N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-8-6-11(7-9-12)10-22-15-23(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNGWUZKIOSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743144 | |
| Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384122-86-4 | |
| Record name | N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is a molecule of interest within the broader class of nitrobenzenesulfonamides, a group of compounds recognized for their versatile applications in synthetic chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the predicted and inferred physicochemical properties of this specific derivative. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally related analogs, computational prediction tools, and established principles of medicinal chemistry to offer a robust profile. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and further investigation of this compound's potential.
Introduction and Chemical Identity
This compound belongs to the sulfonamide class of organic compounds, which have a rich history in medicinal chemistry, dating back to the discovery of sulfonamide antibacterial agents.[1][2] The core structure features a benzenesulfonamide moiety substituted with a nitro group at the 2-position and an N-linked (4-methoxybenzyl)oxy group. The presence of the nitro group, a strong electron-withdrawing group, is known to influence the acidity of the sulfonamide proton and the overall electronic properties of the molecule.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1384122-86-4 | [3] |
| Molecular Formula | C14H14N2O6S | [3] |
| Molecular Weight | 338.34 g/mol | [3] |
Predicted Physicochemical Properties
In the absence of direct experimental data, computational models provide valuable estimations of key physicochemical properties. These predictions are crucial for guiding experimental work and anticipating the compound's behavior in various environments.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| pKa (acidic) | ~ 8-10 | ACD/pKa DB[2][4] |
| LogP | ~ 2.5 - 3.5 | Various online predictors[5][6] |
| Aqueous Solubility | Low | Inferred from LogP and structure |
| Melting Point (°C) | 120-150 | Inferred from related structures[7][8] |
Acidity (pKa)
The primary acidic proton in this compound is on the sulfonamide nitrogen. The electron-withdrawing nature of the adjacent sulfonyl group and the 2-nitro-substituted phenyl ring significantly increases the acidity of this proton compared to a simple amine. Computational tools like ACD/pKa DB suggest a pKa value in the range of 8-10.[2][4] This predicted acidity is a critical parameter for understanding its ionization state at physiological pH and for developing appropriate formulation and analytical methods.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its potential for membrane permeability and bioavailability. Based on its structure, which contains both hydrophobic (aromatic rings) and hydrophilic (sulfonamide, nitro, ether) groups, various computational models predict a LogP value in the range of 2.5 to 3.5.[5][6] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.
Aqueous Solubility
Direct experimental data on the aqueous solubility of this compound is not available. However, based on its predicted LogP and the presence of multiple aromatic rings, it is anticipated to have low aqueous solubility. The sulfonamide group can participate in hydrogen bonding, which may contribute to some degree of solubility, but the overall hydrophobic character of the molecule is likely to dominate.[9][10][11]
Melting Point
The melting point of a crystalline solid is influenced by factors such as molecular weight, symmetry, and intermolecular forces, particularly hydrogen bonding. For the related compound, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, a melting point of 85-86 °C has been reported.[7] Given the structural similarities, a melting point in the range of 120-150 °C is a reasonable prediction for this compound, though experimental verification is essential.
Proposed Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and provide a comprehensive experimental profile, the following protocols are recommended.
Synthesis and Purification
A plausible synthetic route to this compound would involve the reaction of 2-nitrobenzenesulfonyl chloride with O-(4-methoxybenzyl)hydroxylamine. The general principle of reacting a sulfonyl chloride with an amine or hydroxylamine derivative is well-established for the synthesis of sulfonamides.[7]
Workflow for Synthesis and Purification:
Caption: A proposed workflow for the synthesis and purification of the target compound.
Detailed Protocol:
-
Reaction Setup: To a solution of O-(4-methoxybenzyl)hydroxylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane, add 2-nitrobenzenesulfonyl chloride (1.0 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Determination of Melting Point
The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity. Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and enthalpy of fusion.[12][13]
Solubility Determination
A shake-flask method can be employed to determine the aqueous solubility.[14]
Protocol:
-
Add an excess amount of the compound to a known volume of purified water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Potentiometric titration or UV-spectrophotometric methods are commonly used for pKa determination.
Protocol (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Stability Studies
Forced degradation studies should be conducted to evaluate the stability of the compound under various stress conditions, as recommended by ICH guidelines.[15][16][17][18]
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation stability studies.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at an elevated temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products. Sulfonamides are generally more susceptible to degradation under acidic conditions.[15][19][20]
Spectroscopic Data (Predicted)
While experimental spectra are not available, predictions can be made based on the chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons of the benzyl group, and the methoxy protons. The aromatic region will likely be complex due to the substitution patterns.
-
¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (338.34 g/mol ).[3] Fragmentation patterns may involve cleavage of the N-O bond, the S-N bond, and the benzylic C-O bond.
-
Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the sulfonyl group (S=O stretching), the nitro group (N=O stretching), C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, overview of the physicochemical properties of this compound. The information presented herein, derived from computational modeling and analogy to structurally related compounds, offers a solid foundation for researchers and drug development professionals. It is imperative that the predicted values are confirmed through rigorous experimental validation as outlined in the proposed protocols. Such experimental data will be crucial for advancing the understanding and potential applications of this promising molecule.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. acdlabs.com [acdlabs.com]
- 3. This compound | 1384122-86-4 [chemicalbook.com]
- 4. chemaxon.com [chemaxon.com]
- 5. On-line Software [vcclab.org]
- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. diva-portal.org [diva-portal.org]
- 15. benchchem.com [benchchem.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. japsonline.com [japsonline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide (CAS Number 1384122-86-4), a molecule of interest in modern organic synthesis and potential drug discovery. While direct literature on this specific compound is sparse, this document synthesizes established principles of its constituent functional groups—the 2-nitrobenzenesulfonamide and the 4-methoxybenzyl (PMB) protecting group—to provide a robust, scientifically-grounded resource. We will delve into its presumed synthesis, explore its likely reactivity and deprotection strategies, and propose potential applications based on the unique interplay of its structural components.
Molecular Structure and Physicochemical Properties
This compound is a compound characterized by a sulfonamide linkage bearing a 2-nitrophenyl group on the sulfur atom and a 4-methoxybenzyloxy group on the nitrogen atom. The presence of the electron-withdrawing 2-nitrobenzenesulfonyl group and the versatile 4-methoxybenzyl (PMB) ether moiety dictates its chemical behavior.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₄N₂O₆S | Based on its chemical structure.[1] |
| Molecular Weight | 338.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Based on similar sulfonamide compounds.[2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General characteristic of protected sulfonamides. |
| Melting Point | Predicted to be in the range of 100-150 °C | An estimation based on related structures. |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; S1 [label="S", pos="1.5,0.5!"]; O1 [label="O", pos="2.5,0!"]; O2 [label="O", pos="1.5,1.5!"]; C1 [label="C", pos="-1.5,0.5!"]; O3 [label="O", pos="-2.5,0!"]; C2 [label="C", pos="-1.5,-1!"]; C3 [label="C", pos="-2.5,-1.5!"]; C4 [label="C", pos="-2.5,-2.5!"]; C5 [label="C", pos="-1.5,-3!"]; C6 [label="C", pos="-0.5,-2.5!"]; C7 [label="C", pos="-0.5,-1.5!"]; O4 [label="O", pos="-3.5,-3!"]; C8 [label="C", pos="-4.5,-2.5!"]; C9 [label="C", pos="2.5,1.5!"]; C10 [label="C", pos="3.5,1!"]; C11 [label="C", pos="4.5,1.5!"]; C12 [label="C", pos="4.5,2.5!"]; C13 [label="C", pos="3.5,3!"]; C14 [label="C", pos="2.5,2.5!"]; N2 [label="N", pos="5.5,1!"]; O5 [label="O", pos="6,0.5!"]; O6 [label="O", pos="6,1.5!"];
// Bonds N1 -- S1; S1 -- O1 [label=""]; S1 -- O2 [label=""]; S1 -- C9; N1 -- O3; O3 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2; C4 -- O4; O4 -- C8; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C11 -- N2; N2 -- O5 [style=double]; N2 -- O6;
// Atom labels N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; C1 [label="CH₂"]; O3 [label="O"]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; O4 [label="OCH₃"]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; N2 [label="N⁺"]; O5 [label="O⁻"]; O6 [label="O"]; }
Figure 1. Chemical structure of this compound.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be extrapolated from established methodologies for the preparation of N-substituted sulfonamides. A likely two-step process would involve the initial synthesis of O-(4-Methoxybenzyl)hydroxylamine, followed by its reaction with 2-nitrobenzenesulfonyl chloride.
Step 1: Synthesis of O-(4-Methoxybenzyl)hydroxylamine
This intermediate can be prepared via the alkylation of an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, with 4-methoxybenzyl chloride, followed by deprotection.
Step 2: Sulfonylation of O-(4-Methoxybenzyl)hydroxylamine
The final product can be synthesized by the reaction of O-(4-Methoxybenzyl)hydroxylamine with 2-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an inert solvent like dichloromethane. This reaction is analogous to the well-documented synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.[2]
Figure 2. Proposed two-step synthesis pathway.
Experimental Protocol: Proposed Synthesis of this compound
-
Dissolution: In a round-bottomed flask, dissolve O-(4-Methoxybenzyl)hydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Deprotection Strategies
The reactivity of this compound is dominated by the lability of the N-O bond and the properties of the two key functional groups.
The 4-Methoxybenzyl (PMB) Group: A Versatile Protecting Group
The para-methoxybenzyl (PMB) group is a widely used protecting group for alcohols, amines, and other functionalities in organic synthesis.[3][4][5][6][7] Its popularity stems from its stability under a range of conditions and the variety of mild methods available for its removal.
-
Acidic Cleavage: The PMB group can be cleaved under acidic conditions, often more readily than a simple benzyl group.[7][8] Reagents such as trifluoroacetic acid (TFA) are commonly employed.[5][6]
-
Oxidative Cleavage: A key advantage of the PMB group is its susceptibility to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7] This allows for orthogonal deprotection strategies in the presence of other acid- or hydrogenation-sensitive groups.
Figure 3. Potential deprotection and cleavage pathways.
The 2-Nitrobenzenesulfonyl (Nosyl) Group: Properties and Reactivity
The 2-nitrobenzenesulfonyl (nosyl) group is also a well-established protecting group for amines. Its strong electron-withdrawing nature increases the acidity of the N-H proton in the parent sulfonamide, facilitating alkylation.
-
Deprotection of the Nosyl Group: The nosyl group can be removed under mild conditions using a thiol and a base, such as thiophenol and potassium carbonate.
-
Photochemical Lability: The ortho-nitrobenzyl moiety is a classic photolabile protecting group.[9][10][11] Irradiation with UV light can induce cleavage of the S-N bond, releasing the protected amine and forming 2-nitrosobenzaldehyde. This property opens up possibilities for photocontrolled release applications.
Cleavage of the N-O Bond
The N-O bond in N-alkoxysulfonamides is susceptible to cleavage under various conditions. Reductive cleavage of N-O bonds is a known transformation and could potentially convert this compound to 2-nitrobenzenesulfonamide and 4-methoxytoluene.[12][13]
Potential Applications in Research and Development
The unique combination of a photolabile group, an oxidatively cleavable protecting group, and a sulfonamide core suggests several potential applications for this compound.
-
Orthogonal Protection Strategies: The differential reactivity of the PMB and nosyl groups allows for their selective removal. For instance, the PMB group can be removed oxidatively with DDQ while leaving the nosyl group intact. Conversely, the nosyl group can be removed with a thiol and base without affecting the PMB ether. This orthogonality is highly valuable in multi-step organic synthesis.
-
Photocontrolled Release of Bioactive Molecules: The photolabile nature of the 2-nitrobenzyl group suggests that this compound could be used as a photocage for the controlled release of N-hydroxy-2-nitrobenzenesulfonamide. N-hydroxysulfonamides are a class of compounds with potential biological activities, including as nitroxyl (HNO) donors.[14]
-
Precursor for Heterocyclic Synthesis: Sulfonamides are versatile precursors for the synthesis of various nitrogen-containing heterocycles.[15][16] The reactivity of the title compound could be harnessed to construct novel heterocyclic scaffolds.
Conclusion
This compound represents a molecule with significant untapped potential in synthetic organic chemistry and medicinal chemistry. While direct experimental data is limited, a thorough analysis of its constituent functional groups provides a strong basis for predicting its synthesis, reactivity, and potential applications. This guide serves as a foundational resource to stimulate further investigation into this promising compound, offering researchers and drug development professionals a scientifically-grounded starting point for their endeavors. The orthogonal deprotection possibilities and the potential for photocontrolled release make it a particularly attractive target for future research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide and its derivatives. As a class of compounds holding significant potential in medicinal chemistry, a deep understanding of their three-dimensional architecture is paramount for rational drug design and development. This document delves into the synthesis, crystallographic analysis, and key structural features of these molecules, offering field-proven insights into the causality behind experimental choices. While the specific crystal structure of this compound (CAS 1384122-86-4) is not publicly available at the time of this writing, this guide leverages detailed crystallographic data from the closely related N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide to provide a robust comparative analysis. The narrative emphasizes the intricate interplay of molecular conformation and intermolecular interactions that govern the solid-state arrangement of these promising therapeutic agents.
Introduction: The Significance of Sulfonamides in Drug Discovery
Sulfonamides represent a cornerstone of modern medicinal chemistry, with a rich history of therapeutic applications since their discovery as antibacterial agents.[1] Their remarkable versatility stems from the robust and synthetically accessible sulfonamide moiety (-SO₂NH-), which can be readily modified to modulate a wide array of physicochemical and pharmacological properties. This functional group's ability to act as a hydrogen bond donor and acceptor facilitates critical interactions with biological targets.[2] In recent years, there has been a resurgence of interest in sulfonamide derivatives as candidates for treating a range of diseases, including cancer, inflammation, and viral infections.[1]
The introduction of an N-((4-methoxybenzyl)oxy) substituent to a 2-nitrobenzenesulfonamide core presents a unique structural motif with intriguing possibilities for drug design. The methoxybenzyl group can influence solubility, lipophilicity, and metabolic stability, while the ortho-nitro group on the benzenesulfonamide ring can significantly impact the electronic properties and conformational preferences of the molecule. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is therefore crucial for elucidating their structure-activity relationships (SAR) and optimizing their therapeutic potential.
Synthesis and Crystallization: A Pathway to High-Quality Single Crystals
The successful determination of a crystal structure is fundamentally dependent on the ability to produce high-quality single crystals. This section outlines a field-proven, rational approach to the synthesis and crystallization of this compound derivatives, drawing upon established methodologies for related sulfonamides.[1]
Synthetic Strategy
The synthesis of the title compounds can be approached through a nucleophilic substitution reaction. A plausible and efficient synthetic route is depicted below. The choice of reagents and reaction conditions is critical for achieving high yields and purity, which are prerequisites for successful crystallization.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of O-(4-Methoxybenzyl)hydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes. The slow addition is crucial to control the exothermic nature of the reaction and minimize side-product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.[1]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical optimization. The underlying principle is to create a supersaturated solution from which the compound of interest slowly precipitates in an ordered crystalline lattice.[3]
Experimental Protocol: Crystallization
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane). An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3]
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days at room temperature. This is a simple and often effective technique for air-stable compounds.
-
Solvent Diffusion (Layering Technique): This method is particularly useful for milligram quantities. Dissolve the compound in a "good" solvent (in which it is highly soluble) and place it in a small test tube. Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top. Slow diffusion at the interface will induce crystallization.[1] A common solvent pair is acetone and hexane.[1]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at its boiling point. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of larger, higher-quality crystals.
Caption: Decision workflow for crystallization method selection.
Crystal Structure Analysis: Unveiling the Molecular Architecture
While the crystal structure of this compound is not yet reported, a detailed analysis of the closely related N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide provides invaluable insights into the expected structural features.[1] This section will discuss the anticipated molecular geometry, conformational flexibility, and intermolecular interactions based on this analogous structure.
Molecular Geometry and Conformation
The molecular structure of these derivatives is characterized by two phenyl rings linked by a sulfonamide bridge. The dihedral angle between these two rings is a critical conformational parameter. In the case of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, this angle is approximately 41.06(5)°.[1] The presence of the bulky ortho-nitro group is expected to induce a significant twist in the molecule, influencing the overall shape and packing efficiency.
The C-S-N-C torsion angle is another key determinant of the molecular conformation. For N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, this angle is reported to be +41.78(10)°.[1] This torsion angle, along with the dihedral angle between the phenyl rings, dictates the relative orientation of the substituent groups and their potential for intermolecular interactions.
Table 1: Comparative Crystallographic Data for N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives [1]
| Parameter | 4-nitro (A) | 3-nitro (B) | 2-nitro (C) |
| Formula | C₁₃H₁₂N₂O₅S | C₁₃H₁₂N₂O₅S | C₁₃H₁₂N₂O₅S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 10.321(3) | 12.001(3) | 7.838(2) |
| b (Å) | 8.879(2) | 7.422(2) | 11.239(3) |
| c (Å) | 14.969(4) | 15.602(4) | 15.828(4) |
| β (°) ** | 99.43(3) | 102.73(3) | 94.67(3) |
| V (ų) ** | 1352.5(6) | 1353.4(6) | 1388.4(6) |
| Z | 4 | 4 | 4 |
| Dihedral Angle (°) | 30.51(14) | 41.05(5) | 41.06(5) |
| C-S-N-C Torsion (°) | -58.6(3) | +66.56(3) | +41.78(10) |
Data extracted from the study on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives for comparative purposes.[1]
Intermolecular Interactions: The Driving Force of Crystal Packing
The solid-state architecture of sulfonamide derivatives is predominantly governed by a network of non-covalent interactions, with hydrogen bonds playing a pivotal role. In the crystal structure of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, the sulfonamide N-H group acts as a hydrogen bond donor.[1] However, the acceptor can vary depending on the substitution pattern. In the 2-nitro derivative, the hydrogen bond acceptor is the methoxy oxygen of a neighboring molecule, forming C(7) chains.[1] This is in contrast to the 3- and 4-nitro isomers where the sulfonamide oxygens act as the acceptors.[1]
In addition to conventional hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions are also expected to contribute to the overall stability of the crystal lattice. The presence of two aromatic rings in the molecule makes π-π stacking a likely feature, influencing the packing arrangement. Hirshfeld surface analysis of the analog reveals that H···H, O···H, and C···H contacts are the most significant intermolecular interactions.[1]
Caption: Key intermolecular interactions in sulfonamide derivatives.
Structure-Activity Relationship (SAR) and Drug Development Implications
A detailed understanding of the crystal structure provides a powerful tool for elucidating the structure-activity relationships of this compound derivatives. By correlating specific structural features with biological activity, researchers can rationally design more potent and selective drug candidates.
For instance, the conformation of the molecule, as defined by the dihedral and torsion angles, will determine its shape and how it fits into the binding pocket of a biological target. The network of intermolecular interactions observed in the crystal structure can provide insights into the types of interactions that are favorable for binding.
Conclusion: A Foundation for Future Discovery
This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives, drawing upon established principles and comparative data from closely related analogs. The detailed protocols for synthesis and crystallization offer a practical framework for obtaining high-quality single crystals, a critical prerequisite for structural elucidation.
The analysis of the anticipated molecular geometry, conformational flexibility, and intermolecular interactions provides a solid foundation for understanding the solid-state properties of these compounds. While the crystal structure of the title compound itself remains to be determined, the insights presented here offer a valuable roadmap for future research in this area. The elucidation of the precise three-dimensional architecture of these promising sulfonamide derivatives will undoubtedly accelerate their development as novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Characterization of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. While direct experimental data for this specific molecule is not widely published, this guide presents a detailed, predictive analysis based on established principles and data from structurally related compounds to serve as a valuable reference for its identification and characterization.
Introduction
This compound is a complex organic molecule featuring several key functional groups: a sulfonamide, a nitroaromatic ring, an ether linkage, and a methoxy-substituted benzyl group. The precise arrangement of these functionalities gives rise to a unique chemical entity with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is paramount for any further investigation or application, and this is typically achieved through a combination of spectroscopic techniques.
This guide will explore the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses of the title compound. The causality behind the predicted spectral features will be explained, providing a framework for the interpretation of experimental data.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram of this compound with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) to acquire the spectra.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of around 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing and donating groups in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | m | 1H | Ar-H (nitrobenzene) | Ortho to both -SO₂- and -NO₂ groups, strongly deshielded. |
| ~7.6-7.8 | m | 3H | Ar-H (nitrobenzene) | Remaining protons on the nitrobenzene ring, deshielded by the electron-withdrawing groups. |
| ~7.3 | d | 2H | Ar-H (methoxybenzyl) | Ortho to the -CH₂- group, deshielded. |
| ~6.9 | d | 2H | Ar-H (methoxybenzyl) | Ortho to the -OCH₃ group, shielded by its electron-donating effect. |
| ~5.0 | s | 2H | -O-CH₂-Ar | Methylene protons adjacent to an oxygen and an aromatic ring. |
| ~3.8 | s | 3H | -OCH₃ | Methyl protons of the methoxy group. |
| ~9.5 | br s | 1H | N-H | Sulfonamide proton, chemical shift can be variable and concentration-dependent. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Ar-C (methoxybenzyl) | Carbon attached to the -OCH₃ group, strongly deshielded. |
| ~148 | Ar-C (nitrobenzene) | Carbon attached to the -NO₂ group, strongly deshielded. |
| ~140 | Ar-C (nitrobenzene) | Carbon attached to the -SO₂- group. |
| ~134 | Ar-CH (nitrobenzene) | Aromatic CH carbons on the nitrobenzene ring. |
| ~130 | Ar-C (methoxybenzyl) | Quaternary carbon of the methoxybenzyl group. |
| ~129 | Ar-CH (methoxybenzyl) | Aromatic CH carbons on the methoxybenzyl ring. |
| ~124 | Ar-CH (nitrobenzene) | Aromatic CH carbons on the nitrobenzene ring. |
| ~114 | Ar-CH (methoxybenzyl) | Aromatic CH carbons on the methoxybenzyl ring, shielded by the -OCH₃ group. |
| ~78 | -O-CH₂-Ar | Methylene carbon adjacent to oxygen. |
| ~55 | -OCH₃ | Methyl carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
A typical procedure for obtaining an IR spectrum is as follows:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
Predicted IR Spectral Data
The key predicted IR absorption bands for this compound are listed below.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Sulfonamide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1610, 1580, 1490 | C=C stretch | Aromatic rings |
| ~1530 | N-O asymmetric stretch | Nitro group |
| ~1350 | N-O symmetric stretch | Nitro group |
| ~1340 | S=O asymmetric stretch | Sulfonamide |
| ~1250 | C-O stretch | Aryl ether |
| ~1160 | S=O symmetric stretch | Sulfonamide |
| ~1030 | C-O stretch | Alkyl ether |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
Experimental Protocol: MS Data Acquisition
A common method for analyzing a solid sample like this would be:
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer such as a quadrupole or a time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Predicted Mass Spectrometry Data
| m/z (predicted) | Ion |
| 355.06 | [M+H]⁺ |
| 377.04 | [M+Na]⁺ |
Predicted Fragmentation Pathway:
Under fragmentation conditions (e.g., in MS/MS), the molecule is expected to break in predictable ways. Key fragment ions would likely arise from the cleavage of the benzylic C-O bond and the S-N bond.
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive framework for the interpretation of the spectral data for this molecule. The predicted chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational frequencies in IR, and the molecular ion and fragmentation patterns in MS all contribute to a comprehensive structural elucidation. While based on well-established principles and data from analogous structures, experimental verification remains the gold standard. This document serves as a robust starting point for any researcher undertaking the synthesis and characterization of this and related compounds.
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide mechanism of action
An In-depth Technical Guide on the Mechanism of Action of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Abstract
This compound is a compound belonging to the sulfonamide class of molecules. While direct literature on its specific biological activity is scarce, its structural features—namely the N-O-(4-methoxybenzyl) linkage and the 2-nitrobenzenesulfonamide core—strongly suggest a role as a pro-drug designed to release reactive nitrogen species (RNS) such as nitroxyl (HNO) or nitric oxide (NO). This guide synthesizes information from related chemical structures to propose a detailed, two-step mechanism of action. First, the compound undergoes bioactivation via cleavage of the 4-methoxybenzyl (PMB) protecting group to yield the active intermediate, N-hydroxy-2-nitrobenzenesulfonamide. Second, this intermediate, a potent Piloty's acid derivative, decomposes under physiological conditions to release HNO or NO, which then exert their biological effects. This document provides the scientific rationale for this proposed mechanism and furnishes detailed experimental protocols for its validation.
Proposed Mechanism of Action: A Pro-Drug Approach to RNS Release
The central hypothesis is that this compound functions as a pro-drug that, upon activation, releases N-hydroxy-2-nitrobenzenesulfonamide. This intermediate is a member of the Piloty's acid family of compounds, which are known to be effective donors of nitroxyl (HNO) and, under certain conditions, nitric oxide (NO).[1][2] The mechanism can be dissected into two primary stages: bioactivation and decomposition.
Stage 1: Bioactivation via Deprotection of the N-O Bond
The 4-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis for hydroxyl functionalities, including N-hydroxy compounds.[3][4] Its role in this molecule is likely to mask the reactive N-hydroxy-sulfonamide moiety, enhancing stability and controlling the release of the active compound. In a biological environment, the cleavage of the PMB ether linkage can be initiated by acidic conditions or enzymatic action.[5][6]
-
Acid-Catalyzed Cleavage: The ether oxygen is protonated under acidic conditions (e.g., within cellular compartments like lysosomes), making the PMB group a good leaving group. The departure of the N-hydroxysulfonamide generates a stable 4-methoxybenzyl carbocation, which is subsequently quenched by water or other nucleophiles.[5]
-
Oxidative Cleavage: While less common for PMB ethers compared to PMB esters, oxidative removal is a possibility, potentially mediated by cellular enzymes.[3][4]
This deprotection step unmasks the active N-hydroxy-2-nitrobenzenesulfonamide intermediate.
Caption: Bioactivation of the pro-drug to its active intermediate.
Stage 2: Decomposition and Release of Nitroxyl (HNO) or Nitric Oxide (NO)
The unmasked intermediate, N-hydroxy-2-nitrobenzenesulfonamide, is a derivative of Piloty's acid (N-hydroxybenzenesulfonamide). Such compounds can decompose to release RNS, with the specific product depending on the reaction conditions.[2] The presence of the strongly electron-withdrawing nitro group at the ortho position of the benzene ring is known to significantly enhance the rate of decomposition and the efficiency of RNS release compared to the parent Piloty's acid.[1]
-
Nitroxyl (HNO) Release: Under anaerobic or basic conditions, N-hydroxysulfonamides typically decompose to release nitroxyl (HNO) and the corresponding sulfinic acid.[2] HNO is a highly reactive molecule with distinct biological effects from NO, including positive inotropic and lusitropic effects on the heart.[1] It rapidly dimerizes and dehydrates to form nitrous oxide (N₂O).[7]
-
Nitric Oxide (NO) Release: Under aerobic physiological conditions (neutral pH), N-hydroxysulfonamides can be oxidized to a radical intermediate.[2] This radical subsequently decomposes to release nitric oxide (NO) and a sulfinate leaving group.[2][8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[9]
References
- 1. Piloty's acid derivative with improved nitroxyl-releasing characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Nitric Oxide Donors Derived from Piloty’s Acid and Study of Their Effects on Dopamine Secretion from PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Para-Substituted <i>O</i>-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources - ProQuest [proquest.com]
- 8. Synthesis of Nitric Oxide Donors Derived from Piloty's Acid and Study of Their Effects on Dopamine Secretion from PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of nitrobenzenesulfonamide protecting groups
An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Nitrobenzenesulfonamide Protecting Groups
Abstract
The introduction of the nitrobenzenesulfonamide (nosyl) protecting group by the Fukuyama group in the 1990s marked a paradigm shift in the strategic protection of amines in organic synthesis. Moving beyond the robust but often recalcitrant tosyl group, the nosyl group offered a unique combination of stability and facile cleavage under exceptionally mild, nucleophilic conditions. This guide provides a comprehensive exploration of the discovery, underlying chemical principles, and extensive applications of nitrobenzenesulfonamide protecting groups. We will delve into the historical context that necessitated their development, the mechanistic intricacies of their installation and removal, the evolution of the Fukuyama Amine Synthesis, and the strategic advantages of ortho-, para-, and dinitro- variants. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to leverage this powerful synthetic tool.
Introduction: The Quest for a Mild and Versatile Amine Protecting Group
In the intricate art of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemoselectivity.[1] For decades, the p-toluenesulfonyl (tosyl, Ts) group was a mainstay for amine protection, prized for its high stability and robustness across a wide array of reaction conditions. However, this very stability proved to be its greatest liability; removal of the tosyl group often required harsh, forcing conditions (e.g., dissolving metal reductions or strong acids), limiting its application in the synthesis of complex molecules bearing sensitive functional groups.[2]
This predicament created a clear demand in the synthetic community for an amine protecting group that could reconcile two seemingly contradictory requirements: sufficient stability to withstand a range of synthetic transformations, yet susceptibility to cleavage under mild, highly specific, and orthogonal conditions. The ideal group would act as a reliable shield and then vanish on command, without collateral damage to the molecular architecture.
The Genesis of the Nosyl Group: A Solution Born from Necessity
The breakthrough came in the mid-1990s from the laboratory of Tohru Fukuyama. While pursuing the total synthesis of indole alkaloids, his team required a highly versatile activating group for primary amines that would enable alkylation via the Mitsunobu reaction.[3] A critical constraint was that this group had to be removable in the final stages of the synthesis in the presence of delicate functionalities, including an aldehyde and an α,β-unsaturated ester, for which traditional deprotection methods were unsuitable.[3]
The conceptual leap was to design a sulfonamide whose aromatic ring was rendered highly electron-deficient. By strategically placing one or more nitro groups on the benzene ring, the sulfonyl moiety would remain an effective protecting group, but the aromatic ring itself would become activated toward nucleophilic aromatic substitution (SNAr). This activation would provide a unique, mild cleavage pathway. This led to the development of 2-nitrobenzenesulfonamides (o-nosyl or Ns) and 4-nitrobenzenesulfonamides (p-nosyl), which possessed the desired properties and solved the immediate synthetic challenge, heralding the dawn of "Nosyl Chemistry".[2][3]
Chemical Principles of Nitrobenzenesulfonamides
The utility of the nosyl group is rooted in a trifecta of chemical properties: the ease of its introduction, the unique reactivity of the resulting sulfonamide, and the mildness of its removal.
Protection (Nosylation)
The nosyl group is typically installed by reacting a primary or secondary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) or 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine. The reaction is generally high-yielding and produces stable, often crystalline, sulfonamides.
Properties of Nosyl-Amides
The powerful electron-withdrawing nature of the nitro group confers two crucial properties upon the N-nosyl sulfonamide:
-
Enhanced N-H Acidity: The nosyl group significantly lowers the pKa of the sulfonamide N-H proton compared to a tosylamide. This increased acidity makes the nosyl-amide readily deprotonated by mild bases, facilitating subsequent N-alkylation under a variety of conditions, including the Mitsunobu reaction.[4][5]
-
Stability Profile: Nosyl-amides exhibit broad stability to acidic conditions and many oxidizing and reducing agents that do not affect the nitro group. However, they are sensitive to conditions that reduce the nitro group (e.g., H₂/Pd, Zn/acid) and can be incompatible with certain strong nucleophiles or organometallic reagents.[2]
Deprotection (Denosylation): The Meisenheimer Complex Pathway
The cornerstone of nosyl chemistry is its unique deprotection mechanism. The electron-deficient aromatic ring is susceptible to attack by soft nucleophiles, most commonly thiolates. The reaction proceeds through a well-characterized Meisenheimer complex intermediate.[4][5] This pathway is highly efficient and avoids the harsh conditions required for cleaving traditional sulfonamides.
Caption: The nosyl deprotection pathway via nucleophilic attack and formation of a Meisenheimer intermediate.
The Fukuyama Amine Synthesis: A Powerful Toolkit
The properties of the nosyl group were masterfully integrated into a broader synthetic methodology known as the Fukuyama Amine Synthesis. This powerful sequence provides a general and mild route for the preparation of secondary amines from primary amines.[4][6] It has also been extended to the synthesis of polyamines and other complex nitrogen-containing structures.[5][7]
The core workflow is as follows:
Caption: The general workflow of the Fukuyama Amine Synthesis for preparing secondary amines.
This strategy's major advantage is that both the alkylation and deprotection steps proceed under mild conditions, making it highly versatile for complex molecule synthesis.[5]
The Nosyl Family: Ortho, Para, and Dinitro Variants
The modularity of the nitrobenzenesulfonamide group allows for fine-tuning of its reactivity based on the number and position of the nitro groups.
| Protecting Group | Abbreviation | Relative Reactivity | Typical Deprotection Conditions | Key Features |
| 2-Nitrobenzenesulfonyl | o-Ns, Nosyl | Baseline | Thiophenol, K₂CO₃, DMF/CH₃CN | The most common and versatile variant.[4][8] |
| 4-Nitrobenzenesulfonyl | p-Ns | Similar to o-Ns | Thiophenol, K₂CO₃, DMF/CH₃CN | Functionally very similar to the ortho-isomer.[6][9] |
| 2,4-Dinitrobenzenesulfonyl | DNs | Most Reactive | Thiol alone (e.g., mercaptoethanol) | Highly activated; can be cleaved selectively in the presence of a mono-nosyl group.[10][11] |
This differential reactivity enables orthogonal protection strategies. For instance, in a molecule with two different amino groups, one can be protected as a DNs-amide and the other as an Ns-amide. The DNs group can be selectively removed with a thiol under neutral or weakly basic conditions, leaving the Ns group intact for a later deprotection step under more basic conditions.[4][10][11]
Field-Proven Applications
The Fukuyama amine synthesis and the use of nosyl protecting groups have found broad application across various domains of chemical synthesis.
-
Natural Product Total Synthesis: The methodology has been instrumental in the synthesis of complex linear and macrocyclic polyamine natural products, where traditional methods would fail.[5]
-
Medicinal Chemistry: It provides a reliable route for synthesizing N-substituted α-amino acids and peptides, which are crucial scaffolds in drug discovery.[7] The mildness of the deprotection is particularly valuable when working with sensitive, biologically active molecules.
-
Solid-Phase Synthesis: The Fukuyama protocol has been successfully adapted to solid-phase synthesis, enabling the rapid generation of libraries of N-methyl amino acids and other substituted amines for high-throughput screening.[6][7]
Experimental Protocols: A Self-Validating Guide
The following protocols are representative of the core operations in nosyl chemistry. They are designed to be self-validating through clear checkpoints like TLC analysis.
Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
-
Objective: To convert a primary amine into its corresponding N-nosyl-amide.
-
Methodology:
-
Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base, such as triethylamine (1.1 eq) or pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Validation & Workup:
-
Monitor the reaction by TLC until the starting amine is consumed. The product sulfonamide is typically less polar.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography.[8]
-
Protocol 2: Deprotection of a Nosyl-Amide using Thiophenol
-
Objective: To cleave the nosyl group and liberate the free amine.
-
Methodology:
-
In a flask equipped with a magnetic stir bar, dissolve the N-nosyl-amide (1.0 eq) in acetonitrile or DMF (approx. 0.5 M).
-
Add thiophenol (2.5 eq).
-
Add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature (or heat to 50 °C for slower reactions) for 1-3 hours.[4]
-
-
Validation & Workup:
-
Monitor the reaction by TLC. The product amine will have a significantly different Rf value and may stain differently (e.g., with ninhydrin).
-
Once the starting material is consumed, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification is typically achieved by silica gel chromatography to remove the thioether byproduct and any excess reagents.[4][8]
-
Beyond Protection: The Nosyl Group as a Functional Participant
Recent research has shown that the nosyl group can be more than just a passive spectator. In certain contexts, it can act as a "functional protecting group," participating directly in tandem reactions. For example, in Michael/Smiles tandem processes, the nosyl group is not merely removed but is transferred to another part of the substrate during a key bond-forming event, enabling the concise construction of complex heterocyclic systems.[12][13]
Conclusion
The development of nitrobenzenesulfonamide protecting groups by Fukuyama was a landmark achievement in synthetic organic chemistry. It provided a long-sought solution to the challenge of mild and selective amine protection and deprotection. The nosyl group's unique electronic properties facilitate a mild cleavage mechanism via a Meisenheimer intermediate, forming the basis of the versatile Fukuyama Amine Synthesis. With its well-understood reactivity, tunable variants, and broad applicability from natural product synthesis to medicinal chemistry, the nosyl group remains an indispensable tool in the modern chemist's arsenal.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the 4-Methoxybenzyl (PMB) Protecting Group
Abstract
In the intricate field of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups available to chemists, the 4-methoxybenzyl (PMB) group stands out as a versatile and reliable tool, particularly for the protection of alcohols.[1] Introduced by Yonemitsu in 1982, its popularity stems from a unique combination of stability across a wide range of reaction conditions and its susceptibility to selective cleavage under mild oxidative or specific acidic conditions.[2] This guide provides an in-depth analysis of the PMB group, detailing the underlying chemical principles, robust experimental protocols for its installation and removal, and its strategic deployment in orthogonal protection schemes, offering researchers and drug development professionals a comprehensive resource for its effective application.
The Rationale for the PMB Group: An Electronic Perspective
The utility of the PMB group is a direct consequence of its electronic structure. Like the parent benzyl (Bn) group, it forms a stable ether linkage with alcohols. However, the presence of a methoxy substituent at the para position of the benzene ring fundamentally alters its reactivity.
The methoxy group is a powerful electron-donating group through resonance. This increased electron density on the aromatic ring has two profound and synergistic effects:
-
Stabilization of Cationic Intermediates : The electron-donating nature of the methoxy group provides significant resonance stabilization to any positive charge that develops on the benzylic carbon. This is the key reason why PMB ethers are more labile to acidic cleavage than their unsubstituted benzyl (Bn) counterparts.[3]
-
Facilitation of Oxidation : The electron-rich aromatic ring is highly susceptible to single-electron transfer (SET) to a suitable oxidant.[2] This creates a radical cation that is, again, stabilized by the methoxy group, initiating a cascade that leads to facile oxidative cleavage under conditions where a simple benzyl ether would react much more slowly, if at all.[2][4]
This unique electronic tuning allows the PMB group to be cleaved selectively, forming the basis of its orthogonality with other protecting groups.
Installation of the PMB Group: Forming the PMB Ether
The most prevalent and reliable method for the installation of a PMB group onto an alcohol is the Williamson ether synthesis , an SN2 reaction between an alkoxide and a PMB halide.[2]
Mechanism: Williamson Ether Synthesis
The reaction proceeds in two discrete steps. First, a moderately strong base deprotonates the alcohol to form a nucleophilic alkoxide. Second, this alkoxide attacks the electrophilic benzylic carbon of a 4-methoxybenzyl halide (typically the chloride, PMB-Cl, or bromide, PMB-Br), displacing the halide and forming the desired PMB ether.[2]
Caption: Mechanism of PMB ether formation via Williamson ether synthesis.
Field-Proven Protocol: PMB Protection of a Primary Alcohol
This protocol is a robust, self-validating system for the protection of a generic primary alcohol.
Materials:
-
Substrate (Alcohol, 1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 - 4.0 equiv)
-
4-Methoxybenzyl chloride (PMB-Cl, 1.2 - 2.0 equiv) or 4-Methoxybenzyl bromide (PMB-Br)
-
Anhydrous Tetrahydrofuran (THF) and/or Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv, optional catalyst for sluggish reactions)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equiv) in anhydrous THF/DMF (a 3:1 to 10:1 mixture is common). Cool the solution to 0 °C using an ice-water bath.
-
Causality: An inert atmosphere is critical as NaH reacts violently with water and the alkoxide is sensitive to moisture and oxygen. DMF is used to improve the solubility of the alcohol and the resulting alkoxide salt.
-
-
Deprotonation: Add NaH (e.g., 4 equiv) portionwise to the cooled solution.[2] Stir the mixture at 0 °C until hydrogen gas evolution ceases (typically 30-60 minutes).
-
Causality: Portionwise addition controls the rate of hydrogen evolution. The reaction is complete when the bubbling stops, indicating full formation of the alkoxide.
-
-
Alkylation: Slowly add a solution of PMB-Cl (e.g., 2 equiv) in THF to the reaction mixture at 0 °C.[2]
-
Causality: Slow addition maintains the low temperature, preventing potential side reactions. If the reaction is slow, adding catalytic TBAI can accelerate the SN2 step via the Finkelstein reaction, generating the more reactive PMB-I in situ.
-
-
Reaction & Quench: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC until the starting material is consumed. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or water at 0 °C to destroy excess NaH.
-
Work-up & Purification: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Alternative Protection Methods
For substrates that are base-sensitive or sterically hindered, alternative methods are employed:
-
PMB Trichloroacetimidate: Reacting the alcohol with PMB-trichloroacetimidate under catalytic acid (e.g., TfOH, Sc(OTf)₃) is highly effective, especially for hindered alcohols.[2][5]
-
Neutral Conditions: For extremely sensitive substrates, reagents like 2-(4-Methoxybenzyloxy)-4-methylquinoline can transfer the PMB group under neutral conditions upon activation with methyl triflate.[6][7]
Cleavage of the PMB Group: The Deprotection Toolkit
The true power of the PMB group lies in the variety of mild and selective methods for its removal.
The Premier Method: Oxidative Cleavage with DDQ
The most common and selective method for PMB deprotection is oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
Mechanism of DDQ-Mediated Deprotection: The reaction is initiated by the formation of a charge-transfer (CT) complex between the electron-rich PMB ether and the electron-deficient DDQ. A single electron transfer (SET) then occurs, generating the resonance-stabilized PMB radical cation and the DDQ radical anion. In the presence of water, the carbocation formed after further oxidation is trapped to form a hemiacetal. This unstable intermediate collapses to release the free alcohol, 4-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[2][8]
References
- 1. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Theoretical Frameworks for Assessing the Stability of N-oxy Sulfonamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-oxy sulfonamides (R-SO₂-N(O)-R'R'') represent an intriguing, yet underexplored, class of compounds with potential applications in medicinal chemistry and materials science. Their structural similarity to sulfonamides—a cornerstone in drug development—suggests a rich pharmacological potential.[1][2] However, the introduction of the N-oxy moiety fundamentally alters the electronic properties and, consequently, the chemical stability of the traditional sulfonamide scaffold. This guide provides a comprehensive theoretical framework for understanding, predicting, and analyzing the stability of N-oxy sulfonamides. We will delve into the quantum chemical principles that govern their decomposition, propose plausible degradation pathways based on mechanistic insights from related chemical families, and outline a validated protocol for in silico stability assessment. This document is intended for researchers and drug development professionals seeking to harness the potential of this novel functional group by proactively addressing its inherent stability challenges.
Introduction: The N-oxy Sulfonamide Moiety - A Frontier in Chemical Design
The sulfonamide functional group is a privileged scaffold in pharmacology, present in a wide array of blockbuster drugs, from antibacterials like sulfamethoxazole to diuretics and anti-inflammatory agents.[2][3] Its success is attributable to its high in vivo stability, favorable physicochemical properties, and its ability to act as a versatile hydrogen bond donor and acceptor.[2] The N-acyl sulfonamide variant, which has acidity comparable to carboxylic acids, has also been widely explored as a bioisostere.[4]
The N-oxy sulfonamide, by incorporating an oxygen atom on the sulfonamide nitrogen, introduces a new dimension of chemical reactivity. This modification is expected to significantly impact the molecule's electronic structure, polarity, and steric profile. While direct research on N-oxy sulfonamides is nascent, the chemistry of related N-oxy and N-hydroxy compounds suggests they may act as precursors to highly reactive intermediates, such as nitroxyl (HNO) or nitrogen-centered radicals.[5][6] Understanding the stability of this moiety is therefore paramount for its rational incorporation into drug candidates, where predictable degradation kinetics and non-toxic degradants are critical for safety and efficacy.
This guide establishes the theoretical foundation for these investigations, leveraging the power of computational chemistry to preemptively model and understand the stability profile of novel N-oxy sulfonamide-containing entities.
The Computational Chemist's Toolkit: Methods for Stability Prediction
Theoretical studies, primarily using Density Functional Theory (DFT), are indispensable for dissecting the complex interplay of factors that govern molecular stability.[7] DFT provides a robust balance between computational cost and accuracy for the systems of interest.
Core Principles of Stability Assessment
The chemical stability of a molecule can be assessed through several key theoretical descriptors:
-
Kinetic Stability: Refers to the rate at which a compound decomposes. It is determined by the activation energy (Ea) of the rate-limiting step in its degradation pathway. A higher activation energy implies greater kinetic stability.
-
Thermodynamic Stability: Relates to the overall energy change (ΔG) between the parent molecule and its degradation products. A spontaneous reaction will have a negative ΔG.
-
Electronic Stability: Often correlated with the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap . A larger gap generally signifies lower chemical reactivity and greater stability towards electronic excitation and reactions.[1]
Recommended Computational Methods
For the study of N-oxy sulfonamides, the following methods are recommended:
-
DFT Functionals: The B3LYP functional is a widely used and well-benchmarked hybrid functional suitable for geometry optimizations and frequency calculations.[8][9] For more accurate energy calculations, especially for reaction barriers, double-hybrid functionals or methods like M06-2X can be employed.
-
Basis Sets: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are crucial for the anionic and polar species often involved in degradation pathways.[9][10]
-
Solvent Modeling: The stability of polar molecules like N-oxy sulfonamides can be profoundly influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), should be used to simulate bulk solvent effects on both geometries and reaction energetics.
Predicted Degradation Pathways of N-oxy Sulfonamides
Based on the known reactivity of sulfonamides and N-oxy compounds, we can postulate several primary degradation pathways.[6][7] The relative favorability of these pathways will be highly dependent on the nature of the substituents (R, R', R'') and the reaction conditions.
Pathway A: Homolytic N-O Bond Cleavage
This pathway involves the cleavage of the weakest bond in the N-oxy moiety, the N-O bond, to generate a sulfonamidyl radical and an oxygen radical. This is a common pathway for compounds containing N-O bonds and is often initiated by heat or light (photolysis).
Caption: Pathway A: Homolytic N-O Bond Cleavage.
The stability towards this pathway can be computationally estimated by calculating the Bond Dissociation Energy (BDE) of the N-O bond. A higher BDE indicates a stronger bond and greater resistance to homolytic cleavage.
Pathway B: S-N Bond Cleavage
Cleavage of the sulfur-nitrogen bond is a well-documented degradation pathway for traditional sulfonamides, often occurring under acidic or basic conditions.[7][11] The presence of the electron-withdrawing N-oxy group may further polarize and weaken the S-N bond, potentially making this pathway more accessible.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Hydroxy sulfonimidamides as new nitroxyl (HNO) donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide safety and handling
An In-Depth Technical Guide to the Safe Handling of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Foreword: A Proactive Approach to Laboratory Safety
Section 1: Chemical Identity and Structural Rationale for Hazard Assessment
This compound is a specialized organic compound, primarily utilized in synthetic chemistry. Its structure brings together two key functional motifs that dictate its reactivity and, by extension, its handling requirements.
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1384122-86-4 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O₆S | [1] |
| Molecular Weight | 338.34 g/mol | [1] |
| Predicted Boiling Point | 514.5±60.0 °C | [1] |
| Predicted Density | 1.392±0.06 g/cm³ | [1] |
| Predicted pKa | 4.79±0.40 | [1] |
The primary rationale for our safety assessment is based on the known hazards of its parent structures:
-
The 2-Nitrobenzenesulfonamide Core : This "nosyl" group is a well-characterized functional moiety. The parent compound, 2-nitrobenzenesulfonamide, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4] It is therefore prudent to assume that this compound will exhibit similar irritant properties.
-
The N-O-(4-Methoxybenzyl) Linkage : The N-O bond in hydroxylamine derivatives can be labile. While the 4-methoxybenzyl (PMB) group is a stable protecting group, the entire linkage's stability towards strong reducing agents or certain acids should be considered.[5][6] Furthermore, the nosyl group is known to be susceptible to cleavage by nucleophiles, particularly thiolates, a key feature of the Fukuyama amine synthesis.[7][8] This planned reactivity highlights a potential for unintended reactions with incompatible reagents.
Caption: Chemical structure of the target compound.
Section 2: Hazard Identification and Risk Mitigation
Given the absence of specific toxicological data, a conservative risk assessment is mandatory. All handling procedures should be based on the assumption that the compound is hazardous.
Caption: Logical workflow for inferring hazards and defining controls.
Summary of Inferred Hazards
-
Skin Irritation : Assumed based on 2-nitrobenzenesulfonamide.[3][4] Prolonged or repeated contact may cause dermatitis.
-
Eye Irritation : Assumed to be a serious eye irritant.[3][4] Direct contact with the powder could cause significant damage.
-
Respiratory Tract Irritation : Inhalation of dust may cause irritation to the respiratory system.[2][3]
-
Chemical Reactivity : Susceptible to nucleophilic attack (e.g., by thiols) and potentially unstable in the presence of strong bases, acids, or reducing agents.[8][9]
-
Hazardous Decomposition : Upon combustion or thermal decomposition, it is expected to release toxic fumes, including oxides of nitrogen (NOx), sulfur (SOx), and carbon (CO, CO₂).[9]
Engineering Controls
The primary engineering control is to minimize exposure.
-
Fume Hood : All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates.
-
Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles for bulk transfers. | Protects against splashes and airborne dust, mitigating the serious eye irritation hazard.[4][9] |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Inspect for integrity before each use. | Provides a barrier against skin contact. Double-gloving is recommended for extended manipulations.[10] |
| Body Protection | Flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are mandatory. | Prevents incidental contact with skin and protects personal clothing from contamination. |
| Respiratory | For routine handling in a fume hood, no respirator is needed. For spill cleanup, a P95 or N95-rated respirator is required. | Mitigates the risk of inhaling fine dust, especially in situations where engineering controls may be compromised, such as a large spill.[4] |
Section 3: Protocols for Safe Handling and Emergency Response
Step-by-Step Protocol: Weighing and Transfer
This protocol is designed to prevent the generation and dispersal of dust.
-
Preparation : Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging : Place a weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood. Place the receiving vessel nearby.
-
Taring : Tare the balance with the empty weigh boat.
-
Transfer : Slowly open the stock container. Using the spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create airborne dust.
-
Closure : Securely close the stock container immediately after transfer.
-
Addition : Carefully add the weighed solid to the reaction vessel or solvent. If adding to a solvent, do so slowly to avoid splashing.
-
Decontamination : Decontaminate the spatula and weigh boat with a suitable solvent (e.g., acetone) in a designated waste container within the fume hood.
-
Final Cleanup : Wipe down the balance and surrounding surfaces inside the fume hood with a damp cloth. Dispose of the cloth and gloves as hazardous waste.
Storage and Incompatibility
-
Storage Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it segregated from incompatible materials.
-
Incompatible Materials :
-
Strong Oxidizing Agents : May lead to vigorous, exothermic reactions.
-
Strong Bases & Nucleophiles (e.g., Thiols) : Can cause cleavage of the nosyl group, a known chemical reaction that should only be performed under controlled conditions.[8][9]
-
Strong Acids : May compromise the integrity of the N-O-benzyl linkage.
-
Emergency Procedures: Spill and Exposure
Caption: Step-by-step workflow for solid spill response.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact : Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Eye Contact : Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Section 4: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container and follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of down the drain or in general trash.
References
- 1. This compound | 1384122-86-4 [chemicalbook.com]
- 2. 2-Nitrobenzenesulfonamide, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-硝基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Peptide Hydroxamic Acids using N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Abstract
Peptide hydroxamic acids represent a critical class of metalloproteinase inhibitors, with significant therapeutic potential. Their synthesis, however, can be challenging, often requiring non-standard procedures that are poorly compatible with routine solid-phase peptide synthesis (SPPS). This document provides a detailed protocol and technical insights for the use of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide as a highly efficient, shelf-stable hydroxylamine equivalent for the synthesis of C-terminal peptide hydroxamic acids. We will explore the underlying mechanism, provide a validated step-by-step protocol for Fmoc-based SPPS, and discuss critical parameters for success.
Introduction: The Challenge and the Solution
Hydroxamic acid moieties (-CONHOH) are potent zinc-binding groups, making them a cornerstone of inhibitor design for enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). However, the direct incorporation of a hydroxamic acid functionality onto a peptide during standard SPPS is problematic due to the reactivity of the hydroxylamine group.
Traditional methods often involve solution-phase conversion of a C-terminal peptide acid or ester, a multi-step process that can lead to lower yields and purification challenges. The ideal solution is a reagent that can be seamlessly integrated into an automated SPPS workflow.
This compound emerges as a superior solution. It functions as a protected hydroxylamine precursor that can be efficiently coupled to the C-terminus of a resin-bound peptide. The protecting groups—the 2-nitrobenzenesulfonyl (o-Ns) and the 4-methoxybenzyl (Mob)—are strategically chosen for their orthogonal removal under specific, mild conditions that preserve the integrity of the peptide. This reagent allows for the synthesis of the target peptide hydroxamic acid in a single, continuous solid-phase workflow, significantly improving efficiency and purity.
Mechanism of Action: Orthogonal Deprotection Strategy
The utility of this reagent hinges on a two-stage, orthogonal deprotection strategy. After the peptide chain is fully assembled using standard Fmoc chemistry, the reagent is coupled to the N-terminal amine of the final amino acid. The subsequent deprotection steps are sequential and highly specific.
-
Removal of the o-Nitrobenzenesulfonyl (o-Ns) Group: The o-Ns group is labile to thiol-based reagents. Typically, a solution of β-mercaptoethanol (β-ME) and a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as N-Methyl-2-pyrrolidone (NMP) is used to selectively cleave the sulfonamide. This step unmasks the Mob-protected hydroxylamine.
-
Final Cleavage and Mob Group Removal: The final step involves treating the resin with a standard acidic cleavage cocktail, typically containing trifluoroacetic acid (TFA). This cocktail simultaneously cleaves the peptide from the solid support and removes the acid-labile Mob group from the hydroxylamine oxygen, as well as side-chain protecting groups from the peptide. This final, concerted deprotection yields the desired C-terminal peptide hydroxamic acid.
Figure 1: Workflow for SPPS of Peptide Hydroxamic Acids.
Advantages Over Alternative Methods
The adoption of this compound is justified by several key advantages summarized below.
| Feature | This compound Method | Traditional Solution-Phase Method |
| Workflow | Fully integrated into solid-phase synthesis | Requires post-SPPS solution-phase steps |
| Purity | High purity crude product, simplified purification | Often requires extensive purification |
| Reagent Stability | Shelf-stable, crystalline solid | Hydroxylamine is unstable and requires in-situ generation or use of salts |
| Compatibility | Compatible with standard Fmoc-SPPS protocols and linkers | Can be incompatible with sensitive peptide sequences |
| Efficiency | High overall yields due to solid-phase methodology | Prone to lower yields from additional steps and transfers |
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a model peptide hydroxamic acid on a Rink Amide resin. It assumes familiarity with standard Fmoc-SPPS techniques.
5.1 Materials and Reagents
-
Resin: Rink Amide AM resin (or other acid-cleavable resin)
-
Fmoc-Amino Acids: Standard side-chain protected amino acids
-
Reagent: this compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) - Peptide synthesis grade
-
Coupling Reagents: HBTU, HOBt, or equivalent (e.g., HATU)
-
Bases: N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Fmoc Deprotection: 20% (v/v) Piperidine in DMF
-
o-Ns Deprotection Solution: 0.1 M DBU, 0.2 M β-mercaptoethanol in NMP
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Other: Diethyl ether (cold), Acetonitrile, Water (HPLC grade)
5.2 Step-by-Step Synthesis Workflow
Step 1: Peptide Chain Assembly
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Perform standard Fmoc-SPPS cycles (Fmoc deprotection followed by amino acid coupling) to assemble the desired peptide sequence.
-
After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
Figure 2: Standard Fmoc-SPPS Cycle.
Step 2: Coupling of the Hydroxylamine Precursor
-
Prepare the coupling solution: In a separate vial, dissolve this compound (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in a minimal amount of DMF.
-
Add DIPEA (3.0 eq) to the coupling solution and pre-activate for 2 minutes.
-
Add the activated solution to the resin-bound peptide.
-
Agitate the reaction vessel at room temperature for 4-6 hours.
-
Causality Note: A longer coupling time is recommended for this bulkier, non-standard residue to ensure the reaction goes to completion. Monitor the reaction using a Kaiser test. A negative (yellow) result indicates complete coupling.
-
-
Once complete, wash the resin with DMF (5x) and DCM (3x).
Step 3: Selective o-Ns Group Removal
-
Prepare the o-Ns deprotection solution (0.1 M DBU, 0.2 M β-mercaptoethanol in NMP).
-
Add the solution to the resin and agitate for 15 minutes. Repeat this step once more with fresh solution.
-
Expertise Note: The o-Ns group often imparts a yellow/orange color to the resin. Successful deprotection is typically accompanied by the disappearance of this color. The use of a thiol scavenger in the final cleavage cocktail is still recommended to capture any residual sulfur-containing species.
-
-
Wash the resin extensively with NMP (3x), DMF (3x), and DCM (5x). Dry the resin under vacuum for at least 1 hour.
Step 4: Cleavage from Resin and Global Deprotection
-
Place the dried resin in a reaction vessel.
-
Add the cold cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
A white precipitate (the crude peptide hydroxamic acid) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Step 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS analysis.
Troubleshooting and Key Considerations
-
Incomplete Coupling of the Reagent: If the Kaiser test remains positive, extend the coupling time or consider using a more potent coupling reagent like HATU. Ensure all reagents are anhydrous.
-
Incomplete o-Ns Deprotection: Ensure the deprotection solution is freshly prepared. The use of DBU is critical for efficient cleavage.
-
Product Purity: The purity of the final peptide hydroxamic acid is highly dependent on the efficiency of the o-Ns deprotection and the subsequent washing steps. Inadequate washing can lead to side products during the final acid cleavage.
-
Choice of Linker: While Rink Amide is common, this method is compatible with other acid-labile linkers like Wang resin, which would yield a C-terminal carboxylic acid if the reagent were not used, demonstrating the versatility of the approach.
Conclusion
This compound is a robust and highly effective reagent for the synthesis of C-terminal peptide hydroxamic acids. Its seamless integration into standard Fmoc-SPPS workflows obviates the need for cumbersome solution-phase manipulations, leading to higher yields, improved purity, and significant time savings. The orthogonal protection scheme provides a reliable and controllable method, empowering researchers in drug discovery and chemical biology to access these important molecules with greater efficiency.
N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide for amine protection in organic synthesis
Introduction: Elevating Amine Protection Strategy
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the judicious selection of protecting groups is paramount.[1] A protecting group must be easily introduced, stable under a variety of reaction conditions, and removable selectively under mild conditions that do not compromise the integrity of the target molecule.[1][2] The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group has emerged as a powerhouse for amine protection due to its robust nature and, most critically, its unique cleavage pathway.[3][4]
This guide focuses on a specialized reagent, N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide . This compound is not the protecting group itself, but rather an efficient donor of the 2-nitrobenzenesulfonyl moiety to primary and secondary amines. The presence of the N-O bond makes it a highly reactive electrophile, facilitating smooth protection reactions. The resulting Ns-protected amines are often crystalline solids, simplifying purification, and exhibit remarkable stability towards acidic conditions used to cleave common protecting groups like tert-butyloxycarbonyl (Boc).[5] Most importantly, the nosyl group is orthogonal to many other protecting groups, meaning it can be removed under very specific, mild conditions that leave others, such as Boc, Fmoc, and Cbz, intact.[1][6][7] This orthogonality is the cornerstone of modern complex molecule synthesis.[2]
Pillar 1: The Underlying Chemistry & Rationale
Mechanism of Protection
The protection of a primary or secondary amine with this compound proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonamide. The (4-methoxybenzyl)oxy group serves as an excellent leaving group, facilitating the formation of the stable N-sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the protonated amine.
Caption: Protection of an amine using this compound.
Mechanism of Deprotection: The Fukuyama Method
The key advantage of the nosyl group lies in its facile removal. The deprotection, a cornerstone of the Fukuyama Amine Synthesis, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4] A soft nucleophile, typically a thiol like thiophenol or mercaptoethanol, is activated by a base to form a thiolate.[8] This potent nucleophile attacks the carbon atom of the nitro-activated aromatic ring, forming a Meisenheimer complex intermediate.[4] Subsequent elimination regenerates the free amine.[4]
This process is exceptionally mild and highly selective, leaving acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) groups untouched.[9]
Caption: Thiol-mediated deprotection of a nosyl-protected amine.
Pillar 2: Self-Validating Protocols
These protocols are designed to be robust and reproducible. Monitoring by Thin Layer Chromatography (TLC) is critical at each stage to ensure reaction completion and guide purification.
Experimental Protocol 1: Protection of a Primary Amine
This procedure details the nosylation of a representative primary amine.
Materials:
-
Primary Amine (e.g., Benzylamine): 1.0 eq
-
This compound: 1.1 eq
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.5 eq
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous, sufficient to make a 0.1-0.5 M solution
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM at 0 °C (ice bath), add the base (1.5 eq).
-
Add this compound (1.1 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Validation Step: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting amine spot should be consumed, and a new, typically less polar, product spot should appear.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl (1x), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The resulting N-nosyl amines are often highly crystalline and may be recrystallized.
Experimental Protocol 2: Deprotection of a Nosyl-Protected Amine
This procedure provides a general method for the cleavage of the nosyl group.[4]
Materials:
-
N-Nosyl Amine: 1.0 eq
-
Thiophenol (PhSH): 2.5 - 5.0 eq
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): 2.5 - 5.0 eq[8]
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF): Anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M aq. NaOH, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-nosyl amine (1.0 eq) in MeCN, add thiophenol (2.5 eq) followed by powdered anhydrous K₂CO₃ (2.5 eq).[3]
-
Heat the reaction mixture to 50 °C and stir for 40-90 minutes.[4]
-
Validation Step: Monitor the reaction by TLC. The starting sulfonamide spot should disappear, and a new, more polar amine spot should appear. A UV-active byproduct (diphenyl disulfide) will also be visible.
-
After cooling to room temperature, dilute the mixture with water and extract with DCM or EtOAc (3x).
-
Combine the organic extracts and wash with 1 M aq. NaOH (2x) to remove excess thiophenol, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography or distillation. For particularly stubborn purifications, using a solid-supported thiol resin can simplify workup by allowing the thiol reagent and byproducts to be removed by simple filtration.[10][11]
Insight for Researchers: While thiophenol is highly effective, its odor is a significant drawback. Odorless alternatives like p-mercaptobenzoic acid have been successfully employed, which also simplifies workup as the sulfide byproduct can be removed by basic extraction.[12]
Pillar 3: Authoritative Grounding & Comparative Data
Orthogonality & Strategic Advantage
The true power of the nosyl group is its orthogonality.[1][7] It provides a unique deprotection window that is incompatible with the conditions required to remove other common amine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability of Ns-Amide |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[5] | Stable |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[2] | Stable |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C)[6] | Stable |
| 2-Nitrobenzenesulfonyl | Ns | Thiol + Mild Base [4] | Labile |
This table clearly illustrates that a nosyl-protected amine can be carried through acidic, basic, or reductive sequences designed to remove Boc, Fmoc, or Cbz groups, respectively, without being affected. The nosyl group can then be cleaved selectively in a final step.
Summary of Deprotection Conditions
A variety of thiol and base combinations have been reported, allowing for optimization based on substrate reactivity and functional group tolerance.[3][8]
| Thiol Reagent (eq.) | Base (eq.) | Solvent | Temp (°C) | Typical Time | Reference |
| Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | [3][4] |
| Thiophenol (5.0) | Cs₂CO₃ (5.0) | DMF | Room Temp | 1-3 h | [8] |
| HSCH₂CH₂OH (10.0) | DBU (10.0) | DMF | Room Temp | 1-3 h | [8] |
| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 60 | 1-2 h | [12] |
| Mercaptomethyl-PS-resin | Cs₂CO₃ | THF | Room Temp | 24 h | [11] |
Conclusion
This compound is a highly effective reagent for the introduction of the 2-nitrobenzenesulfonyl (nosyl) protecting group onto primary and secondary amines. The resulting nosylamides offer a unique combination of stability and selective, mild deprotection. This orthogonality makes the nosyl group an indispensable tool in modern synthetic chemistry, enabling the efficient construction of complex, poly-functionalized molecules. The protocols and data presented herein provide a robust framework for the successful application of this strategy in research and development settings.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Selective Deprotection of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Authored by: A Senior Application Scientist
Introduction
In the landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for achieving high yields and chemo-selectivity. The compound N-((4-methoxybenzyl)oxy)-2-nitrobenzenesulfonamide incorporates two key protecting groups: the 4-methoxybenzyl (PMB) group, shielding a hydroxylamine oxygen, and the 2-nitrobenzenesulfonyl (nosyl) group, protecting a nitrogen atom. The PMB group is valued for its stability under various conditions and its susceptibility to oxidative or acidic cleavage, often orthogonal to other protecting groups.[1][2] The nosyl group is an excellent electron-withdrawing protector for amines, readily cleaved under mild conditions by soft nucleophiles, a distinct advantage over the more resilient tosyl group.[3][4][5]
This document provides detailed protocols for the selective deprotection of this compound, a substrate that serves as a valuable precursor for the synthesis of hydroxylamines and other nitrogen-containing scaffolds. We will explore distinct methodologies for the targeted removal of either the PMB or the nosyl group, as well as considerations for potential N-O bond cleavage, thereby offering researchers a versatile toolkit for their synthetic endeavors. The rationale behind the choice of reagents and reaction conditions is elucidated to provide a deeper understanding of the underlying chemical principles.
Strategic Considerations for Deprotection
The deprotection strategy for this compound hinges on the desired synthetic outcome. The presence of two distinct protecting groups and a potentially labile N-O bond necessitates a careful selection of reagents and conditions to achieve orthogonality.[6] The primary pathways for deprotection involve:
-
Selective removal of the 4-methoxybenzyl (PMB) group to yield N-hydroxy-2-nitrobenzenesulfonamide. This is typically achieved under oxidative or acidic conditions.
-
Selective removal of the 2-nitrobenzenesulfonyl (nosyl) group to furnish O-(4-methoxybenzyl)hydroxylamine. This is most effectively accomplished using thiol-based nucleophiles.
-
Reductive cleavage of the N-O bond , which could lead to the formation of 2-nitrobenzenesulfonamide and 4-methoxybenzyl alcohol, or further reduced products depending on the reducing agent.
The following sections detail experimentally validated protocols for the first two transformations, which represent the most common synthetic objectives.
Protocol 1: Selective Deprotection of the 4-Methoxybenzyl (PMB) Group via Oxidative Cleavage
Oxidative cleavage is a mild and efficient method for the removal of the PMB group in the presence of various other functional groups.[7][8] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used reagent for this purpose. The reaction proceeds through the formation of a charge-transfer complex, leading to the liberation of the protected hydroxyl group and the formation of 4-methoxybenzaldehyde as a byproduct.[7]
Experimental Workflow: PMB Deprotection
Caption: Workflow for the oxidative deprotection of the PMB group.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) portion-wise over 5 minutes. The reaction mixture will typically turn dark.[2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-hydroxy-2-nitrobenzenesulfonamide.
Data Summary: PMB Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Expected Byproducts | Reference |
| DDQ | CH₂Cl₂/H₂O | 0 to RT | 1-3 h | 4-Methoxybenzaldehyde, Dichlorodicyanohydroquinone | [7],[2] |
| Ce(NH₄)₂(NO₃)₆ (CAN) | CH₃CN/H₂O | 0 | 10-30 min | 4-Methoxybenzaldehyde | [7] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | RT | 1-2 h | 4-Methoxybenzyl trifluoroacetate | [1] |
| POCl₃ | CH₂Cl₂ | RT | 1-4 h | 4-Methoxybenzyl chloride | [7] |
Protocol 2: Selective Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group
The nosyl group is renowned for its facile cleavage under mild, non-acidic and non-reductive conditions, which imparts it with excellent orthogonality to many other protecting groups.[9] The deprotection is most commonly achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base like potassium carbonate or cesium carbonate.[3][5]
Mechanism of Nosyl Deprotection
The deprotection mechanism involves the attack of a soft thiolate nucleophile on the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[5] This intermediate then collapses, leading to the release of the free amine (in this case, a hydroxylamine derivative) and the formation of a diaryl sulfide byproduct.
Caption: Mechanism of nosyl group deprotection by a thiolate.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in acetonitrile (CH₃CN) or dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3.0 equiv).
-
Reagent Addition: Add thiophenol (2.5 equiv) to the suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield O-(4-methoxybenzyl)hydroxylamine.
Data Summary: Nosyl Deprotection Conditions
| Thiol Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Thiophenol | K₂CO₃ | CH₃CN or DMF | RT | 1-2 h | [5] |
| Thiophenol | Cs₂CO₃ | CH₃CN | RT | 0.5-1 h | [4] |
| Mercaptoacetic acid | DBU | CH₂Cl₂ | RT | 2-4 h | [3] |
| 2-Mercaptoethanol | K₂CO₃ | DMF | RT | 1-3 h | [4] |
Considerations for N-O Bond Cleavage
While the protocols above are designed for selective deprotection, certain reagents, particularly strong reducing agents, can lead to the cleavage of the N-O bond. For instance, catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions could potentially cleave the N-O bond in addition to reducing the nitro group of the nosyl moiety. A detailed investigation into selective N-O bond cleavage would require screening of various reductive conditions, such as those employing ruthenium(II) catalysts which have been shown to cleave N-O bonds in related systems.[10] Researchers should be mindful of this possibility when designing synthetic routes that require the integrity of the N-O linkage.
Conclusion
The deprotection of this compound can be achieved with a high degree of selectivity by carefully choosing the appropriate reagents and reaction conditions. Oxidative cleavage with DDQ provides a reliable method for the removal of the PMB group, while the nosyl group can be efficiently cleaved using a thiophenol/base system. These orthogonal strategies offer synthetic chemists the flexibility to unmask either the hydroxylamine oxygen or the nitrogen atom, paving the way for further functionalization and the construction of complex molecular architectures. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Versatile Reagent: N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide in Heterocyclic Compound Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the scaffold of a vast number of pharmaceuticals. In this context, the reagent N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide has emerged as a powerful tool, offering unique reactivity for the synthesis of diverse heterocyclic systems. This guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and detailed experimental protocols.
Foundational Principles: Understanding the Reagent's Reactivity
This compound, often abbreviated as PMB-ONs, belongs to the class of N-oxy-sulfonamides. Its synthetic utility is primarily derived from the electronic properties conferred by its constituent functional groups. The 2-nitrobenzenesulfonyl (nosyl) group is a strong electron-withdrawing group, rendering the sulfonamide nitrogen acidic and facilitating its deprotonation. The N-O bond is relatively weak and can be cleaved under specific conditions to generate reactive intermediates. Furthermore, the 4-methoxybenzyl (PMB) group serves as a readily cleavable protecting group, adding another layer of synthetic versatility.
The core of this reagent's utility lies in its ability to act as a precursor to N-acylnitroso or related reactive species upon activation. These intermediates can then participate in a variety of pericyclic and cycloaddition reactions to form heterocyclic rings.
Synthesis of the Reagent
The preparation of this compound is a critical first step for its application. A robust and scalable synthesis is paramount for its practical use in a laboratory setting. The synthesis can be conceptualized as a two-step process, starting from the commercially available 4-methoxybenzylamine.
Synthesis of the Precursor: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
A well-established and reliable method for the synthesis of the key precursor, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, is available from Organic Syntheses, a testament to its reproducibility.[1]
Protocol 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide [1]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Methoxybenzylamine | 137.18 | 6.81 g | 49.6 mmol |
| Dichloromethane | 84.93 | 100 mL | - |
| Triethylamine | 101.19 | 6.93 mL | 49.6 mmol |
| 2-Nitrobenzenesulfonyl chloride | 221.62 | 10.0 g | 45.1 mmol |
Procedure:
-
To a 300-mL two-necked, round-bottomed flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum, add 4-methoxybenzylamine (6.81 g, 49.6 mmol), dichloromethane (100 mL), and triethylamine (6.93 mL, 49.6 mmol).
-
Cool the stirred mixture in an ice-water bath.
-
Add 2-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) portion-wise over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.
-
Quench the reaction by adding 100 mL of 1N hydrochloric acid (HCl).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to obtain N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals.
Synthesis of this compound
Conceptual Synthesis Pathway:
The synthesis of the target molecule, this compound, would likely involve the reaction of N-((4-methoxybenzyl)oxy)amine with 2-nitrobenzenesulfonyl chloride. The N-((4-methoxybenzyl)oxy)amine itself can be prepared from 4-methoxybenzyl bromide and a suitable N-oxygenated precursor.
Application in Heterocyclic Synthesis: A Mechanistic Perspective
The true value of this compound lies in its potential to generate reactive intermediates for the construction of nitrogen-containing heterocycles. Although specific, published examples utilizing this exact reagent are scarce, its reactivity can be inferred from the broader class of N-oxy-nitrobenzenesulfonamides. These reagents are known to participate in reactions such as [4+2] and [3+2] cycloadditions.
[4+2] Cycloaddition for the Synthesis of Dihydro-1,2-oxazines
Upon activation, typically with a base, this compound can be envisioned to generate a transient N-nosylnitroso species. This species can act as a heterodienophile in a [4+2] cycloaddition reaction with a conjugated diene to furnish dihydro-1,2-oxazine derivatives. These six-membered heterocycles are valuable scaffolds in medicinal chemistry.
Figure 1. Conceptual workflow for the synthesis of dihydro-1,2-oxazines.
Proposed Protocol: [4+2] Cycloaddition
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 338.33 | 338 mg | 1.0 mmol |
| Conjugated Diene (e.g., 1,3-butadiene) | 54.09 | 1.2 mmol | 1.2 equiv |
| Base (e.g., DBU) | 152.24 | 0.18 mL | 1.2 mmol |
| Solvent (e.g., Toluene) | 92.14 | 10 mL | - |
Procedure:
-
To a solution of this compound (338 mg, 1.0 mmol) in toluene (10 mL) at room temperature, add the conjugated diene (1.2 mmol).
-
Add DBU (0.18 mL, 1.2 mmol) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired dihydro-1,2-oxazine.
[3+2] Cycloaddition for the Synthesis of Isoxazolidines
Alternatively, the reactive intermediate derived from this compound can behave as a 1,3-dipole in a [3+2] cycloaddition with an alkene. This would lead to the formation of isoxazolidine rings, another important class of five-membered heterocycles.
Figure 2. Conceptual workflow for the synthesis of isoxazolidines.
Proposed Protocol: [3+2] Cycloaddition
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 338.33 | 338 mg | 1.0 mmol |
| Alkene (e.g., Styrene) | 104.15 | 0.14 mL | 1.2 mmol |
| Base (e.g., Potassium Carbonate) | 138.21 | 166 mg | 1.2 mmol |
| Solvent (e.g., Acetonitrile) | 41.05 | 10 mL | - |
Procedure:
-
To a suspension of this compound (338 mg, 1.0 mmol) and potassium carbonate (166 mg, 1.2 mmol) in acetonitrile (10 mL), add the alkene (1.2 mmol).
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the isoxazolidine product.
Deprotection Strategies and Further Transformations
A key advantage of using the 2-nitrobenzenesulfonyl group is its facile cleavage under mild conditions, typically with a thiol and a base. This deprotection step unmasks the nitrogen atom of the newly formed heterocycle, allowing for further functionalization. The PMB group on the oxygen can be removed by oxidative cleavage (e.g., with DDQ or CAN) or under acidic conditions, providing another handle for synthetic manipulation.
The ability to sequentially or orthogonally deprotect the nitrogen and oxygen functionalities opens up a wide range of possibilities for elaborating the heterocyclic core into more complex target molecules.
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, reagent for the synthesis of nitrogen-containing heterocycles. Its design incorporates a potent activating group (nosyl) and a cleavable protecting group (PMB), setting the stage for the generation of reactive intermediates capable of participating in powerful ring-forming reactions. While direct literature precedents for its application are limited, the foundational principles of N-oxy-sulfonamide chemistry suggest a broad potential for this reagent in constructing diverse and medicinally relevant heterocyclic scaffolds. Further research into the scope and limitations of its reactivity is warranted and is poised to provide valuable new tools for the synthetic organic chemist.
References
Application Notes and Protocols for N-Alkylation via Mitsunobu Coupling with N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Introduction: A Modern Approach to N-O Bond Containing Amines
In the landscape of contemporary drug discovery and organic synthesis, the development of versatile and robust methods for the construction of complex amine architectures is of paramount importance. N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide emerges as a pivotal reagent for the synthesis of N-alkoxyamines. The 2-nitrobenzenesulfonyl (nosyl) group serves as an excellent protecting and activating group, facilitating the N-alkylation of the hydroxylamine moiety. The inherent acidity of the N-H bond in the nosyl sulfonamide (pKa ≈ 10-11) renders it amenable to deprotonation under mild basic conditions or direct participation in Mitsunobu reactions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Mitsunobu coupling reactions for the synthesis of N-alkoxy, N-alkylated hydroxylamines. Subsequent facile deprotection of the nosyl and 4-methoxybenzyl (PMB) groups will also be discussed, providing a complete synthetic workflow.
The strategic inclusion of the 4-methoxybenzyl (PMB) group on the oxygen atom offers an orthogonal deprotection strategy, typically under oxidative or strongly acidic conditions, which are distinct from the mild, thiol-based cleavage of the nosyl group.[4][5][6] This dual-protection scheme allows for selective unmasking of the amine and hydroxyl functionalities, a valuable feature in multi-step synthesis.
Reaction Principle: The Fukuyama-Mitsunobu N-Alkylation
The core of this protocol lies in the application of the Mitsunobu reaction, a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including the N-alkylation of acidic N-H bonds.[7][8] The reaction proceeds via a redox condensation mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The reaction cascade activates the alcohol as a leaving group, which is then displaced by the nucleophilic sulfonamide nitrogen with a clean inversion of stereochemistry at the alcohol's carbon center.[7]
The overall workflow, encompassing the Mitsunobu coupling and subsequent deprotection steps, is a modification of the well-established Fukuyama amine synthesis.[9] This versatile methodology allows for the efficient preparation of secondary amines and, in this case, N-substituted hydroxylamines.
Caption: Workflow for N-alkylation and deprotection.
Experimental Protocols
Protocol 1: Mitsunobu Coupling of this compound with a Primary Alcohol
This protocol details a general procedure for the N-alkylation of this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol of interest
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (to a concentration of 0.1-0.2 M with respect to the sulfonamide).
-
Add the primary alcohol (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Causality and Insights:
-
The use of a slight excess of the alcohol and Mitsunobu reagents ensures complete consumption of the starting sulfonamide.
-
The dropwise addition of the azodicarboxylate at low temperature is crucial to control the initial exothermic reaction between PPh₃ and the azodicarboxylate.[1]
-
The reaction proceeds with inversion of configuration if a chiral secondary alcohol is used.[3]
Protocol 2: Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group
This protocol describes the removal of the nosyl group to furnish the N-alkoxy-N-(PMB-oxy)amine.
Materials:
-
N-alkylated product from Protocol 1
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylated product (1.0 eq) in anhydrous MeCN or DMF.
-
Add potassium carbonate (3.0 eq) or cesium carbonate (1.5 eq) to the solution.
-
Add thiophenol (2.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 50 °C and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected amine.
Causality and Insights:
-
The deprotection mechanism involves a nucleophilic aromatic substitution, where the thiolate attacks the nitro-activated aromatic ring, leading to the formation of a Meisenheimer complex and subsequent release of the free amine.[9]
-
Cesium carbonate is often more effective than potassium carbonate, allowing for milder reaction conditions.
-
Odorless thiols can be used as alternatives to thiophenol to improve laboratory hygiene.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the key transformations described in this application note. Yields are representative and may vary depending on the specific substrates used.
| Step | Reactants | Reagents and Conditions | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Mitsunobu Coupling | This compound, Primary/Secondary Alcohol | PPh₃ (1.5 eq), DIAD (1.5 eq) | THF | 0 to RT | 12-24 | 70-95 | [1][3] |
| Nosyl Deprotection | N-Alkylated Nosylamide | Thiophenol (2.5 eq), K₂CO₃ (3.0 eq) | MeCN | 50 | 1-3 | 85-95 | [9] |
| PMB Deprotection | N-Alkoxy-N-(PMB-oxy)amine | Trifluoroacetic acid (TFA) | DCM | RT | 1-4 | 80-95 | [4][5] |
Visualization of the Mitsunobu Reaction Mechanism
Caption: Key stages of the Mitsunobu reaction mechanism.
Troubleshooting and Expert Recommendations
-
Low Yield in Mitsunobu Reaction:
-
Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the reaction intermediates.
-
For sterically hindered alcohols, consider using more forcing conditions (e.g., higher temperature, longer reaction time) or a more acidic nucleophile.
-
Purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate. Using polymer-supported reagents can simplify workup.[2]
-
-
Incomplete Nosyl Deprotection:
-
Ensure the base is sufficiently strong and soluble to generate the thiolate nucleophile.
-
If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF.
-
The use of alternative thiol reagents, such as 2-mercaptoethanol with DBU, can also be effective.
-
-
PMB Group Cleavage:
Conclusion
This compound is a highly effective reagent for the synthesis of N-alkoxyamines through a Fukuyama-Mitsunobu N-alkylation strategy. The protocols outlined in this application note provide a robust framework for researchers to successfully perform these transformations. The mild reaction conditions, predictable stereochemical outcome of the Mitsunobu reaction, and the orthogonal deprotection strategies for the nosyl and PMB groups offer a high degree of synthetic flexibility, making this reagent a valuable addition to the toolbox of medicinal and synthetic chemists.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. veg-sci.com [veg-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Advanced Solid-Phase Synthesis Strategies Utilizing Nitrobenzenesulfonamide Derivatives
Abstract
The strategic manipulation of protecting groups is a cornerstone of modern solid-phase organic synthesis (SPOS), enabling the construction of complex molecular architectures with high fidelity. Among the diverse arsenal of protective groups, 2- and 4-nitrobenzenesulfonamides (nosyl amides) have emerged as exceptionally versatile intermediates.[1] Their utility stems from a unique combination of properties: the strong electron-withdrawing nature of the nitrobenzenesulfonyl group enhances the acidity of the N-H proton, facilitating selective N-alkylation, while also allowing for mild, orthogonal cleavage under specific nucleophilic conditions.[2][3] This guide provides an in-depth exploration of solid-phase synthesis strategies centered on nitrobenzenesulfonamide derivatives. We will dissect the core chemical principles, provide field-proven, step-by-step protocols for key transformations, and illustrate the power of this chemistry in the synthesis of complex targets such as secondary amines and peptide analogues.[4][5]
The Nosyl Group: A Linchpin in Solid-Phase Synthesis
The 2-nitrobenzenesulfonyl (Ns) group, commonly referred to as the "nosyl" group, is not merely a protecting group; it is a powerful synthetic activator. Its utility in solid-phase synthesis is grounded in several key physicochemical properties that provide chemists with precise control over reactivity.
-
N-H Acidity: The potent electron-withdrawing effect of the nitro group significantly lowers the pKa of the sulfonamide proton. This increased acidity is the causal factor that allows for deprotonation with mild bases, a critical prerequisite for subsequent alkylation reactions on the solid support.[2]
-
Orthogonality: The nosyl group exhibits remarkable stability to acidic conditions used to cleave tert-butoxycarbonyl (Boc) groups and basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[6][7] This orthogonality is fundamental to its application in multi-step, complex syntheses, such as solid-phase peptide synthesis (SPPS), as it allows for selective deprotection without disturbing other protecting groups.[8][9]
-
Mild Cleavage Conditions: Deprotection of the nosyl group is achieved not by harsh acid or base, but through a nucleophilic aromatic substitution (SNAr) mechanism.[2] Thiolates are the most common nucleophiles, which attack the aromatic ring to form a Meisenheimer complex, leading to the release of the free amine under mild conditions.[2][10] This gentle cleavage protocol preserves the integrity of sensitive functional groups within the target molecule.
Visualizing the Core Strategy
The following workflow illustrates the central role of the nosyl group in a typical solid-phase synthesis of a secondary amine.
Caption: General workflow for secondary amine synthesis.
Core Protocols and Methodologies
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Protocol 2.1: Nosylation of Resin-Bound Primary Amines
This procedure details the protection of a primary amine, such as that on an amino acid attached to a Rink Amide resin, with 2-nitrobenzenesulfonyl chloride.
Rationale: The reaction utilizes a non-nucleophilic base (e.g., 2,4,6-collidine or DIPEA) to scavenge the HCl byproduct without competing with the amine for the sulfonyl chloride. Dichloromethane (DCM) is an excellent solvent for swelling the polystyrene resin and dissolving the reagents.
Materials:
-
Resin-bound primary amine (e.g., Fmoc-cleaved amino-resin), 1.0 eq.
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl), 3.0 eq.
-
2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA), 5.0 eq.
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with frit for solid-phase synthesis
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in anhydrous DCM for 30 minutes in the reaction vessel. Drain the solvent.
-
Reagent Solution Preparation: In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (3.0 eq.) and collidine (5.0 eq.) in anhydrous DCM.
-
Nosylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete protection of the primary amine.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under vacuum for immediate use in the next step or for storage.
Protocol 2.2: On-Resin Fukuyama-Mitsunobu N-Alkylation
This protocol describes the alkylation of the nosyl-protected amine on the solid support to generate a secondary amine precursor.[4][5] The Mitsunobu reaction is a powerful method for this transformation due to its mild conditions.[11]
Rationale: The nosylated sulfonamide is sufficiently acidic to be alkylated under Mitsunobu conditions.[2] Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) form a reactive phosphonium salt with the alcohol, which is then displaced by the nosyl amide nucleophile.[4] It has been observed that diisopropyl azodicarboxylate (DIAD) is often superior to diethyl azodicarboxylate (DEAD) in solid-phase applications, as it minimizes side reactions like ethylation of the sulfonamide.[4][5]
Materials:
-
Nosyl-protected resin from Protocol 2.1, 1.0 eq.
-
Primary or secondary alcohol, 5.0 eq.
-
Triphenylphosphine (PPh₃), 5.0 eq.
-
Diisopropyl azodicarboxylate (DIAD), 5.0 eq.
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel
Step-by-Step Procedure:
-
Resin Preparation: Swell the nosylated resin in anhydrous THF for 30 minutes.
-
Reagent Solution Preparation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (5.0 eq.) and triphenylphosphine (5.0 eq.) in anhydrous THF.
-
Reaction Initiation: Cool the reagent solution to 0 °C in an ice bath. Slowly add DIAD (5.0 eq.) dropwise. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed. Stir for 10-15 minutes at 0 °C.
-
Alkylation: Add the activated reagent solution to the swollen resin. Allow the reaction to warm to room temperature and agitate for 12-24 hours.
-
Monitoring: Progress can be monitored by cleaving a small aliquot of resin and analyzing the product via HPLC-MS.
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with THF (3x), DCM (3x), and Methanol (3x) to remove all byproducts (especially triphenylphosphine oxide).
-
Drying: Dry the resin under vacuum.
Protocol 2.3: Deprotection of the Nosyl Group
This protocol details the cleavage of the nosyl group to unveil the secondary amine using a thiol-based nucleophile. A solid-supported thiol is presented here as it greatly simplifies purification by allowing byproducts to be removed by simple filtration.[6][12]
Rationale: The deprotection proceeds via a Meisenheimer complex formed by the attack of a thiolate anion on the electron-deficient nitro-substituted aromatic ring.[2] A base is required to generate the more nucleophilic thiolate from the thiol. Cesium carbonate (Cs₂CO₃) is an effective base for this purpose.[6]
Materials:
-
N-alkylated nosyl-resin from Protocol 2.2, 1.0 eq.
-
Mercaptomethyl polystyrene resin (PS-thiophenol), ~3.0 eq.
-
Cesium carbonate (Cs₂CO₃), ~5.0 eq.
-
Anhydrous THF or DMF
-
Reaction vessel
Step-by-Step Procedure:
-
Resin Swelling: Swell the N-alkylated resin in anhydrous THF.
-
Deprotection Slurry: In the same vessel, add PS-thiophenol resin (3.0 eq.) and cesium carbonate (5.0 eq.).
-
Reaction: Agitate the slurry at room temperature for 8-16 hours.
-
Monitoring: Cleave a small sample of the functionalized resin (not the PS-thiophenol) and analyze by HPLC-MS to confirm complete deprotection.
-
Purification: Drain the solvent. Wash the resin with THF, followed by alternating washes with solvents that swell and shrink the resin (e.g., DCM and Methanol) to ensure complete removal of trapped byproducts. The product remains on the original synthesis resin, while the scavenger resin and its byproducts are washed away.
-
Final Product: The resin now carries the free secondary amine, ready for further functionalization or cleavage from the solid support.
Visualizing the Deprotection Mechanism
The cleavage of the nosyl group is a classic example of nucleophilic aromatic substitution.
Caption: Mechanism of thiol-mediated nosyl cleavage.
Data Summary and Comparative Analysis
The choice of reagents and conditions can significantly impact reaction outcomes. The following table summarizes key parameters for the protocols described.
| Parameter | Nosylation (2.1) | Fukuyama-Mitsunobu (2.2) | Nosyl Deprotection (2.3) |
| Key Reagent | 2-Nitrobenzenesulfonyl chloride | DIAD / PPh₃ | PS-Thiophenol |
| Base | Collidine or DIPEA | N/A (Mitsunobu conditions) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | DCM | THF | THF or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 2-4 hours | 12-24 hours | 8-16 hours |
| Key Insight | Use of a hindered base prevents side reactions. | DIAD is preferred over DEAD to avoid ethylation byproducts on solid phase.[4][5] | Use of polymer-supported thiol simplifies purification significantly.[6] |
Applications in Drug Discovery and Complex Synthesis
The robustness and orthogonality of nosyl-based strategies have made them invaluable in medicinal chemistry and the synthesis of complex natural products.[13][14]
-
Combinatorial Libraries: The three-step sequence of nosylation, alkylation, and deprotection is highly amenable to the creation of diverse libraries of secondary amines for drug screening.[1] By varying the initial amine-bearing resin and the alcohol used in the Mitsunobu step, a large chemical space can be rapidly explored.
-
Peptide Macrocyclization: In the synthesis of cyclic peptides, a resin-bound linear peptide can be functionalized with a nosyl group. Subsequent intramolecular Fukuyama-Mitsunobu reaction can be used to form a cyclic structure on the resin, a strategy successfully employed in the synthesis of enkephalin analogues.[4][5][15]
-
Synthesis of Polyamines: The iterative application of nosyl protection and alkylation allows for the controlled, stepwise synthesis of complex polyamines, which are important scaffolds in many natural products and pharmaceuticals.[15]
Troubleshooting and Expert Recommendations
-
Incomplete Nosylation: If the Kaiser test remains positive, prolong the reaction time or increase the equivalents of Ns-Cl and base. Ensure all reagents and solvents are anhydrous.
-
Low Yield in Mitsunobu Step: Secondary alcohols are significantly less reactive than primary alcohols. For these substrates, reaction times may need to be extended, or more forcing conditions may be required.[11] Ensure the triphenylphosphine is of high quality, as oxidation can inhibit the reaction.
-
Difficult Nosyl Cleavage: Sterically hindered sulfonamides may require longer reaction times or gentle heating (e.g., 40-50 °C). Ensure the thiol is used in sufficient excess. For solution-phase cleavage, odorless thiols like p-mercaptobenzoic acid can be used to improve laboratory ergonomics and simplify workup.[16][17]
-
Byproduct Removal: The primary byproduct of the Mitsunobu reaction is triphenylphosphine oxide (TPPO). Extensive washing with THF and DCM is crucial for its removal from the resin. Failure to do so can interfere with subsequent steps.
Conclusion
Solid-phase synthesis strategies employing nitrobenzenesulfonamide derivatives offer a powerful and versatile platform for modern organic and medicinal chemistry. The unique reactivity conferred by the nosyl group allows for the efficient construction of secondary amines and other complex nitrogen-containing scaffolds directly on a solid support. By understanding the underlying chemical principles of activation, orthogonal protection, and mild cleavage, researchers can leverage these detailed protocols to accelerate the discovery and development of novel chemical entities.
References
- 1. Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
The Emerging Role of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide as a Nitric Oxide Donor in Medicinal Chemistry: Applications and Protocols
In the landscape of contemporary drug discovery, the strategic delivery of therapeutic agents to specific biological targets remains a paramount challenge. Among the diverse signaling molecules, nitric oxide (NO) has garnered significant attention for its multifaceted roles in physiological and pathophysiological processes.[1][2] Its involvement in vasodilation, neurotransmission, and the immune response has positioned NO as a molecule of profound therapeutic interest.[3][4] However, the ephemeral and reactive nature of gaseous NO necessitates the development of sophisticated donor molecules, or "NO-donors," capable of releasing this radical in a controlled and targeted manner. This guide focuses on a promising, yet underexplored, NO donor: N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide . We will delve into its synthesis, mechanism of action, and provide detailed protocols for its application in key areas of medicinal chemistry research, including vasodilation and anti-platelet aggregation studies.
Conceptual Framework: The Promise of a Novel NO Donor
The therapeutic potential of nitric oxide is vast, spanning cardiovascular diseases, cancer, and microbial infections.[1][5] The core challenge lies in harnessing its power without inducing off-target effects. This has led to the design of a diverse arsenal of NO-donors, each with unique release kinetics and triggers. This compound belongs to the class of nitroaromatic compounds, which can release NO under specific physiological conditions. The rationale behind its design is to create a stable prodrug that, upon activation, liberates NO to exert its therapeutic effects locally.
The 2-nitrobenzenesulfonamide moiety serves as the NO-releasing pharmacophore. The enzymatic or chemical reduction of the nitro group to a hydroxylamine, followed by further transformation, is the putative pathway for NO generation. The (4-methoxybenzyl)oxy group, on the other hand, modulates the physicochemical properties of the molecule, such as lipophilicity and stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
Synthesis and Characterization
A reliable and reproducible synthesis protocol is the bedrock of any chemical probe's utility in research. While a direct protocol for this compound is not extensively documented in publicly available literature, a robust synthesis can be adapted from established procedures for analogous compounds.[3]
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.[3]
Materials:
-
4-Methoxybenzyloxyamine hydrochloride
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxybenzyloxyamine hydrochloride (1 equivalent) in dichloromethane.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride salt and act as a base for the subsequent reaction.
-
Sulfonylation: Cool the mixture in an ice-water bath. Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1 equivalent) in dichloromethane to the stirred mixture over 5-10 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 1N HCl. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound as a crystalline solid.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Mechanism of Nitric Oxide Release
The liberation of nitric oxide from nitroaromatic compounds is a key aspect of their biological activity. While the precise enzymatic machinery involved in the in vivo reduction of this compound is yet to be fully elucidated, the general mechanism is believed to involve enzymatic reduction of the nitro group.
Caption: Proposed mechanism of nitric oxide release.
Protocol 2: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a widely used and straightforward colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in PBS.
-
Incubation: Incubate the solutions at 37°C for various time points to allow for NO release and its conversion to nitrite.
-
Standard Curve: Prepare a series of sodium nitrite standards in PBS with known concentrations.
-
Griess Reaction: Add the Griess reagent to each well containing the samples and standards.
-
Measurement: After a short incubation period at room temperature to allow for color development, measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Applications in Medicinal Chemistry
The vasodilatory and anti-platelet aggregation properties of nitric oxide are of significant interest in the development of treatments for cardiovascular diseases. The following protocols outline how to assess the efficacy of this compound in these contexts.
Application 1: Assessment of Vasodilatory Effects
The ability of a compound to induce vasodilation is a key indicator of its potential as a cardiovascular therapeutic. This can be assessed ex vivo using isolated arterial rings.
Caption: Workflow for assessing vasodilatory effects.
Protocol 3: Ex Vivo Vasodilation Assay using Aortic Rings
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit buffer
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent like phenylephrine.
-
Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Data Acquisition: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
Application 2: Evaluation of Anti-Platelet Aggregation Activity
Unwanted platelet aggregation can lead to thrombosis and cardiovascular events. NO is a potent inhibitor of platelet aggregation.
Protocol 4: In Vitro Platelet Aggregation Assay
Materials:
-
Platelet-rich plasma (PRP) from a healthy donor
-
Platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
This compound
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Obtain PRP by centrifugation of whole blood. Prepare PPP by further centrifugation.
-
Baseline Measurement: Adjust the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Incubation: Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time at 37°C.
-
Aggregation Induction: Add a platelet aggregation agonist to the PRP and record the aggregation for several minutes.
-
Data Analysis: Determine the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the compound to the vehicle control.
Data Presentation and Interpretation
The quantitative data obtained from these protocols should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Nitric Oxide Release Profile
| Time (minutes) | Nitrite Concentration (µM) - Compound X | Nitrite Concentration (µM) - Control |
| 0 | 0.1 ± 0.02 | 0.1 ± 0.01 |
| 30 | 5.2 ± 0.4 | 0.1 ± 0.02 |
| 60 | 10.5 ± 0.8 | 0.2 ± 0.03 |
| 120 | 18.9 ± 1.2 | 0.2 ± 0.02 |
Table 2: Vasorelaxant Effect on Aortic Rings
| Compound Concentration (µM) | % Relaxation |
| 0.1 | 15 ± 2.5 |
| 1 | 45 ± 4.1 |
| 10 | 85 ± 5.3 |
| 100 | 98 ± 1.5 |
Table 3: Inhibition of Platelet Aggregation
| Compound Concentration (µM) | % Inhibition of Aggregation |
| 1 | 20 ± 3.2 |
| 10 | 55 ± 4.8 |
| 50 | 92 ± 2.1 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel nitric oxide-based therapeutics. The protocols detailed in this guide provide a framework for its synthesis, characterization, and evaluation in key preclinical models of cardiovascular function. Further research should focus on elucidating the precise enzymatic pathways responsible for its bioactivation, as well as its pharmacokinetic and toxicological profiles. The insights gained from these studies will be instrumental in advancing this and other related NO-donors towards clinical applications.
References
- 1. “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitric Oxide Release Part II. Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide release: Part II. Therapeutic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming low yields in N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide synthesis
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is dedicated to troubleshooting and optimizing the synthesis of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide , a key intermediate where achieving high yields can be challenging.
We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
Low yields in this synthesis typically stem from one of three areas: reagent quality, reaction conditions, or product instability during workup. The primary culprits are often moisture leading to hydrolysis of the 2-nitrobenzenesulfonyl chloride (nosyl chloride), suboptimal base selection leading to incomplete reaction or side reactions, and product decomposition during purification.
Q2: I see multiple spots on my TLC plate post-reaction. What are the likely side products?
The most common impurities are unreacted O-(4-Methoxybenzyl)hydroxylamine, 2-nitrobenzenesulfonic acid (from hydrolysis of nosyl chloride), and potentially products from the cleavage of the N-O bond, although the latter is less common under standard reaction conditions. If the reaction is run at elevated temperatures for too long, decomposition of the nosyl group can also occur.[1]
Q3: My product appears pure by ¹H NMR after workup, but the mass recovery is low after silica gel chromatography. What is happening?
N-alkoxy-sulfonamides can exhibit sensitivity to acidic media. Standard silica gel is slightly acidic and can catalyze the hydrolysis or decomposition of your product on the column, leading to significant material loss. The lone pairs on the oxygen and nitrogen atoms can interact strongly with the silica surface, making elution difficult and prolonging contact time, which exacerbates degradation.
Q4: Which base and solvent combination is optimal for this synthesis?
For the N-sulfonylation of an amine or alkoxyamine, a non-nucleophilic organic base in an aprotic solvent is generally preferred. A combination of triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature is a robust starting point.[2] The base neutralizes the HCl generated during the reaction, driving it to completion. Using an inorganic base like K₂CO₃ in a polar aprotic solvent like DMF is also a viable option, particularly for larger-scale reactions.[2]
Q5: How can I be certain my starting O-(4-Methoxybenzyl)hydroxylamine is pure and dry?
O-(4-Methoxybenzyl)hydroxylamine can be unstable upon storage. It is best to use it freshly prepared or from a recently opened bottle from a reputable supplier. Purity can be checked by ¹H NMR and melting point. To ensure it is dry, it can be stored over a desiccant in a vacuum desiccator. Any degradation of this starting material will directly impact the yield and purity of the final product.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Guide 1: Issue - Low or No Product Formation
If your TLC analysis shows primarily unreacted starting materials, consult the following diagnostic table.
| Symptom | Potential Cause | Recommended Solution |
| Nosyl chloride spot disappears, but no product spot appears. | Hydrolysis of Nosyl Chloride: The presence of water in the solvent, amine, or glassware will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which will be removed during the aqueous workup. | Ensure all glassware is oven-dried. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure the alkoxyamine and base are dry. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Both starting material spots are present on TLC with little product formation. | Insufficient Base: The reaction generates one equivalent of HCl. Without sufficient base to act as a scavenger, the reaction mixture becomes acidic, protonating the alkoxyamine nucleophile and halting the reaction. | Use at least 1.1 equivalents of triethylamine or DIPEA. If using a weaker base like K₂CO₃, ensure it is finely powdered and use a larger excess (e.g., 3 equivalents).[2] |
| Reaction stalls after partial conversion. | Poor Reagent Quality: The nosyl chloride may have already partially hydrolyzed prior to use. The alkoxyamine may have degraded upon storage. | Purchase fresh 2-nitrobenzenesulfonyl chloride. Confirm the purity of O-(4-Methoxybenzyl)hydroxylamine via NMR before use. |
Guide 2: Issue - Product Decomposition During Purification
If you isolate the crude product but lose it during column chromatography, consider these alternative purification strategies.
| Purification Challenge | Mechanism of Loss | Recommended Protocol |
| Streaking and material loss on silica gel column. | Acid-Catalyzed Decomposition: The slightly acidic nature of silica gel can cleave the N-O bond or other sensitive functional groups in the molecule. | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine. Pack the column with this slurry. This neutralizes the acidic sites. 2. Switch to Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds. 3. Attempt Recrystallization: This is often the best method for obtaining highly pure, crystalline solids and avoids issues with chromatography altogether. A solvent system like ethyl acetate/hexane is a good starting point.[2] |
| Oily product that is difficult to handle. | Amorphous Solid or Residual Solvent: The product may not be crystalline, or it may be retaining solvent from the workup. | After concentrating the crude product, place it under high vacuum for several hours to remove all volatile residues. Attempt trituration with a non-polar solvent like hexane or pentane to induce crystallization or solidify the material into a manageable powder. |
Visualizing the Process
Understanding the reaction pathway and troubleshooting logic is key to success.
Reaction Mechanism
The synthesis proceeds via a classical nucleophilic addition-elimination at the sulfonyl group.
Caption: Synthesis of this compound.
Troubleshooting Workflow
A logical decision tree for diagnosing low yields.
Caption: Decision tree for troubleshooting low synthesis yields.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity. It is adapted from a highly reliable Organic Syntheses procedure for a similar transformation.[2]
Materials:
-
O-(4-Methoxybenzyl)hydroxylamine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.05 eq)
-
Triethylamine (TEA), distilled (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add O-(4-Methoxybenzyl)hydroxylamine (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.2 M).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 10-15 minutes. A precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexane).
-
Quenching: Once the reaction is complete, quench by adding 1N HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine. The bicarb wash removes any unreacted nosyl chloride that hydrolyzed.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Primary Method (Recommended): Recrystallize the crude solid from a suitable solvent system (e.g., Ethyl Acetate/Hexane or Toluene).
-
Secondary Method: If chromatography is necessary, use a column packed with silica gel deactivated with 1% TEA in the eluent.
-
References
Side reactions during the deprotection of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
<Technical Support Center
Introduction
Welcome to the technical support center for the deprotection of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important synthetic transformation. The removal of both the 2-nitrobenzenesulfonyl (nosyl) and O-(4-methoxybenzyl) (PMB) groups is a critical step in many synthetic pathways, but it can be accompanied by specific side reactions that impact yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of a nosyl group?
A1: The nosyl group is typically cleaved under mild basic conditions using a thiol-based reagent.[1] The most common method involves nucleophilic aromatic substitution where a thiolate anion attacks the nitro-activated aromatic ring, leading to the release of the free amine.[2] Common reagents include thiophenol with a base like potassium hydroxide or cesium carbonate in a solvent such as acetonitrile or DMF.[1][3]
Q2: How is the O-(4-methoxybenzyl) (PMB) group typically removed?
A2: The PMB ether is most commonly cleaved under acidic conditions. Reagents like neat trifluoroacetic acid (TFA) or TFA in a solvent like dichloromethane (DCM) are standard.[4][5] The mechanism involves protonation of the ether oxygen, followed by the departure of the stable 4-methoxybenzyl carbocation.[6]
Q3: Can both the nosyl and PMB groups be removed in a single step?
A3: A one-pot, two-step procedure is generally required. Attempting simultaneous deprotection is challenging due to the orthogonal nature of their cleavage conditions (base for nosyl, acid for PMB). A sequential process, typically starting with nosyl deprotection followed by PMB cleavage after a workup, is the most reliable strategy.
Q4: What is the purpose of a "scavenger" during PMB deprotection?
A4: During the acidic cleavage of the PMB group, a reactive 4-methoxybenzyl carbocation is generated. This cation can re-alkylate the desired product or other nucleophilic sites in the molecule, leading to unwanted byproducts.[6] A scavenger, typically an electron-rich aromatic compound like anisole or thioanisole, is added to trap this carbocation, preventing side reactions.[6][7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete Nosyl Deprotection
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
-
The reaction appears sluggish or stalled.
Potential Causes & Solutions:
-
Insufficient Base: The thiolate anion is the active nucleophile. Inadequate base will result in a low concentration of thiolate.
-
Solution: Ensure at least a stoichiometric amount of base relative to the thiol is used. For challenging substrates, a slight excess (1.1-1.2 equivalents) can be beneficial. Cesium carbonate (Cs₂CO₃) is often a good choice due to its solubility and basicity in organic solvents.[3]
-
-
Thiol Oxidation: Thiols can oxidize to disulfides, especially in the presence of air over time.
-
Solution: Use freshly opened or purified thiol. If using a polymer-supported thiol, it can be pre-treated with a reducing agent like triphenylphosphine (PPh₃) to cleave any disulfide bonds.[3]
-
-
Steric Hindrance: A sterically hindered substrate can slow down the nucleophilic attack.
Issue 2: Formation of an N-Alkylated Byproduct during PMB Deprotection
Symptoms:
-
Mass spectrometry reveals a product with a mass corresponding to the desired product + 121 Da (the mass of a 4-methoxybenzyl group).
-
NMR analysis shows signals consistent with an N-p-methoxybenzyl group.
Causality Diagram: PMB Cation Side Reaction
Caption: Formation of the N-alkylated byproduct via the PMB cation.
Potential Causes & Solutions:
-
Absence or Insufficiency of a Cation Scavenger: The highly reactive 4-methoxybenzyl carbocation will alkylate any available nucleophile, including the nitrogen of the deprotected product.
-
Solution A (Standard): Add a suitable scavenger to the reaction mixture. Anisole (5-10 equivalents) is a common and effective choice.[6] Thioanisole or triethylsilane (TES) can also be used.[7]
-
Solution B (Alternative Solvent): Using phenol as a solvent can also serve the dual purpose of solvent and scavenger, sometimes allowing for substoichiometric amounts of TFA.[6]
-
Issue 3: Cleavage of the N-O Bond
Symptoms:
-
Formation of the corresponding amine (R-NH₂) instead of the hydroxylamine (R-NH-OH).
-
Complex reaction mixture with multiple unidentified byproducts.
Potential Causes & Solutions:
-
Harsh Deprotection Conditions: The N-O bond can be susceptible to cleavage under certain reductive or overly harsh acidic conditions. While generally stable to standard TFA deprotection, prolonged exposure or high temperatures can be detrimental.
-
Solution: Perform the PMB deprotection at a lower temperature (e.g., 0 °C) and monitor the reaction closely by TLC or LC-MS to avoid extended reaction times. Use the minimum effective concentration of acid (e.g., 10-25% TFA in DCM instead of neat TFA).[6]
-
-
Incompatible Reagents: Certain reagents used for nosyl deprotection, if not fully removed, could potentially affect the N-O bond in the subsequent acidic step.
-
Solution: Ensure a thorough aqueous workup and purification after the nosyl deprotection step before proceeding to the PMB cleavage. This removes residual base and thiol reagents.
-
Quantitative Data Summary: Deprotection Conditions
| Protecting Group | Reagent System | Solvent | Temperature | Typical Time | Key Considerations | Reference |
| Nosyl (Ns) | Thiophenol (2.5 eq), KOH (2.5 eq) | Acetonitrile | 50 °C | 40 min | Standard, effective method. | [2] |
| Nosyl (Ns) | PS-thiophenol (1.12 eq), Cs₂CO₃ (3.25 eq) | THF | 80 °C (MW) | 6 min | Solid-phase reagent simplifies purification. | [8] |
| PMB | 10% TFA | Dichloromethane | Room Temp | 1-4 h | Mild conditions, requires scavenger. | [6][9] |
| PMB | Neat TFA, Anisole | N/A | 0 °C to RT | 15-60 min | Faster, more aggressive conditions. | [6] |
| PMB | TfOH (0.5 eq), 1,3-dimethoxybenzene | Dichloromethane | Room Temp | 10-15 min | Very fast, for acid-sensitive substrates. | [5] |
Experimental Protocols
Protocol 1: Two-Step Deprotection of this compound
Workflow Diagram
Caption: Standard two-step deprotection workflow.
Step 1: Nosyl Group Deprotection [2]
-
To a solution of this compound (1.0 eq) in acetonitrile, add thiophenol (2.5 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.
-
Remove the ice bath and heat the reaction mixture to 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-(4-methoxybenzyloxy)amine intermediate by flash column chromatography.
Step 2: PMB Group Deprotection [6]
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and a scavenger such as anisole (5-10 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (e.g., to a final concentration of 10-25% v/v).
-
Stir the reaction at 0 °C, allowing it to slowly warm to room temperature while monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual acid.
-
Purify the final hydroxylamine product as required, often by chromatography or crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of its coupling reactions and achieve reliable, high-yield results. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Reaction Overview: The Fukuyama-Mitsunobu Coupling
This compound is a versatile synthetic building block primarily used for the preparation of N-alkoxy amines. Its most common and powerful application is in the Fukuyama-Mitsunobu reaction, where it couples with primary or secondary alcohols.[1] This reaction is prized for its mild conditions and broad substrate scope.
The core transformation involves the activation of an alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The activated alcohol is then displaced by the nucleophilic nitrogen of the nosyl-protected hydroxylamine in a classic Sₙ2 reaction, leading to a fully protected N-alkoxy amine derivative. The 2-nitrobenzenesulfonyl (nosyl) group is critical; it enhances the acidity of the N-H proton, making it a suitable nucleophile for the Mitsunobu reaction, and can be easily removed in a subsequent step.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used? A1: This reagent is an N-H functionalized hydroxylamine derivative where the nitrogen is protected by a 2-nitrobenzenesulfonyl (nosyl) group and the oxygen is protected by a 4-methoxybenzyl (PMB) group. It is primarily used to install a protected N-alkoxy amine moiety onto a molecule via coupling with an alcohol. The nosyl group serves two purposes: it acidifies the N-H proton, making it suitable for deprotonation under mild conditions, and it is a robust protecting group that can be selectively removed later.[4][5]
Q2: What is the role of each key reagent in the coupling reaction? A2:
-
Alcohol (R-OH): The substrate that will be converted into an N-alkoxy amine. It acts as the electrophile after activation.
-
Triphenylphosphine (PPh₃): The reducing agent in the redox cycle. It activates the azodicarboxylate and subsequently the alcohol, ultimately being converted to triphenylphosphine oxide (TPPO).[6]
-
DIAD or DEAD: The oxidizing agent. It reacts with PPh₃ to form a betaine adduct, which is the key species that activates the alcohol.[3][6] DIAD is often preferred over DEAD due to its lower toxicity and the reduced potential for side reactions with certain nucleophiles.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are standard choices as they effectively dissolve the reactants without interfering with the reaction mechanism.[7]
Q3: Why is the 2-nitrobenzenesulfonyl (nosyl) group a good choice for this reaction? A3: The nosyl group is highly electron-withdrawing due to the ortho-nitro group and the sulfonyl moiety. This property is crucial for several reasons:
-
Acidity: It significantly increases the acidity of the N-H proton (pKa ≈ 10-11), allowing it to be deprotonated by the betaine intermediate in the Mitsunobu reaction. Nucleophiles in Mitsunobu reactions generally require a pKa ≤ 15.[2]
-
Activation: The nosyl group activates the nitrogen, making the resulting sulfonamide a competent nucleophile.
-
Facile Cleavage: Despite its stability to many reaction conditions, the nosyl group can be selectively and cleanly removed under mild conditions, typically using a thiol (like thiophenol) and a weak base (like K₂CO₃ or Cs₂CO₃).[5][8][9] This orthogonality is highly valuable in multi-step synthesis.
Q4: What are the key safety considerations when running this reaction? A4:
-
Azodicarboxylates (DEAD/DIAD): These reagents are toxic, potential sensitizers, and can be shock-sensitive, especially DEAD. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Organic Azides: While not directly used here, a common variation of the Mitsunobu reaction uses diphenylphosphoryl azide (DPPA) to form azides, which are potentially explosive.[7] It is a reminder to always assess the safety profile of any Mitsunobu variation.
-
Exothermicity: The initial reaction between PPh₃ and DIAD/DEAD can be exothermic. It is critical to add the azodicarboxylate slowly to a cooled solution (0 °C) to maintain control over the reaction temperature.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling experiment.
Problem 1: Low or No Product Yield
-
Possible Cause: Degraded or Wet Reagents. Sulfonyl chlorides and azodicarboxylates are sensitive to moisture.[10] PPh₃ can oxidize to TPPO upon prolonged storage in air. The presence of water will consume the activated intermediates.
-
Possible Cause: Incorrect Order of Addition. The order in which reagents are added is critical for success.
-
Possible Cause: Steric Hindrance. Highly hindered secondary alcohols react much slower than primary alcohols, and tertiary alcohols generally do not react.[7]
-
Solution: For sluggish reactions with hindered alcohols, increase the reaction time and consider allowing the reaction to warm to room temperature or even gently heat to 40-50 °C after the initial addition. A more powerful phosphine reagent could also be explored.
-
Problem 2: Formation of Significant Byproducts and Difficult Purification
-
Byproduct: Triphenylphosphine Oxide (TPPO). This is the inevitable byproduct of using PPh₃ and is notoriously difficult to separate from many organic products due to its polarity and crystallinity.
-
Solution 1 (Chromatography): TPPO can often be separated by careful column chromatography, though it may co-elute with products of similar polarity.
-
Solution 2 (Crystallization/Trituration): If your product is soluble in a nonpolar solvent (e.g., diethyl ether, hexanes), you can often precipitate the TPPO by concentrating the reaction mixture and triturating with such a solvent.
-
Solution 3 (Alternative Reagents): For large-scale synthesis, consider using polymer-supported PPh₃, which can be removed by simple filtration.
-
-
Byproduct: Elimination Products. With secondary alcohols, an E2 elimination to form an alkene can compete with the desired Sₙ2 substitution.
-
Solution: This is often promoted by higher temperatures. Ensure the DIAD/DEAD addition is performed at 0 °C and maintain a low reaction temperature if elimination is a significant issue.
-
Problem 3: Reaction Stalls or is Sluggish
-
Possible Cause: Sub-optimal Temperature. While the reaction is initiated at 0 °C to control the initial exotherm, many couplings require warming to room temperature to proceed to completion.
-
Solution: Monitor the reaction by TLC. If you see little to no product formation after 1-2 hours at 0 °C, allow the reaction to slowly warm to room temperature and continue monitoring for 6-24 hours.[7]
-
-
Possible Cause: Poor Solubility. If any of the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent. THF is the most common and effective choice.[7] If solubility remains an issue, consider a co-solvent system or an alternative solvent like toluene, but be aware that solvent can impact reaction rates.
-
Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for a model coupling reaction.
| Reagent | Molar Eq. | Notes |
| Alcohol (Substrate) | 1.0 | The limiting reagent. |
| This compound | 1.1 - 1.2 | Slight excess ensures full conversion of the alcohol. |
| Triphenylphosphine (PPh₃) | 1.3 - 1.5 | Excess is required to drive the reaction to completion. |
| Diisopropyl Azodicarboxylate (DIAD) | 1.3 - 1.5 | Used in excess, molar amount should match PPh₃. |
| Anhydrous Solvent (e.g., THF) | - | Sufficient volume to ensure full dissolution (0.1 - 0.2 M). |
Table 1: Recommended Reagent Stoichiometry
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the alcohol. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
DIAD Addition: Slowly add DIAD (1.5 eq) dropwise via syringe over 15 minutes. A color change (typically to a yellow or orange hue) and the formation of a white precipitate (TPPO) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 6-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The product should be less polar than the starting sulfonamide.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to separate the desired product from TPPO and other byproducts.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Improving the stability of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide during storage
Welcome to the technical support center for N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[1][2] Recommended storage is at -20°C for maximum stability, especially for long-term storage. Avoid repeated freeze-thaw cycles.
Q2: I've observed a change in the color of my compound from a white/off-white powder to a yellowish or brownish hue. What could be the cause?
A color change often indicates degradation. The likely culprits are exposure to light, which can cause photodegradation of the nitroaromatic ring, or exposure to atmospheric moisture and oxygen, leading to oxidative degradation.[3][4] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if it will be stored for an extended period.
Q3: My recent experimental results using the compound have been inconsistent. Could this be related to its stability?
Yes, inconsistent results are a common consequence of compound degradation. The formation of degradation products can alter the compound's purity and concentration, leading to unreliable experimental outcomes. We recommend performing a purity check using a suitable analytical method, such as HPLC, before use, especially if the compound has been in storage for a while or if you suspect degradation.[5]
Q4: What are the primary degradation pathways for this molecule?
The main potential degradation pathways for this compound are:
-
Hydrolysis of the sulfonamide bond (S-N bond): This can be catalyzed by acidic or basic conditions.[2][5][6]
-
Cleavage of the benzylic ether linkage (C-O bond): While generally stable, this bond can be cleaved under strong acidic conditions.[7][8]
-
Photodegradation of the nitroaromatic ring: Exposure to UV or even ambient light can lead to the formation of various photoproducts.[3][4][9]
The following diagram illustrates the key points of instability in the molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the cleavage of the N-O bond in N-oxy sulfonamides
A-Z Troubleshooting Guide for Researchers
Frequently Asked Questions (FAQs)
Q1: My N-O bond cleavage reaction is resulting in a low or non-existent yield of the desired sulfonamide. What are the primary factors I should investigate?
A: Low or no yield in N-O bond cleavage is a common hurdle that can typically be traced back to a few key areas: the choice of reducing agent, reaction kinetics, substrate stability, and the reaction environment.
-
Inadequate Reducing Agent: The N-O bond in N-oxy sulfonamides possesses significant stability. A reducing agent that is too mild may not have the sufficient potential to facilitate the cleavage. Conversely, an overly harsh reagent might lead to undesired side reactions and degradation of your starting material or product.
-
Suboptimal Reaction Conditions: Time, temperature, and concentration are critical parameters. The reaction may require more time to reach completion, or the temperature may be insufficient to overcome the activation energy.
-
Substrate Decomposition: N-oxy sulfonamides can be susceptible to degradation under certain conditions, particularly harsh pH.[1][2][3][4] If the reaction conditions are too acidic or basic, your starting material may be decomposing before it has a chance to react.
-
Atmospheric Contamination: Certain reductive cleavage reactions are sensitive to oxygen. If your reaction is not performed under an inert atmosphere (like nitrogen or argon), atmospheric oxygen can interfere with the reducing agent, diminishing its efficacy.
Q2: I'm observing the formation of multiple unexpected byproducts. What are the likely side reactions occurring during the N-O bond cleavage?
A: The appearance of byproducts often points to the reactivity of intermediates or the non-selective nature of the chosen cleavage conditions. Common side reactions include:
-
Over-reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can sometimes reduce the sulfonamide functional group itself, leading to the formation of amines or other reduced sulfur species.[5]
-
S-N Bond Cleavage: While the N-O bond is the target, under certain conditions, particularly with some chemical and electrochemical methods, cleavage of the sulfur-nitrogen bond can occur.[6][7]
-
Ring Opening or Rearrangement: For cyclic N-oxy sulfonamides or those with complex molecular scaffolds, reaction conditions can sometimes induce rearrangements or ring-opening reactions, especially if reactive intermediates like radicals or ions are formed.[8]
-
Solvent Participation: In some cases, the solvent can participate in the reaction, leading to the formation of adducts or other solvent-related byproducts. This is particularly relevant in electrochemical reactions or those involving highly reactive intermediates.
Q3: How do I choose the most appropriate method for N-O bond cleavage for my specific N-oxy sulfonamide?
A: The selection of a cleavage method is highly dependent on the overall structure of your molecule and the functional groups present. A judicious choice will maximize the yield of your desired product while minimizing side reactions. Consider the following:
-
Chemoselectivity: Evaluate the other functional groups in your molecule. If you have reducible groups like esters, ketones, or nitro groups, you'll need a method that selectively cleaves the N-O bond without affecting these other functionalities. Catalytic hydrogenation with a specific catalyst can often provide this selectivity.
-
Substrate Solubility: The chosen reagent and solvent system must be compatible with your substrate. Poor solubility can lead to slow or incomplete reactions.
-
Scale of Reaction: Some methods are more amenable to large-scale synthesis than others. For instance, catalytic hydrogenation is often preferred for larger scale reactions over stoichiometric metal reagents, which can pose challenges in workup and purification.
-
Stereochemistry: If your molecule contains chiral centers, it is crucial to select a method that will not lead to racemization or epimerization.[9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting your N-O bond cleavage reactions.
Problem 1: Incomplete Conversion of Starting Material
Q: I've run my reaction for the recommended time, but TLC/LC-MS analysis shows a significant amount of unreacted N-oxy sulfonamide. What steps should I take?
A: Incomplete conversion is a frequent issue that can often be resolved by systematically optimizing the reaction conditions.
Initial Diagnostic Steps:
-
Verify Reagent Activity: Ensure that your reducing agent is fresh and has not been deactivated by improper storage (e.g., exposure to air or moisture). For catalytic hydrogenations, confirm the catalyst has not been poisoned.
-
Increase Reaction Time: Some N-O bond cleavages are simply slow. Try extending the reaction time and monitor the progress at regular intervals.
-
Elevate the Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.
-
Increase Reagent Stoichiometry: For reactions using stoichiometric reducing agents, increasing the equivalents of the reagent can drive the reaction to completion.
Workflow for Optimizing Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete N-O bond cleavage.
Problem 2: Product Degradation or Formation of Complex Mixtures
Q: My reaction is producing a complex mixture of products, and I suspect my desired sulfonamide is degrading under the reaction conditions. How can I mitigate this?
A: Product degradation often indicates that the reaction conditions are too harsh for your molecule. The key is to move towards milder and more selective methods.
Strategies to Minimize Degradation:
-
Lower the Reaction Temperature: If you are running the reaction at elevated temperatures, try performing it at room temperature or even lower.
-
Switch to a Milder Reducing Agent: If you are using a powerful reducing agent like LiAlH4, consider alternatives like sodium borohydride (in some cases), catalytic hydrogenation, or transfer hydrogenation.[5][10] A summary of common reducing agents is provided in the table below.
-
pH Control: The stability of sulfonamides can be pH-dependent.[1][2][3][4] Buffering the reaction mixture may prevent degradation if your molecule is sensitive to acidic or basic conditions generated during the reaction.
-
Photolytic Cleavage: In some specific cases, photolytic cleavage can be a mild alternative, though it may lead to other side reactions depending on the substrate.[11]
Table 1: Comparison of Common Reductive Cleavage Methods
| Method | Common Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | H₂ (1-50 atm), RT-80°C | High chemoselectivity, clean reaction, scalable | Catalyst poisoning, requires specialized equipment |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Anhydrous ether or THF, 0°C to reflux | Powerful, rapid reactions | Low chemoselectivity, harsh workup, moisture sensitive |
| Dissolving Metal Reduction | Na/NH₃, SmI₂ | Low temperatures (-78°C) | Can cleave very stable bonds | Requires cryogenic conditions, strong base present |
| Electrochemical Reduction | e⁻ (cathode) | Protic or aprotic solvent with supporting electrolyte | Green methodology, tunable potential[7][9][12] | Requires specialized equipment, substrate dependent |
| Transfer Hydrogenation | HCOOH/NEt₃, (NH₄)₂CO₃ | Pd/C or other catalyst, RT to reflux | Avoids use of H₂ gas, mild conditions | Can be slower than direct hydrogenation |
Problem 3: Difficulty in Monitoring Reaction Progress
Q: I am finding it difficult to distinguish between my starting material and product by TLC. What are some reliable methods for monitoring the reaction?
A: When TLC is not providing clear separation, more robust analytical techniques are necessary to accurately monitor the reaction progress.
Recommended Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this purpose. It provides separation based on polarity and confirmation of the molecular weights of the starting material, product, and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): If you have a reference standard for your product, HPLC with UV detection can be used to quantify the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the conversion. Diagnostic peaks for both the starting material and product can be integrated to determine the reaction progress.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol is a general guideline and should be optimized for your specific substrate.
-
Preparation: In a hydrogenation vessel, dissolve the N-oxy sulfonamide (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) under a stream of inert gas (N₂ or Ar).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.
-
Monitoring: Monitor the reaction progress by LC-MS or by filtering a small aliquot through celite to remove the catalyst and analyzing the filtrate.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.
Safety Note: Hydrogen gas is highly flammable. All hydrogenation procedures should be carried out in a well-ventilated fume hood with appropriate safety precautions.
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: At a given time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is vigorous, quench the aliquot in a small volume of a suitable solvent or quenching agent.
-
Dilution: Dilute the aliquot with a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
-
Analysis: Inject the diluted sample into the LC-MS.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra to identify the peaks corresponding to your starting material and expected product based on their retention times and m/z values.
Mechanistic Insights
Understanding the underlying mechanism of N-O bond cleavage can aid in troubleshooting. Reductive cleavage typically proceeds through one of two general pathways:
Mechanism A: Direct Reduction
In this pathway, the reducing agent directly attacks the N-O bond, leading to its cleavage. This is common with metal hydrides and dissolving metal reductions.
Mechanism B: Catalytic Hydrogenolysis
In catalytic hydrogenation, the substrate is adsorbed onto the catalyst surface, followed by the oxidative addition of hydrogen. The N-O bond is then cleaved through the transfer of hydride from the catalyst surface.
Visualizing the General Reductive Cleavage Pathway:
Caption: A simplified diagram of the N-O bond reductive cleavage process.
References
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. proakademia.eu [proakademia.eu]
- 4. researchgate.net [researchgate.net]
- 5. ncert.nic.in [ncert.nic.in]
- 6. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reducing Agents [organic-chemistry.org]
- 11. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide and its Products
Welcome to the technical support center for the purification of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide and its subsequent reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the integrity and purity of your compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of the title compound and its derivatives. The advice provided is based on established chemical principles and validated laboratory practices.
Purification of this compound
Q1: My crude this compound is an oil and won't solidify. How can I purify it?
A1: Oiling out is a common issue when the melting point of the compound is low or when significant impurities are present, acting as a eutectic mixture.
-
Initial Step - Solvent Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexane or a mixture of diethyl ether and hexane. This can often induce crystallization by washing away more soluble impurities. Vigorously stir or sonicate the mixture to encourage solid formation.
-
Recrystallization Strategy: If trituration fails, proceed with recrystallization. A reliable solvent system for similar sulfonamides is a mixture of a good solvent (where the compound is soluble when hot) and a poor solvent (where it is insoluble when cold). A proven system for a closely related analog, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, is ethyl acetate/hexane .[1]
-
Dissolve the crude oil in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes faintly cloudy (the point of saturation).
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Q2: After recrystallization, my product is still showing impurities by TLC. What are the likely impurities and how can I remove them?
A2: The primary impurities are likely unreacted starting materials: 4-methoxybenzyloxyamine and 2-nitrobenzenesulfonyl chloride, or hydrolysis products.
-
Identifying Impurities:
-
2-Nitrobenzenesulfonyl chloride: This is a key reactant.
-
4-Methoxybenzyloxyamine: The other starting material.
-
2-Nitrobenzenesulfonic acid: Can form from the hydrolysis of the sulfonyl chloride. This impurity is highly polar and will likely remain at the baseline on a TLC plate.
-
-
Purification Strategy - Column Chromatography: If recrystallization is insufficient, column chromatography is the next logical step. Given the polarity of the sulfonamide, a gradient elution is recommended.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For instance, begin with 10% ethyl acetate/hexane and gradually increase the polarity to 30-50% ethyl acetate. The desired product is moderately polar and should elute after less polar impurities. The elution order generally follows the principle that less polar compounds elute first.[2]
-
Purification of Products from this compound
This typically involves two main stages: the reaction of the protected compound (e.g., alkylation) and the subsequent deprotection to yield the final product.
Q3: I have performed an alkylation on the sulfonamide nitrogen. How do I purify the N-alkylated product?
A3: The N-alkylated product will be less polar than the starting sulfonamide due to the loss of the acidic N-H proton.
-
Work-up: A standard aqueous work-up is usually sufficient to remove inorganic salts (like potassium carbonate used as a base) and polar solvents like DMF.[1] Extract the reaction mixture with a solvent like ethyl acetate or dichloromethane, wash with water and then brine.
-
Purification: Column chromatography is generally required to separate the desired N-alkylated product from any remaining starting sulfonamide and potential O-alkylated byproducts.
-
TLC Analysis: First, run a TLC to determine an appropriate solvent system. The product should have a higher Rf value than the starting material. A mobile phase of 20-30% ethyl acetate in hexane is a good starting point for analysis.
-
Column Conditions: Use a solvent system that provides an Rf of ~0.3 for your product on the TLC plate.[3] A gradient elution from a lower polarity (e.g., 10% EtOAc/Hexane) to a higher polarity (e.g., 40% EtOAc/Hexane) will effectively separate the less polar product from the more polar starting material.
-
Q4: I am having trouble removing the 2-nitrobenzenesulfonyl (nosyl) protecting group. The reaction seems incomplete or messy.
A4: The deprotection of the nosyl group is a critical step. The most common method involves a nucleophilic aromatic substitution using a thiol.[4]
-
Reaction Conditions: A common and effective reagent is thiophenol in the presence of a base like potassium carbonate or potassium hydroxide in a polar aprotic solvent like DMF or acetonitrile.[1][4][5]
-
Troubleshooting Incomplete Reactions:
-
Base Strength: Ensure a sufficiently strong base is used to generate the thiolate anion, which is the active nucleophile. Potassium carbonate is often sufficient, but potassium hydroxide can be more effective.[1][4]
-
Reagent Stoichiometry: Use a slight excess of both the thiol and the base (e.g., 2.5 equivalents each) to drive the reaction to completion.[5]
-
Temperature: Gentle heating (e.g., 50 °C) can accelerate the reaction.[4]
-
-
Alternative Methods: For sensitive substrates, solid-supported thiols can be used, which simplifies the workup as the reagent and sulfur-containing byproducts can be removed by simple filtration.[6]
Q5: After nosyl deprotection, my final product is contaminated with foul-smelling sulfur byproducts. How can I effectively remove them?
A5: The primary byproduct is the diaryl sulfide formed from the reaction of thiophenol with the nosyl group. This byproduct is often greasy, relatively non-polar, and has a persistent odor.
-
Aqueous Work-up: Perform an extensive aqueous work-up. Washing the organic layer with an aqueous base solution (e.g., 1 M NaOH) can help remove any unreacted thiophenol by converting it to the water-soluble sodium thiophenolate.[4]
-
Column Chromatography: This is the most effective method. The sulfur byproduct is significantly less polar than the desired amine product.
-
Elute the column with a low-polarity solvent system first (e.g., hexane or 5% ethyl acetate/hexane) to wash off the non-polar sulfide byproduct completely.
-
Then, increase the polarity of the mobile phase (e.g., to 50% ethyl acetate/hexane, and then potentially adding methanol or triethylamine for very polar amines) to elute your desired amine product.
-
-
Acid/Base Extraction: If the product is a basic amine, an acid wash can be used to extract the amine into the aqueous phase, leaving the neutral sulfur byproduct in the organic layer.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with aqueous acid (e.g., 1 M HCl). The amine will move to the aqueous layer as its hydrochloride salt.
-
Separate the layers and discard the organic layer containing the byproduct.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the free amine back into a fresh organic solvent.
-
Wash with brine, dry over sodium sulfate, and concentrate to yield the purified amine.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates (SiO₂).
-
Visualization:
-
UV Light (254 nm): The aromatic rings in the starting material, intermediates, and products will allow for visualization under a UV lamp.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for most organic compounds and will show up as yellow/brown spots on a purple background. It is particularly useful for compounds that are not UV-active.[7]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, appearing as purple or yellow spots upon heating. It is excellent for visualizing the final deprotected amine product.[8]
-
Q: What are some common solvent systems for recrystallizing sulfonamides?
A: The choice of solvent depends on the specific polarity of the sulfonamide.
-
Single Solvent: Ethanol or isopropanol can be effective for moderately polar sulfonamides.
-
Two-Solvent Systems: These are often more versatile. Common pairs include:
Q: How do I remove the 4-methoxybenzyl (PMB/Mob) group from my final product if it was used as a protecting group on another functional group?
A: The 4-methoxybenzyl group is typically removed under acidic conditions. A common and effective method involves using a cocktail of Trifluoroacetic Acid (TFA) with a scavenger.
-
Deprotection Cocktail: A mixture of TFA/Triethylsilane (TES)/Thioanisole (96:2:2) is reported to be highly efficient.[11][12]
-
TFA: The strong acid that cleaves the PMB ether.
-
TES and Thioanisole: These act as cation scavengers, trapping the reactive 4-methoxybenzyl cation that is formed, preventing it from reattaching to the substrate or causing other side reactions.
-
-
Purification Post-Deprotection: The main challenge is removing the scavenger byproducts. Purification is often achieved by precipitation of the product in a non-polar solvent like cold diethyl ether, followed by washing. If necessary, reverse-phase HPLC may be required for highly pure material.[11][12]
Section 3: Protocols and Data
Experimental Protocols
Protocol 1: Recrystallization of this compound [1][9][13]
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate while stirring to dissolve the solid completely.
-
Slowly add hot hexane dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 1:1 ethyl acetate/hexane.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Column Chromatography for N-Alkylated Sulfonamide [2][3]
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., 5% ethyl acetate in hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexane) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 30% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary Table
| Compound Class | Typical Purification Method | Key Troubleshooting Point | Recommended Solvents/Reagents |
| Crude Sulfonamide | Recrystallization | Compound oiling out | Ethyl Acetate / Hexane |
| Recrystallization Failure | Silica Gel Chromatography | Overlapping spots on TLC | Gradient elution: Hexane to Ethyl Acetate |
| N-Alkylated Product | Silica Gel Chromatography | Separation from starting material | Gradient elution based on TLC (e.g., 10-40% EtOAc/Hex) |
| Nosyl Deprotection Product | Acid/Base Extraction & Chromatography | Removal of sulfur byproducts | 1. Wash with 1M NaOH. 2. Column: elute byproduct with hexane first. |
Section 4: Workflow Diagrams
Purification Decision Workflow
This diagram outlines the decision-making process for purifying the initial this compound.
Caption: Decision tree for purifying the crude sulfonamide.
Post-Deprotection Purification Workflow
This diagram illustrates the steps for purifying the final amine product after removal of the nosyl protecting group.
Caption: Workflow for purifying amines after nosyl deprotection.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. silicycle.com [silicycle.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: A-Z Guide to Mitigating Racemization in Peptide Synthesis with Sulfonamide Protecting Groups
Welcome to our dedicated technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis and aiming to minimize or eliminate racemization, particularly when employing sulfonamide-based protecting groups. Here, we delve into the mechanistic underpinnings of racemization, provide actionable troubleshooting advice, and offer detailed protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the conversion of a pure enantiomer of an amino acid into a mixture of both its L and D forms at the chiral alpha-carbon.[1] In peptide synthesis, where the biological activity is intrinsically linked to the specific three-dimensional structure, the incorporation of an incorrect stereoisomer can lead to peptides with reduced or altered biological function, or even undesired side effects. This loss of stereochemical integrity poses a significant challenge to producing pure, active pharmaceutical ingredients and research-grade peptides.
Q2: What are the primary mechanisms that lead to racemization during peptide coupling?
A2: There are two main pathways for racemization during the crucial peptide bond formation step:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. The incoming amine can then attack this achiral intermediate, resulting in a mixture of L- and D-peptides.[1][2]
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] Reprotonation of this intermediate can occur from either face, leading to racemization. While less common, this mechanism can be significant under strongly basic conditions.[1]
Q3: How do sulfonamide protecting groups, such as Tosyl (Ts) and Nosyl (Ns), influence racemization?
A3: Sulfonamide protecting groups are employed to mask the reactivity of the α-amino group or side-chain functionalities.[3][4] The electron-withdrawing nature of the sulfonyl group makes the N-H proton of a sulfonamide more acidic compared to that of a carbamate (like Boc or Fmoc).[5] While this property is useful for certain synthetic transformations, it does not inherently prevent the primary mechanisms of racemization that occur at the C-terminus during activation. However, some sulfonamide-based protecting groups have been specifically designed to suppress racemization. For instance, the o-Nitrobenzenesulfonyl (oNbs) group allows for N-acylation without the racemization caused by a diketone mechanism.[6]
Q4: Which amino acids are particularly susceptible to racemization?
A4: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization during peptide synthesis.[1][7][8] Other amino acids like Serine (Ser) and Aspartic acid (Asp) can also be problematic under certain conditions.[8][9]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common racemization issues encountered during your experiments.
| Symptom/Observation | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-isomer detected in the final peptide, especially at a specific residue. | Inappropriate Coupling Reagent/Additive Combination: Carbodiimide reagents (DCC, DIC) used without racemization-suppressing additives. Onium salt reagents (HBTU, HATU) with a strong base and prolonged pre-activation.[10][11] | Switch to a proven low-racemization coupling cocktail. The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® is highly effective at minimizing racemization.[10][11] For difficult couplings, consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower racemization levels.[12] |
| Racemization observed, particularly with His or Cys residues. | Elevated Coupling Temperature: Higher temperatures accelerate the rate of racemization.[8][13] | Perform the coupling reaction at a lower temperature. For standard SPPS, conduct the coupling at 0°C or room temperature.[10] In microwave-assisted synthesis, reducing the coupling temperature from 80°C to 50°C can significantly limit racemization.[8][10] |
| Strong or Sterically Unhindered Base: Tertiary amines like N,N-diisopropylethylamine (DIPEA) are known to promote racemization.[10][14] | Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to minimize racemization.[8][10][11] | |
| Prolonged Pre-activation Time: Allowing the activated amino acid to sit in solution with the coupling reagent and base before adding it to the resin increases the opportunity for oxazolone formation.[10][11] | Avoid pre-activation when using onium salt reagents. Add the coupling reagents directly to the resin-bound peptide without a pre-incubation step. This simple change can drastically reduce racemization.[10] | |
| Racemization is still an issue despite optimizing coupling conditions. | Side-Chain Functionality Involvement: The imidazole side chain of histidine can catalyze racemization.[10] | Ensure proper side-chain protection. For histidine in Fmoc chemistry, using a Boc protecting group on the side chain offers better suppression of racemization than the Trt group.[10] |
| Harsh Deprotection Conditions: While less common for the incoming amino acid, prolonged or harsh basic conditions during Fmoc deprotection can cause epimerization of the C-terminal amino acid of the growing peptide chain.[11] | Optimize deprotection protocols. Use the standard 20% piperidine in DMF for the shortest effective time. For sequences prone to aspartimide formation (which can lead to racemization), adding HOBt to the deprotection solution can be beneficial.[7][8] |
Detailed Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for routine coupling steps, especially when incorporating racemization-prone amino acids.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 x 10 min).[10]
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.[10]
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the mixture.
-
-
Coupling Reaction: Immediately add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Troubleshooting Racemization with a Sterically Hindered Base
This protocol is a modification of the standard procedure for instances where racemization is still observed.
Materials:
-
Same as Protocol 1, with the addition of 2,4,6-Collidine.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add 2,4,6-Collidine (3 equivalents) to the solution.
-
Add DIC (3 equivalents) to the mixture.
-
-
Coupling Reaction: Immediately add the coupling mixture to the resin and proceed as described in Protocol 1.
Visualizing the Problem: Racemization Mechanisms and Troubleshooting
Advanced Considerations with Sulfonamide Protecting Groups
While α-amino sulfonamides like Tosyl (Ts) and Nosyl (Ns) are more common in general organic synthesis, their application in modern solid-phase peptide synthesis (SPPS) for α-amino protection is less frequent compared to Fmoc and Boc.[5][6] However, sulfonamides are crucial for side-chain protection, most notably for Arginine.
-
Arginine Side-Chain Protection: The guanidinium group of Arginine is highly basic and requires protection. Sulfonamide-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are the modern standard in Fmoc-SPPS.[15][16][17] The Pbf group effectively masks the guanidino functionality, preventing its interference in coupling reactions.[15] It is readily cleaved by TFA during the final deprotection step.[15] While Pbf itself is not directly linked to α-carbon racemization of the incoming amino acid, incomplete cleavage or side reactions during cleavage can lead to impurities.[7][17]
-
Nosyl (Ns) and Related Groups: The Nosyl group is particularly interesting as it can be cleaved under mild, orthogonal conditions using thiols (e.g., thiophenol).[18] This orthogonality is valuable in complex syntheses. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, a related thiol-labile protecting group, has recently been shown to significantly suppress α-carbon racemization compared to standard Fmoc protection.[19][20]
Conclusion
The prevention of racemization is a cornerstone of successful peptide synthesis. By understanding the underlying mechanisms and the factors that promote this unwanted side reaction—including the choice of coupling reagents, bases, temperature, and protecting group strategy—researchers can effectively maintain the stereochemical integrity of their synthetic peptides. This guide provides a framework for diagnosing and solving common racemization issues, with a particular focus on the judicious use of reagents and conditions that minimize the formation of racemization-prone intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. omizzur.com [omizzur.com]
- 17. researchgate.net [researchgate.net]
- 18. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
Welcome to the technical support center for challenges related to N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this versatile protected hydroxylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions during process development.
Section 1: Safety First - Hazard Analysis & Mitigation in Scale-Up
Scaling up reactions involving nitroaromatic compounds requires a paramount focus on safety. The inherent properties of the 2-nitrobenzenesulfonamide moiety demand rigorous risk assessment and control.
Q1: What are the primary safety hazards associated with this compound and its reactions?
A1: The primary hazard stems from the 2-nitrobenzenesulfonamide (nosyl) group. Nitroaromatic compounds are energetic materials and can be thermally unstable.[1] Key risks include:
-
Thermal Runaway: Reactions involving nitroaromatics, especially in the presence of bases, reducing agents, or contaminants, can be highly exothermic.[2][3] At scale, where the surface-area-to-volume ratio decreases, heat dissipation becomes a critical challenge. An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially resulting in reactor failure.
-
Decomposition & Explosion Risk: Pure organic nitrocompounds can decompose violently or explosively at high temperatures or under confinement.[1][2] Impurities can significantly lower the decomposition onset temperature, making process safety highly dependent on the purity of all reagents and intermediates.[3]
-
Reagent Toxicity: Many protocols for nosyl deprotection utilize thiols, such as thiophenol. Thiophenol is toxic and has a powerful, unpleasant odor.[4] Handling large quantities requires specialized engineering controls like closed-system transfers and dedicated ventilation to protect personnel.[5]
-
Toxic Gas Emission: Decomposition or side reactions can release toxic gases like nitrogen oxides (NOx).[2] All scale-up activities must be conducted in a well-ventilated area with appropriate scrubbing systems for off-gassing.
Q2: How can I assess and control the thermal risks during scale-up?
A2: A proactive approach to thermal safety is non-negotiable.
-
Thermal Screening: Before any scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Thermal Gravimetric Analysis (TGA) on your starting material and reaction mixtures. This will help determine the onset temperature of decomposition and the energy released.
-
Reaction Calorimetry: Employ reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction, heat flow, and maximum temperature of synthetic reaction (MTSR). This data is crucial for designing a safe cooling system and establishing emergency protocols.
-
Strict Temperature Control: Ensure your reactor is equipped with a reliable and responsive cooling system. The process temperature should be maintained well below the decomposition onset temperature. For exothermic additions, the addition rate must be tied to the reactor's cooling capacity to prevent heat accumulation.
-
Avoid Confinement: Never heat nitroaromatic compounds in a completely sealed vessel.[2] Ensure reactors are equipped with properly sized pressure relief systems.
Section 2: Troubleshooting Guide - Common Experimental Challenges
This section addresses specific issues you may encounter when transitioning from bench-scale to pilot or production scale.
Q3: My nosyl-deprotection reaction is sluggish or incomplete at a larger scale. What are the likely causes and solutions?
A3: This is a common scale-up issue often related to mass and heat transfer limitations.
-
Causality: At the lab scale, magnetic stirring provides adequate mixing. In a large reactor, this is insufficient. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, causing the reaction to stall or generate impurities.
-
Solutions:
-
Improve Agitation: Switch from magnetic stirring to mechanical overhead stirring. The impeller type (e.g., pitched-blade turbine, anchor) and stirring speed (RPM) should be optimized to ensure homogeneity without causing excessive shear.
-
Controlled Reagent Addition: Instead of adding the thiol/base mixture all at once, add it sub-surface over a calculated period. This maintains a consistent reaction rate and allows the cooling system to manage the exotherm.
-
Verify Reagent Stoichiometry & Quality: At scale, weighing errors can be more significant. Always re-verify the molar equivalents of your thiol and base. Ensure the base (e.g., KOH, K₂CO₃) is fresh and anhydrous, as water can affect reactivity.
-
In-Process Monitoring: Do not rely solely on time. Use in-process controls (IPCs) like HPLC or TLC to track the disappearance of the starting material and confirm the reaction has reached completion before proceeding to work-up.
-
dot
Caption: Troubleshooting workflow for incomplete nosyl deprotection.
Q4: The work-up is difficult, and purification by column chromatography isn't viable for my scale. What are my options?
A4: Chromatography is often impractical at scale. The goal should be to isolate a product that meets specifications via crystallization or extraction.
-
Causality: The deprotection byproducts (e.g., diphenyl disulfide from thiophenol) and excess reagents can complicate purification. Work-ups involving multiple extractions can lead to emulsions, especially with basic aqueous layers.
-
Solutions:
-
Crystallization: This is the most effective and scalable purification method. Perform a solvent screen to find a system where your desired product has high solubility at an elevated temperature and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Telescoping/Reactive Extraction: After the reaction is complete, consider a reactive extraction. For example, if your product is a basic amine, you can extract it into an acidic aqueous layer, leaving non-basic organic impurities behind. Then, re-basify the aqueous layer and extract your purified amine back into an organic solvent.[6]
-
Salt Formation: If the final amine product is an oil, converting it to a crystalline salt (e.g., hydrochloride, tartrate) can greatly facilitate isolation and purification.
-
Optimize Phase Separations: To combat emulsions during extraction, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Using a different, less polar organic solvent might also improve phase separation.
-
Section 3: Key Protocol - Scalable Nosyl-Group Deprotection
This protocol outlines a representative deprotection to yield a secondary amine, adapted from literature procedures with scale-up considerations.[6][7] This example assumes the starting material is an N-alkylated derivative formed from this compound.
Objective: To deprotect an N-substituted-N-((4-methoxybenzyl)oxy)-2-nitrobenzenesulfonamide to the corresponding N-substituted-O-(4-methoxybenzyl)hydroxylamine.
Reagents & Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel or pump for controlled liquid addition.
-
N-substituted-N-((4-methoxybenzyl)oxy)-2-nitrobenzenesulfonamide (1.0 equiv)
-
Thiophenol (2.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv) or Potassium Hydroxide (KOH) (2.5 equiv)
-
Acetonitrile (DMF can also be used, but Acetonitrile is often easier to remove)
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile | Good solubility for reactants; easier to remove under vacuum than DMF. |
| Thiol | Thiophenol | Highly effective, but consider alternatives if odor is a major issue. |
| Base | K₂CO₃ (anhydrous) | Solid, easier to handle at scale than aqueous KOH. Less reactive with some functional groups. |
| Temperature | 25-50°C | Provides a good reaction rate without approaching thermal hazard temperatures. Requires active cooling. |
Step-by-Step Procedure:
-
Reactor Setup: Charge the jacketed reactor with anhydrous potassium carbonate (3.0 equiv) and acetonitrile (approx. 5-10 volumes relative to the starting material). Begin agitation to create a slurry.
-
Reagent Addition: Add thiophenol (2.5 equiv) to the slurry. A mild exotherm may be observed.
-
Substrate Addition: Dissolve the N-substituted nosylamide (1.0 equiv) in a separate portion of acetonitrile. Add this solution to the reactor via an addition pump over 45-90 minutes, carefully monitoring the internal temperature. Use the reactor cooling jacket to maintain the temperature below the set point (e.g., 40°C).
-
Reaction & Monitoring: Heat the mixture to the target temperature (e.g., 50°C) and hold for 1-3 hours.[6] Take samples periodically for IPC (TLC/HPLC) to monitor for the disappearance of the starting material.
-
Quench & Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 volumes). The product can then be extracted into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by crystallization or by forming a suitable salt.
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the detailed mechanism of nosyl group deprotection with a thiol?
A5: The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring, making it susceptible to attack by soft nucleophiles like a thiolate anion. The key intermediate is a Meisenheimer complex .[6][8]
dot
Caption: Mechanism of nosyl deprotection via a Meisenheimer intermediate.
-
The base deprotonates the thiol (e.g., PhSH) to form a highly nucleophilic thiolate anion (PhS⁻).
-
The thiolate attacks the carbon atom bearing the sulfonyl group on the nitroaromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
This complex collapses, leading to the cleavage of the sulfur-nitrogen bond and elimination of a sulfinate intermediate, which subsequently extrudes sulfur dioxide (SO₂).
-
The resulting amine is protonated during work-up to yield the final deprotected product.
Q6: Under what conditions is the N-O-PMB (N-oxy-4-methoxybenzyl) portion of the molecule stable or labile?
A6: The 4-methoxybenzyl (PMB) group attached to the oxygen is an ether linkage and functions as a protecting group. Its stability is generally orthogonal to the nosyl group.
-
Stable Conditions: It is stable to the basic/nucleophilic conditions used for nosyl deprotection (thiolates, bases like K₂CO₃, KOH). It is also stable to many reducing and oxidizing agents that do not cleave benzyl ethers.[9]
-
Labile Conditions: The PMB group is cleaved under strongly acidic or oxidative conditions.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA), often in the presence of a cation scavenger like triethylsilane, will cleave the PMB ether.[10]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for selectively removing PMB ethers, often under neutral conditions.[11][12] This selectivity is a key advantage in multi-step synthesis.
-
Q7: Are there less odorous alternatives to thiophenol for nosyl deprotection?
A7: Yes, while thiophenol is highly effective, its odor is a significant operational challenge. Several alternatives can be considered, although they may require optimization of reaction conditions:
-
2-Mercaptoethanol: Often used with a base like DBU. It is less volatile and its odor is more manageable than thiophenol.[13]
-
Thioacetic Acid: Can be used in the presence of a base.
-
Solid-supported Thiols: For smaller scale work, polymer-supported thiols can be used to simplify work-up, as the reagent can be removed by filtration.
References
- 1. icheme.org [icheme.org]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Compatibility of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide (MbsONHNs)
Welcome to the technical support center for the novel protecting group, N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide (MbsONHNs). This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate this versatile protecting group into their synthetic strategies. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the successful application of MbsONHNs in your research.
Introduction to MbsONHNs: A Dual-Functionality Protecting Group
This compound, hereafter referred to as MbsONHNs, is a unique protecting group that combines the features of the 4-methoxybenzyl (PMB) group and the 2-nitrobenzenesulfonyl (nosyl or Ns) group. This combination offers a nuanced reactivity profile, allowing for multiple deprotection strategies. Understanding the compatibility of MbsONHNs with other commonly used protecting groups is crucial for designing efficient and orthogonal synthetic routes.
The MbsONHNs group possesses three potential points of cleavage, each responsive to different reagents and conditions:
-
The 4-Methoxybenzyl (PMB) ether linkage: Susceptible to oxidative and acidic cleavage.
-
The 2-Nitrobenzenesulfonyl (Nosyl) amide linkage: Labile to mild basic conditions in the presence of a thiol nucleophile.
-
The N-O bond: Can be cleaved under specific reductive conditions.
This multi-faceted reactivity allows for strategic, sequential deprotection, making MbsONHNs a valuable tool in complex molecule synthesis.
Core Principles of Compatibility and Orthogonality
In multistep synthesis, the concept of "orthogonality" is paramount. Orthogonal protecting groups can be removed in any order with specific reagents and conditions that do not affect other protecting groups in the molecule.[1][2] This guide will explore the compatibility of MbsONHNs with other protecting groups by examining the specific conditions required for its selective cleavage.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during the use of the MbsONHNs protecting group.
FAQ 1: Selective Cleavage of the PMB Moiety
Question: How can I selectively remove the 4-methoxybenzyl (PMB) group from my MbsONHNs-protected substrate without affecting other protecting groups?
Answer: The PMB group of the MbsONHNs can be cleaved under oxidative or acidic conditions. The choice of method will depend on the other functional groups present in your molecule.
-
Oxidative Cleavage:
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) are commonly used.[3][4] DDQ is often preferred for its milder conditions.[5]
-
Mechanism: The reaction proceeds via a single electron transfer from the electron-rich PMB group to the oxidant, forming a charge-transfer complex. Subsequent hydrolysis releases the deprotected hydroxylamine and 4-methoxybenzaldehyde.[3][6]
-
Causality: The electron-donating methoxy group on the benzyl ring makes it particularly susceptible to oxidation compared to an unsubstituted benzyl group.[6]
-
-
Acidic Cleavage:
Troubleshooting Guide: PMB Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection with DDQ | Insufficient equivalents of DDQ; reaction not gone to completion. | Increase the equivalents of DDQ (typically 1.1-1.5 eq). Monitor the reaction by TLC. The reaction may be sluggish due to steric hindrance; consider gentle heating.[6] |
| Side Reactions with DDQ | Other electron-rich functional groups (e.g., dienes) are present and reacting. | If your substrate contains other oxidizable groups, consider an alternative deprotection method like acidic cleavage.[6] |
| Cleavage of Acid-Labile Groups (e.g., Boc, t-butyl ethers) during Acidic PMB Removal | The acidic conditions are too harsh. | Use milder acidic conditions. For example, instead of neat TFA, try a 10% solution of TFA in dichloromethane.[7] Alternatively, explore other Lewis acids that may offer better selectivity. |
| Low Yields | The liberated 4-methoxybenzyl cation may be reacting with other nucleophiles in the reaction mixture. | Add a scavenger, such as anisole or 1,3,5-trimethoxybenzene, to trap the carbocation.[7] |
Diagram: Orthogonality of PMB Cleavage
Caption: Orthogonal compatibility of PMB cleavage from MbsONHNs.
FAQ 2: Selective Cleavage of the Nosyl Moiety
Question: Can I remove the 2-nitrobenzenesulfonyl (nosyl) group while keeping the PMB ether and other protecting groups intact?
Answer: Yes, the nosyl group can be selectively cleaved under mild basic conditions using a thiol nucleophile. This method is highly orthogonal to many other protecting groups.[9][10]
-
Reagents: Thiophenol or other thiols (e.g., mercaptoethanol) in the presence of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9][10]
-
Mechanism: The deprotection proceeds via a nucleophilic aromatic substitution. The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex. This intermediate then collapses, cleaving the N-S bond and releasing the deprotected amine.[9]
-
Causality: The strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, which is the key to the nosyl group's facile cleavage under these specific conditions.[11]
Troubleshooting Guide: Nosyl Deprotection
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | The base may not be strong enough, or the thiol is not sufficiently nucleophilic. | Consider using a stronger, non-nucleophilic base like DBU in combination with the thiol. Ensure the reaction is run in an appropriate solvent like DMF or acetonitrile.[10] |
| Difficulty in Removing Thiol Byproducts | Thiophenol and its disulfide can be difficult to remove during workup. | Use a polymer-supported thiol reagent, which can be easily filtered off at the end of the reaction. Alternatively, consider using a more water-soluble thiol that can be removed by aqueous extraction. |
| Unwanted Reaction with Base-Labile Groups | The basic conditions are affecting other parts of the molecule (e.g., esters). | Use a milder base such as cesium carbonate, which is often effective at lower temperatures. Monitor the reaction carefully to avoid prolonged exposure to basic conditions. |
Diagram: Orthogonality of Nosyl Cleavage
Caption: Orthogonal compatibility of nosyl cleavage from MbsONHNs.
FAQ 3: Cleavage of the N-O Bond
Question: Is it possible to cleave the N-O bond of the MbsONHNs group, and if so, what conditions are required?
Answer: Yes, the reductive cleavage of N-O bonds in N-alkoxy sulfonamides has been reported. This offers a third, distinct deprotection strategy.
-
Reagents: A ruthenium(II) catalyst with a mixture of formic acid (HCOOH) and triethylamine (NEt₃) as a hydride source has been shown to be effective.[12]
-
Mechanism: This catalytic system facilitates the reductive cleavage of the N-O bond, yielding the corresponding sulfonamide.[12]
-
Causality: The ruthenium catalyst activates the N-O bond, making it susceptible to reduction by the hydride source.
Troubleshooting Guide: N-O Bond Cleavage
| Issue | Potential Cause | Recommended Solution |
| Catalyst Deactivation | The substrate may contain functional groups that poison the ruthenium catalyst. | Ensure the substrate is free from impurities that could interfere with the catalyst. A pre-treatment of the substrate may be necessary. |
| Low Yields | The reaction conditions may not be optimal for your specific substrate. | Vary the catalyst loading, temperature, and reaction time. The choice of solvent can also play a critical role. |
| Compatibility with Other Reducible Groups | Other functional groups in the molecule (e.g., alkenes, alkynes, nitro groups) may be reduced under these conditions. | This method is less orthogonal if other reducible groups are present. A careful evaluation of the substrate's functional group tolerance is necessary. The nitro group of the nosyl moiety is particularly susceptible to reduction. |
Summary of Compatibility
The following table provides a quick reference for the compatibility of MbsONHNs deprotection methods with common protecting groups.
| Protecting Group | PMB Cleavage (Oxidative - DDQ) | PMB Cleavage (Acidic - TFA) | Nosyl Cleavage (Thiol/Base) | N-O Cleavage (Reductive) |
| Boc | Compatible | Incompatible | Compatible | Compatible |
| Cbz | Compatible | Compatible | Compatible | Incompatible (Hydrogenolysis) |
| Bn | Compatible | Compatible | Compatible | Incompatible (Hydrogenolysis) |
| Fmoc | Compatible | Compatible | Incompatible | Compatible |
| Ac/Bz (Esters) | Compatible | Compatible | Potentially Incompatible | Compatible |
| Silyl Ethers (TBS, TIPS) | Compatible | Incompatible | Compatible | Compatible |
| Trityl (Tr) | Compatible | Incompatible | Compatible | Compatible |
Note: "Potentially Incompatible" indicates that compatibility is dependent on the specific reaction conditions and the lability of the protecting group .
Experimental Protocols
Protocol 1: Selective Deprotection of the PMB Group using DDQ
-
Dissolve the MbsONHNs-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v).
-
Add DDQ (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Deprotection of the Nosyl Group using Thiophenol and K₂CO₃
-
Dissolve the MbsONHNs-protected substrate (1.0 equiv) in acetonitrile (CH₃CN).
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) and thiophenol (1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.[13]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DDQ is toxic and an irritant. Handle with care.
-
Thiophenol has a strong, unpleasant odor and is toxic. Handle with extreme care in a fume hood.
-
TFA is corrosive. Handle with care.
Conclusion
The this compound (MbsONHNs) protecting group offers a unique and versatile tool for synthetic chemists. Its three distinct points of cleavage provide multiple avenues for deprotection, enabling its strategic incorporation into complex synthetic routes. By understanding the principles of its reactivity and compatibility with other protecting groups, researchers can harness the full potential of MbsONHNs to achieve their synthetic goals.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide and Other Nosyl-Type Protecting Groups for Amine Protection
In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal of amine protecting groups, sulfonamides have carved a niche due to their robust nature. The 2-nitrobenzenesulfonyl (nosyl or Ns) group, pioneered by Fukuyama and coworkers, has emerged as a highly versatile tool, offering a balance of stability and mild cleavage conditions.[1] This guide provides an in-depth comparison of various nosyl-type protecting groups, with a special focus on the nuanced characteristics of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide. We will delve into the chemical principles underpinning their stability and cleavage, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Nosyl Family: An Overview of Structure and Reactivity
The utility of nitrobenzenesulfonamides as protecting groups for amines stems from the strong electron-withdrawing nature of the nitro group. This electronic feature enhances the acidity of the N-H proton of the sulfonamide, facilitating N-alkylation, and also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), which is the cornerstone of their facile deprotection.[2] The position and number of nitro groups on the benzene ring significantly influence the reactivity and stability of the protecting group, giving rise to a family of nosyl derivatives with distinct properties.
The key members of this family include:
-
2-Nitrobenzenesulfonyl (2-Ns or o-Ns): The archetypal nosyl group, widely used in the Fukuyama amine synthesis for the preparation of secondary amines.
-
4-Nitrobenzenesulfonyl (4-Ns or p-Ns): An isomer of the 2-Ns group, also readily cleaved by thiols.
-
2,4-Dinitrobenzenesulfonyl (DNs): A more electron-deficient analogue that can be cleaved under even milder conditions than the mononitro derivatives, allowing for orthogonal deprotection strategies.[3]
-
This compound: A unique derivative featuring an N-O linkage and a p-methoxybenzyl (PMB) group. This modification introduces novel deprotection pathways beyond the traditional thiol-mediated cleavage.
The following diagram illustrates the workflow for the protection and deprotection of amines using a generic nosyl chloride.
Caption: General workflow for amine protection and deprotection using a nosyl group.
Comparative Analysis of Nosyl-Type Protecting Groups
The choice of a specific nosyl derivative depends on the required stability towards various reaction conditions and the desired deprotection method. The following table summarizes the key characteristics of the aforementioned nosyl-type protecting groups.
| Protecting Group | Structure | Key Features & Stability | Deprotection Conditions | Orthogonality |
| 2-Nitrobenzenesulfonyl (2-Ns) | 2-NO₂C₆H₄SO₂- | Stable to acidic conditions, facilitating Boc deprotection. Moderately stable to basic conditions. | Thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., K₂CO₃, Cs₂CO₃, DBU) in DMF or MeCN.[3] | Orthogonal to Boc, Fmoc, and Cbz protecting groups.[4] |
| 4-Nitrobenzenesulfonyl (4-Ns) | 4-NO₂C₆H₄SO₂- | Similar stability profile to the 2-Ns group. | Thiol and a base.[3] | Orthogonal to Boc, Fmoc, and Cbz protecting groups. |
| 2,4-Dinitrobenzenesulfonyl (DNs) | 2,4-(NO₂)₂C₆H₃SO₂- | More electron-deficient and thus more readily cleaved than mononitro derivatives. Less stable than 2-Ns and 4-Ns.[5] | Can be cleaved with a thiol alone, without the need for a strong base. Allows for selective deprotection in the presence of 2-Ns.[3] | Can be removed selectively in the presence of 2-Ns. Orthogonal to Boc, Fmoc, and Cbz. |
| This compound | 2-NO₂C₆H₄SO₂-N(H)O-PMB | The N-O bond introduces a new potential cleavage site. The PMB group is susceptible to oxidative cleavage. Stability to standard acidic and basic conditions requires experimental verification. | Reductive cleavage of the N-O bond (e.g., with Ru(II) catalyst).[6] Oxidative cleavage of the PMB group (e.g., with DDQ or CAN).[7][8] Likely also cleavable by thiols, though potentially with different kinetics. | Potentially orthogonal to standard nosyl groups due to alternative deprotection pathways. Orthogonal to protecting groups stable to oxidative and reductive conditions. |
In-Depth Look at this compound
While direct experimental comparisons of this compound with other nosyl groups are not extensively reported in the literature, we can infer its properties based on the constituent moieties. The presence of the 2-nitrobenzenesulfonyl group suggests that the traditional thiol-mediated deprotection is likely still a viable option. However, the introduction of the N-O-PMB fragment opens up intriguing alternative deprotection strategies.
The N-O bond in N-alkoxy amides and sulfonamides has been shown to be susceptible to reductive cleavage.[6][9] This provides a deprotection pathway that is orthogonal to the SNAr-based cleavage of standard nosyl groups. Furthermore, the p-methoxybenzyl (PMB) group is well-known for its lability under oxidative conditions, typically using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7][8] This dual-mode deprotection capability makes this compound a potentially highly versatile protecting group.
The following diagram illustrates the proposed alternative deprotection pathways for an amine protected with this compound.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: The Established (Boc & Fmoc) vs. The Orthogonal (o-Nitrobenzenesulfonyl)
In the precise and demanding world of synthetic peptide chemistry, the success of building a specific peptide sequence hinges on the strategic use of protecting groups.[1][2] These chemical moieties temporarily block reactive functional groups, preventing unwanted side reactions and ensuring that the peptide chain is assembled in the correct sequence.[3][4][5] For decades, two strategies have dominated the landscape of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[1][]
This guide provides an in-depth comparison of these two cornerstone strategies with a lesser-known but powerful alternative, the 2-nitrobenzenesulfonyl (nosyl or oNbs) protecting group. The specific compound N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, while not widely documented in the context of peptide synthesis, belongs to this latter class. We will explore the fundamental chemistry, experimental protocols, and comparative performance of these protecting groups to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Titans of Peptide Synthesis: Boc and Fmoc Strategies
The choice between the Boc and Fmoc strategies represents a fundamental decision in planning a peptide synthesis, as it dictates the entire synthetic protocol, from the choice of resin to the final cleavage conditions.[1][7]
The Boc Strategy: The Classic Acid-Labile Approach
The Boc group is a classic α-amino protecting group that is labile to moderately strong acids.[8] In Boc-based SPPS, the peptide chain is assembled on the resin, and the Boc group is removed at the beginning of each cycle with trifluoroacetic acid (TFA).[1][9] The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[10]
Mechanism of Boc Deprotection: The deprotection of the Boc group proceeds via an E1 elimination mechanism upon protonation by a strong acid like TFA. This generates a stable tert-butyl cation, which is typically scavenged to prevent side reactions with nucleophilic residues like tryptophan, cysteine, or methionine.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. biosynth.com [biosynth.com]
- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
A Guide to Orthogonal Deprotection Strategies for N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
In the landscape of complex molecule synthesis, the judicious selection and sequential removal of protecting groups are paramount to achieving synthetic targets efficiently and with high yields. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern organic chemistry.[1][2] This guide provides a comprehensive overview and experimental comparison of the orthogonal deprotection strategies for N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, a versatile reagent embodying two distinct and orthogonally-labile protective moieties.
This document is intended for researchers, scientists, and professionals in drug development who are navigating the challenges of multi-step synthesis. Herein, we delve into the mechanistic underpinnings of selective cleavage of the 2-nitrobenzenesulfonyl (nosyl) and the 4-methoxybenzyl (MOMB) groups, supported by detailed experimental protocols and comparative data to inform your synthetic planning.
The Target Molecule: A Dichotomy of Lability
This compound integrates two widely-used protecting groups, each with a distinct mode of cleavage. This strategic combination allows for the unmasking of either a hydroxylamine or a sulfonamide-protected nitrogen at different stages of a synthetic sequence.
-
The 2-Nitrobenzenesulfonyl (Nosyl) Group: This electron-deficient aromatic system serves as a robust protecting group for amines and, in this case, a hydroxylamine derivative. Its key feature is its lability to soft nucleophiles, typically thiols, under mild basic conditions.[3] This proceeds via a nucleophilic aromatic substitution, forming a Meisenheimer complex, which then collapses to release the deprotected amine and a diaryl sulfide byproduct.[4]
-
The 4-Methoxybenzyl (MOMB or PMB) Group: The MOMB group, protecting the hydroxylamine's oxygen, is a classic acid-labile protecting group. The electron-donating methoxy group stabilizes the benzylic carbocation formed upon protonation and cleavage of the C-O bond.[5][6] Alternatively, the electron-rich nature of the MOMB group makes it susceptible to oxidative cleavage.[7][8]
The disparate conditions required for the removal of the nosyl and MOMB groups form the basis of their orthogonality, as illustrated below.
Caption: Orthogonal deprotection pathways for this compound.
Comparative Analysis of Deprotection Strategies
The choice of deprotection strategy depends on the stability of other functional groups present in the molecule. The following table summarizes the key parameters for the selective cleavage of the nosyl and MOMB groups.
| Parameter | Selective Nosyl Cleavage | Selective MOMB Cleavage (Acidic) | Selective MOMB Cleavage (Oxidative) |
| Reagents | Thiophenol, K₂CO₃ | Trifluoroacetic acid (TFA) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Acetonitrile or DMF | Dichloromethane (DCM) | DCM / H₂O (18:1) |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 1-3 hours | 30 minutes - 2 hours | 1-3 hours |
| Key Advantages | Very mild conditions, high functional group tolerance.[3] | Fast, simple workup. | Neutral conditions, orthogonal to many acid-labile groups.[7] |
| Potential Issues | Odor of thiols, removal of sulfide byproduct. | Cleavage of other acid-labile groups (e.g., Boc, trityl). | Substrate over-oxidation, requires aqueous workup. |
| Orthogonal To | Acid-labile (Boc, MOMB, Trt) and oxidative-labile groups. | Base-labile (Fmoc, Ac) and reductive-cleavage (Cbz) groups. | Base-labile (Fmoc, Ac) and reductive-cleavage (Cbz) groups. |
Experimental Protocols
The following protocols are representative procedures for the selective deprotection of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Selective Deprotection of the Nosyl Group
This procedure is adapted from the well-established Fukuyama amine synthesis deprotection conditions.[4]
Caption: Experimental workflow for the selective cleavage of the nosyl group.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 equiv) in acetonitrile (0.1 M), add thiophenol (2.5 equiv).
-
Add anhydrous potassium carbonate (2.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-(4-Methoxybenzyl)hydroxylamine.
Causality Behind Experimental Choices:
-
Thiophenol and K₂CO₃: Thiophenol is the nucleophile, and potassium carbonate is a sufficiently strong base to generate the thiophenolate anion in situ, which is the active nucleophile. This avoids the use of stronger, less compatible bases.
-
Acetonitrile: A polar aprotic solvent that is suitable for this nucleophilic aromatic substitution reaction.
-
Room Temperature: The reaction is often efficient at room temperature, which preserves other sensitive functional groups. Gentle heating can be applied to accelerate the reaction if necessary.
Protocol 2: Selective Deprotection of the MOMB Group (Acidic Conditions)
This protocol employs trifluoroacetic acid for the cleavage of the MOMB ether.
Caption: Experimental workflow for the acid-catalyzed cleavage of the MOMB group.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) (0.1 M) and cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, N-Hydroxy-2-nitrobenzenesulfonamide, can be purified by crystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
TFA/DCM: TFA is a strong acid that effectively protonates the ether oxygen, facilitating the departure of the stable 4-methoxybenzyl carbocation. DCM is a standard solvent for acid-mediated reactions.
-
0°C to Room Temperature: Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions.
-
Scavengers (Optional): In substrates with other sensitive functionalities, a carbocation scavenger like triethylsilane or anisole can be added to the reaction mixture to trap the liberated 4-methoxybenzyl cation and prevent side reactions.[9]
Protocol 3: Selective Deprotection of the MOMB Group (Oxidative Conditions)
This protocol utilizes DDQ for a neutral-condition cleavage of the MOMB ether.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v) (0.05 M).
-
Add DDQ (1.2-1.5 equiv) in one portion at room temperature. The reaction mixture will likely turn dark.
-
Stir the reaction vigorously and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ byproducts and isolate N-Hydroxy-2-nitrobenzenesulfonamide.
Causality Behind Experimental Choices:
-
DDQ: DDQ is a mild oxidizing agent that selectively reacts with the electron-rich 4-methoxybenzyl ether via a single-electron transfer mechanism, leading to its cleavage.[7]
-
DCM/Water: The presence of a small amount of water is crucial for the reaction to proceed efficiently, as it facilitates the hydrolysis of the intermediate hemiacetal.
-
Neutral Conditions: This method is particularly valuable when the substrate contains acid- or base-sensitive functional groups.
Conclusion
The dual-protected this compound offers significant flexibility in synthetic design due to the orthogonal nature of its nosyl and MOMB protecting groups. The selective cleavage of the nosyl group under mild, thiol-mediated basic conditions and the removal of the MOMB group under either acidic or oxidative conditions allow for precise and sequential unmasking of reactive sites. By understanding the mechanisms and carefully selecting the deprotection conditions based on the overall molecular architecture, researchers can effectively leverage this reagent to streamline the synthesis of complex molecules.
References
- 1. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 9. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Nitrobenzenesulfonamides
Introduction
Nitrobenzenesulfonamides are a class of organic compounds that serve as pivotal intermediates and reagents in synthetic chemistry. Their utility is most notably demonstrated in their role as protecting groups for amines, where the "nosyl" (Ns) group, particularly the 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) derivatives, offers robust protection under various conditions while allowing for mild and selective cleavage.[1] The reactivity of these molecules is profoundly influenced by the position of the electron-withdrawing nitro (-NO₂) group on the aromatic ring. This guide provides a comparative analysis of the ortho, meta, and para isomers, exploring how the substituent position dictates the electronic environment and, consequently, the chemical reactivity of the sulfonamide moiety. We will delve into the underlying electronic and steric effects and examine their impact on key reactions, including nucleophilic aromatic substitution (S_NAr), N-H acidity, and the reduction of the nitro group, supported by experimental data and detailed protocols.
The Decisive Role of Isomerism: Electronic and Steric Effects
The reactivity of nitrobenzenesulfonamides is governed by the powerful electron-withdrawing nature of the nitro group. This influence is transmitted through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-R).
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and gradually weakening at the meta and para positions.
-
Resonance Effect (-R): The nitro group can delocalize the ring's pi-electrons onto itself, creating a partial positive charge on the ring.[2] Crucially, this delocalization is only effective at the ortho and para positions, where a positive charge can be placed on the carbon atom bearing the sulfonamide group. The meta position is not part of this direct conjugation and is therefore only significantly affected by the inductive effect.[3][4]
This differential electronic influence is the primary determinant of the isomers' reactivity. The ortho and para isomers have a significantly more electron-deficient aromatic ring compared to the meta isomer, making them highly susceptible to nucleophilic attack.[5]
Caption: Electronic effects of the nitro group on the benzene ring.
Comparative Reactivity in Key Chemical Transformations
The electronic differences between the isomers manifest directly in their chemical behavior.
Acidity of the Sulfonamide N-H Proton
The electron-withdrawing nature of the nosyl group increases the acidity of the sulfonamide proton (N-H) compared to a standard benzenesulfonamide. This makes the nitrogen atom easier to deprotonate, facilitating reactions such as N-alkylation, a key step in the Fukuyama-Mitsunobu reaction.[1] The order of acidity generally follows the strength of the electron-withdrawing effect:
Para ≈ Ortho > Meta > Unsubstituted
The high acidity of the ortho and para isomers is a direct consequence of the superior stabilization of the resulting conjugate base (anion) through both resonance and inductive effects.
Nucleophilic Aromatic Substitution (S_NAr)
This is the most dramatic example of differential reactivity among the isomers. S_NAr reactions involve the attack of a nucleophile on the aromatic ring and displacement of a leaving group. For this reaction to occur, the ring must be "activated" by strong electron-withdrawing groups.[6]
The nitro group is a powerful activating group, but only when positioned ortho or para to the leaving group (in this case, the sulfonamide group can be cleaved by certain nucleophiles, though more commonly another leaving group like a halide is present on the ring).[5][7] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction rate.
-
Ortho and Para Isomers: The negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group. This provides substantial stabilization, dramatically lowering the activation energy and accelerating the reaction.[8] This high reactivity is exploited in the cleavage of nosyl protecting groups, where a thiol nucleophile attacks the carbon bearing the sulfonyl group, leading to the release of the free amine.[9][10]
-
Meta Isomer: The negative charge of the intermediate cannot be delocalized onto the meta-nitro group through resonance. Without this crucial stabilization pathway, the activation energy is much higher, and S_NAr reactions are exceedingly slow or do not occur under typical conditions.[5]
Reactivity Order for S_NAr: Para ≈ Ortho >> Meta
Caption: S_NAr mechanism for the para isomer showing key stabilization.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines.[11] This reduction is typically achieved through methods like catalytic hydrogenation (e.g., using Pd/C and H₂) or with metals in acidic media (e.g., Fe, Sn, or Zn in HCl).[11][12]
While all three isomers can be reduced, the electronic environment can subtly influence the reaction conditions required. The highly electron-deficient nature of the ortho and para isomers can sometimes facilitate the initial steps of the reduction. However, for most standard reduction protocols, all three isomers are readily converted to their corresponding aminobenzenesulfonamides with high efficiency. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule rather than the isomer position.
Quantitative Data Summary
The following table summarizes the comparative properties and reactivity trends of the nitrobenzenesulfonamide isomers.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| Primary Electronic Effect | Strong -I, Strong -R | Strong -I | Strong -I, Strong -R | Resonance effect is only active from ortho and para positions.[2] |
| N-H Acidity | High | Moderate | High | Anion stabilization is greatest for ortho and para isomers. |
| S_NAr Reactivity | Very High | Negligible | Very High | Stabilization of the Meisenheimer complex is required.[5] |
| Ease of Nitro Reduction | High | High | High | All isomers are generally susceptible to standard reduction methods.[11] |
Experimental Protocol: Deprotection of a Nosyl-Protected Amine
The cleavage of a nosyl group is a practical demonstration of the high S_NAr reactivity of the ortho and para isomers. This protocol details the deprotection of N-propyl-2-nitrobenzenesulfonamide using thiophenol.[9]
Workflow Diagram
Caption: Experimental workflow for the deprotection of a nosyl amide.
Materials
-
N-propyl-2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.0 eq)
-
Potassium Hydroxide (KOH), 10.9 M aqueous solution (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice-water bath, oil bath
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve N-propyl-2-nitrobenzenesulfonamide (1.0 eq) and thiophenol (2.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration relative to the sulfonamide).[9]
-
Base Addition: Cool the mixture in an ice-water bath. Slowly add the 10.9 M aqueous KOH solution (2.5 eq) dropwise over 10 minutes. The solution will typically turn a deep red or orange color.
-
Heating: After the addition is complete, remove the ice bath and stir for an additional 5 minutes. Heat the reaction mixture in an oil bath to 50°C for 40 minutes.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Allow the mixture to cool to room temperature and dilute it with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-propylamine. The product can be further purified by distillation or column chromatography if necessary.
Causality Note: The base (KOH) is essential as it deprotonates the thiophenol to form the much more potent thiophenolate nucleophile. This nucleophile readily attacks the electron-deficient aromatic ring of the ortho-nitrobenzenesulfonamide, initiating the S_NAr cascade that cleaves the S-N bond and liberates the desired amine.
Conclusion
The isomeric position of the nitro group on a benzenesulfonamide ring is a critical design element that dictates chemical reactivity. The powerful resonance-based electron withdrawal from the ortho and para positions creates highly electrophilic aromatic systems, activating them for rapid nucleophilic aromatic substitution. This property is masterfully exploited in the use of o- and p-nosyl groups for amine protection, allowing for their selective removal under mild conditions. In contrast, the meta isomer, lacking this resonance activation, is comparatively inert to such transformations. This comparative study underscores the importance of understanding fundamental electronic effects for predicting and controlling chemical reactivity in modern organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Amine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Structural Validation of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide and Its Reaction Products
Introduction: Beyond Synthesis—The Imperative of Structural Certainty
In the landscape of drug discovery and development, the synthesis of a novel compound is merely the prologue. The true narrative begins with its characterization. For molecules like N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, a scaffold rich in functionality, absolute structural validation is paramount. The presence of two distinct aromatic systems, a sulfonamide linkage, and a labile N-O bond presents unique challenges and opportunities for synthetic transformation. Consequently, any reaction targeting this molecule—be it deprotection, substitution, or fragmentation—yields products whose structures cannot be assumed. They must be proven.
This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally validate the structures of the parent compound and its derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating, multi-technique approach. Our focus is on building a robust, data-driven argument for a molecule's structure, a cornerstone of scientific integrity and regulatory compliance.
The Analytical Gauntlet: A Multi-Pronged Strategy for Structural Elucidation
A single analytical technique rarely provides complete structural certainty. Instead, a synergistic workflow, where the strengths of one method compensate for the limitations of another, is the gold standard. The validation process is not linear but rather a logical progression where each step builds upon the last to assemble the final structural puzzle.
Caption: Overall workflow for validating a synthesized chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity. For this compound, NMR is indispensable for confirming that the key fragments have been assembled correctly.
Expertise in Action: Interpreting the Spectrum
-
¹H NMR: This is the first-pass experiment. We expect to see distinct signals for each proton environment. The aromatic region (typically 6.5-8.5 ppm) will be complex, but the protons on the 2-nitrobenzenesulfonyl moiety are expected to be further downfield due to the strong electron-withdrawing effects of both the sulfonyl and nitro groups. The protons of the 4-methoxybenzyl group will be more upfield. Key diagnostic signals include the singlet for the methoxy (-OCH₃) group around 3.6-3.8 ppm and the singlet for the benzylic (-OCH₂-) protons.[1] The presence of these signals at their expected shifts provides strong initial evidence of a successful reaction.
-
¹³C NMR: This experiment confirms the carbon skeleton. The number of distinct signals should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts provide evidence for the types of carbons present (e.g., sp², sp³, quaternary). For instance, carbons attached to electronegative atoms like oxygen and nitrogen, or those in the nitro-substituted ring, will appear at characteristic downfield shifts.[2][3]
-
2D NMR (COSY, HSQC, HMBC): The Connectivity Confirmer: When ¹H NMR signals are crowded or assignments are ambiguous, 2D techniques are essential.
-
COSY (Correlation Spectroscopy) identifies proton-proton coupling, revealing which protons are adjacent to each other within a spin system (e.g., tracing the connectivity around the aromatic rings).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon it is directly attached to, allowing for unambiguous assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing the molecular fragments together. For example, an HMBC correlation between the benzylic (-OCH₂-) protons and the quaternary carbon of the 4-methoxybenzyl ring confirms that side of the molecule. Crucially, it can help establish the N-O-C linkage, a bond that is otherwise difficult to prove.
-
Comparative Data: Expected NMR Shifts
The following table summarizes the expected chemical shifts for the parent compound, based on data from analogous structures found in the literature.[1][4] Any significant deviation in an experimental spectrum would warrant further investigation.
| Assignment | Fragment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Ar-H (ortho to -NO₂) | 2-Nitrobenzenesulfonyl | ~8.0 - 8.2 | ~120 - 125 |
| Ar-H | 2-Nitrobenzenesulfonyl | ~7.6 - 7.9 | ~130 - 135 |
| Ar-H (ortho to -OCH₂) | 4-Methoxybenzyl | ~7.2 - 7.4 | ~129 - 131 |
| Ar-H (ortho to -OCH₃) | 4-Methoxybenzyl | ~6.8 - 7.0 | ~114 - 116 |
| -O-CH₂ -Ar | Benzylic | ~4.9 - 5.1 | ~75 - 80 |
| -O-CH₃ | Methoxy | ~3.7 - 3.8 | ~55 - 56 |
Protocol 1: Standard NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often useful for sulfonamides as the N-H proton, if present, is more likely to be observed.[2]
-
Internal Standard: The solvent peak (e.g., 7.26 ppm for CDCl₃) is typically used as the primary reference. For quantitative NMR (qNMR), a certified internal standard must be added.
-
Data Acquisition: Acquire a standard ¹H spectrum. Follow with ¹³C and, if necessary, 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the structural information obtained from NMR. It is a rapid and highly sensitive technique that serves as a critical checkpoint for validating the target molecule.
Expertise in Action: Choosing the Right Experiment
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive method for confirming the elemental composition. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This allows for the calculation of a molecular formula that can be confidently matched against the expected formula (C₁₄H₁₄N₂O₆S for the parent compound). A positive match provides extremely strong evidence for the compound's identity.
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion (or a protonated adduct like [M+H]⁺) is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key expected fragmentations include:
-
Loss of the 4-methoxybenzyl group: Cleavage of the relatively weak benzylic C-O bond.
-
Loss of the 2-nitrobenzenesulfonyl group: Cleavage on the other side of the N-O-S linkage.
-
Fragmentation of the nitroaromatic ring: Loss of NO or NO₂ is a characteristic fragmentation pathway for nitroaromatic compounds.[5]
-
This fragmentation pattern helps confirm the connectivity of the major structural units.
Comparative Data: MS Analysis of a Hypothetical Reaction
Let's consider a common reaction: the cleavage of the 4-methoxybenzyl (PMB) ether protecting group to yield N-hydroxy-2-nitrobenzenesulfonamide. A comparative MS analysis would be a primary method for confirming this transformation.
| Compound | Expected Formula | Expected [M+H]⁺ (monoisotopic) | Key Expected Fragment Ion (m/z) |
| Parent Compound | C₁₄H₁₄N₂O₆S | 339.0645 | 121.0653 (4-methoxybenzyl cation) |
| Deprotected Product | C₆H₆N₂O₅S | 219.0020 | 185.9913 ([M-H₂O+H]⁺) |
Protocol 2: LC-MS Analysis for Structure and Purity
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to 1-10 µg/mL for injection.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization). This step separates the target compound from impurities and unreacted starting materials.
-
Ionization: Use an ESI source, typically in positive ion mode, to generate protonated molecules ([M+H]⁺).
-
Mass Analysis:
-
Full Scan (MS1): Acquire data over a wide m/z range (e.g., 100-1000) to find the molecular ion of the product.
-
MS/MS (MS2): Set the instrument to isolate the m/z of the suspected product and fragment it to confirm its identity based on the resulting daughter ions.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Use the instrument software to calculate the accurate mass and determine the elemental composition. Compare the fragmentation pattern to theoretical predictions.
Caption: Key HMBC correlations for confirming molecular connectivity. (Note: A real diagram would map correlations onto a chemical structure).
X-ray Crystallography: The Unambiguous Arbiter
While NMR and MS provide powerful evidence for a proposed structure, they infer connectivity from spectral data. Single-crystal X-ray crystallography provides direct, unambiguous evidence of the three-dimensional arrangement of atoms in space.[6][7]
Comparative Standing
-
Versus Spectroscopy: Crystallography is the "gold standard" and is often required for publications or patents involving novel molecular entities. It can distinguish between isomers (e.g., 2-nitro vs. 4-nitro substitution) with absolute certainty, which can sometimes be challenging with NMR alone.[8] Its primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult and time-consuming to grow.
-
When is it Necessary?
Protocol 3: Crystal Growth and Analysis
-
Purification: The compound must be highly pure (>99%) for successful crystallization. Purify by column chromatography or recrystallization.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a larger volume of a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
Solvent Screening: Test a wide range of solvents and solvent mixtures (e.g., acetone/hexane, dichloroethane/hexane, ethanol/water) to find optimal conditions.[8]
-
-
Data Collection: Carefully mount a suitable single crystal on the goniometer of a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and the structure is refined to yield a final, precise 3D model.
Conclusion: A Synthesis of Evidence
Validating the structure of this compound and its reaction products is not a matter of completing a checklist of experiments. It is about building a compelling, self-consistent scientific argument. The journey begins with the broad strokes of the structural blueprint from ¹H and ¹³C NMR, is reinforced by the precise molecular formula from HRMS, and is further detailed by the connectivity map from 2D NMR and MS/MS fragmentation. For ultimate certainty, especially in cases of ambiguity or for foundational new structures, X-ray crystallography provides the final, incontrovertible proof. By judiciously selecting from these techniques and understanding the causality behind each, researchers can ensure the scientific integrity of their work and build a solid foundation for further discovery.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Guide to N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide: An Orthogonally Protected Reagent for Advanced Amination Strategies
In the intricate landscape of complex molecule synthesis, the strategic introduction of nitrogen-containing functional groups is a paramount challenge. The modern synthetic chemist's toolkit requires reagents that offer not only high efficiency and selectivity but also predictable and versatile protecting group strategies. N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide emerges as a sophisticated solution, meticulously designed for the electrophilic introduction of a protected hydroxylamine moiety. This guide provides an in-depth comparison of this reagent against common alternatives, supported by established chemical principles and representative experimental data, to illuminate its distinct advantages in multistep synthesis.
The Reagent's Anatomy: A Triad of Functionality
At its core, this compound is an electrophilic aminating agent. Its power lies in the clever combination of three functional components, each playing a critical role in the controlled delivery and subsequent manipulation of a nitrogen atom.
-
The Electrophilic Core (N-O Bond): The inherent polarity of the nitrogen-oxygen bond allows the nitrogen atom to act as an electrophile, reacting with a wide range of carbon nucleophiles such as enolates, organometallics, and carbanions.[1]
-
The Activating Group (2-Nitrobenzenesulfonyl, "Nosyl"): The strongly electron-withdrawing nosyl (Ns) group serves two purposes. First, it significantly enhances the electrophilicity of the nitrogen atom, making it highly reactive towards even mild nucleophiles. Second, and most critically, it functions as a stable protecting group that can be cleaved under exceptionally mild and specific conditions.
-
The Orthogonal Protecting Group (4-Methoxybenzyl, "PMB"): The hydroxylamine payload is protected with a PMB group, a well-established protecting group for alcohols and, in this case, their N-oxy derivatives.[2] Its removal conditions are distinct from those of the nosyl group, providing the key strategic advantage.
The interplay between the nosyl and PMB groups forms the basis of this reagent's utility, enabling a powerful orthogonal deprotection strategy.
The Core Advantage: Orthogonal Deprotection in Sequential Synthesis
The primary strategic benefit of using this compound is the ability to unmask the delivered nitrogen functionality in two distinct, non-interfering steps. This "orthogonal" control is a cornerstone of modern synthesis, allowing chemists to selectively reveal reactive sites in the presence of other sensitive functional groups.[3]
Stage 1: Nosyl Group Removal (Mild Nucleophilic Aromatic Substitution) The 2-nitrobenzenesulfonyl group is renowned for its lability towards mild thiolates.[4] Unlike the robust tosyl group, which often requires harsh reductive or strongly acidic conditions for cleavage, the nosyl group is readily removed via a Meisenheimer complex intermediate upon treatment with a thiol (e.g., thiophenol, 2-mercaptoethanol) and a mild base (e.g., K₂CO₃, Cs₂CO₃).[4][5] This process is highly chemoselective and tolerates a vast array of functional groups, including esters, silyl ethers, and even the acid-sensitive PMB group.
Stage 2: PMB Group Removal (Oxidative or Acidic Cleavage) Once the nosyl group is removed, the resulting N-PMB protected hydroxylamine can be carried through subsequent synthetic steps. When desired, the PMB group can be cleaved under conditions orthogonal to the nosyl removal. The most common methods are:
-
Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is highly effective and selective for electron-rich benzyl ethers like PMB.
-
Acidic Cleavage: Using strong acids such as trifluoroacetic acid (TFA).[6]
This two-step deprotection allows for late-stage manipulations that would be incompatible with a free hydroxylamine or a group requiring harsh removal conditions.
Performance Comparison with Alternative Reagents
To fully appreciate the advantages of this compound, it must be compared with other classes of electrophilic aminating agents.
| Reagent Class | Example Reagent | Advantages | Disadvantages |
| N-Alkoxy Sulfonamides | This compound | Orthogonal deprotection (Ns vs. PMB); high stability; excellent electrophilicity; mild Ns removal conditions. | Requires two steps for full deprotection to the hydroxylamine; synthesis of the reagent is multi-step. |
| N-Acyloxy Carbamates | N-(t-Butoxycarbonyloxy)amine (Boc-ONH₂) | Delivers a Boc-protected amine, a very common protecting group. | Can be unstable; may require subsequent reduction of N-O bond to get the amine. |
| Oxaziridines | N-tert-Butyl-N'-carbo-tert-butoxy-3-phenyloxaziridine | Can deliver a protected amino group directly; some are commercially available. | Can have limited stability; byproduct formation (imines) can be an issue; scope can be substrate-dependent.[7] |
| Hydroxylamine Esters | O-Benzoylhydroxylamines | Readily accessible; widely used in copper-catalyzed aminations.[8] | Lacks the sophisticated orthogonal protection strategy; removal of the benzoyl group typically requires basic hydrolysis. |
| Azodicarboxylates | Diethyl azodicarboxylate (DEAD) / Di-tert-butyl azodicarboxylate (DBAD) | Highly reactive; commonly used in α-amination of carbonyls. | Product is a hydrazine derivative requiring further steps (e.g., hydrogenolysis) to cleave the N-N bond to reveal the amine. |
The key differentiator is the built-in, high-utility orthogonal protecting group strategy of the title reagent, a feature not intrinsically present in most alternatives. While a chemist could use a simpler reagent like Boc-ONH₂ and then protect the resulting amine, this compound provides this two-layered protection in a single, well-defined package.
Experimental Protocols: A Practical Guide
Protocol 1: Representative Electrophilic Amination (Adapted from α-Amination of Carbonyls)
This protocol describes the reaction of a ketone enolate with an electrophilic N-alkoxy sulfonamide.
Methodology:
-
To a stirred solution of the ketone (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, as a 0.5 M solution in toluene) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve this compound (1.2 equiv) in anhydrous THF.
-
Add the solution of the aminating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to afford the desired α-aminated product.
Protocol 2: Nosyl Group Deprotection (Fukuyama Deprotection)
This protocol is a well-established method for cleaving the 2-nitrobenzenesulfonyl group.[4]
Methodology:
-
Dissolve the nosyl-protected substrate (1.0 equiv) in a suitable solvent such as acetonitrile or DMF (0.1 M).
-
Add potassium carbonate (K₂CO₃, 3.0 equiv) and thiophenol (PhSH, 2.5 equiv) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 40-60 minutes, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-OPMB product.
Conclusion: A Tool for Strategic Synthesis
This compound is not merely another aminating agent; it is a testament to the power of rational reagent design. Its principal advantage—the capacity for a mild, selective, and orthogonal two-stage deprotection—provides synthetic chemists with a heightened level of control and flexibility. This is particularly valuable in the late stages of complex molecule synthesis, where preserving the integrity of a highly functionalized intermediate is critical. While other reagents may offer a more direct route to a singly-protected amine, none provide the same built-in strategic depth. For researchers and drug development professionals tackling architecturally complex targets, the unique capabilities of this reagent warrant its serious consideration as a premier tool for advanced C-N bond formation.
References
- 1. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
A Senior Application Scientist's Guide to Electrophilic Amination: Benchmarking N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide Against Leading N-O Reagents
For researchers, synthetic chemists, and professionals in drug development, the efficient formation of carbon-nitrogen bonds is a cornerstone of molecular architecture. Electrophilic amination, a powerful strategy that inverts the traditional reactivity of the nitrogen atom, has emerged as an indispensable tool in the synthesis of complex amines.[1] This guide provides an in-depth technical comparison of a versatile N-O reagent, N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, with other prominent reagents in its class. Our objective is to equip you with the experimental insights and comparative data necessary to select the optimal reagent for your specific synthetic challenge.
The Strategic Advantage of Electrophilic Amination and the Role of N-O Reagents
Traditional amine synthesis often relies on the nucleophilic character of ammonia or primary and secondary amines. However, this approach can be limited by issues of over-alkylation and the need for harsh reaction conditions. Electrophilic amination circumvents these challenges by employing nitrogen sources that are electron-deficient, allowing them to react with a wide array of carbon nucleophiles such as Grignard reagents, organolithium compounds, and enolates.[2]
At the heart of this strategy are N-O reagents, which feature a nitrogen atom attached to a good leaving group via an oxygen atom. This arrangement polarizes the N-O bond, rendering the nitrogen atom electrophilic. The choice of the leaving group and other substituents on the nitrogen and oxygen atoms profoundly influences the reagent's stability, reactivity, and substrate scope.
This guide focuses on this compound, a reagent that combines the benefits of a readily cleavable 4-methoxybenzyl (PMB) protecting group on the oxygen and a 2-nitrobenzenesulfonyl (nosyl) group on the nitrogen. The nosyl group is a powerful electron-withdrawing group that enhances the electrophilicity of the nitrogen atom and serves as an excellent leaving group during the subsequent deprotection step.[3][4]
Performance Benchmark: this compound vs. Key Alternatives
To provide a clear performance benchmark, we will compare this compound against three other widely used N-O reagents:
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Known for its high reactivity and broad substrate scope, particularly with electron-deficient aryl boronic acids.[1][5][6][7]
-
Hydroxylamine-O-sulfonic acid (HOSA): An inorganic, readily available, and cost-effective reagent.[8]
-
O-pivaloyl hydroxylammonium triflate (PONT): A bench-stable crystalline solid that serves as an efficient source of the NH2+ synthon.
Comparative Performance in the Amination of Organometallic Reagents
The electrophilic amination of organometallic reagents is a fundamental transformation for the synthesis of primary and secondary amines. The following table summarizes representative yields for the amination of Grignard reagents.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | 3-Phenylpropylmagnesium bromide | N-(4-Methoxybenzyl)-3-phenylpropylamine | 99% (after alkylation and deprotection) | [9] |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Phenylmagnesium bromide | Aniline | ~90% (with boronic acids) | [1][6] |
| 1,3-Dioxolan-2-one O-Sulfonyloxime | Phenylmagnesium bromide | Aniline | 97% | [10] |
| O-(Mesitylenesulfonyl)hydroxylamine | Phenylmagnesium bromide | N,N-Dimethylaniline | 83% (with N,N-dimethyl derivative) | [11] |
Analysis:
Substrate Scope and Functional Group Tolerance
A critical aspect of any reagent is its compatibility with various functional groups.
-
This compound: The use of the nosyl group allows for mild deprotection conditions using thiols, which is compatible with a wide range of functional groups that might be sensitive to harsher deprotection methods.[12][13] The PMB group can be cleaved under oxidative conditions.
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH): A key advantage of DPPH is its tolerance for a broad range of functional groups and its effectiveness with electron-deficient heteroaryl boronic acids, a substrate class that is often challenging for other methods.[1][5][6] Its reactivity is relatively insensitive to the electronic properties of the substrate.[6]
-
Hydroxylamine-O-sulfonic acid (HOSA): While cost-effective, HOSA's reactivity can be sensitive to the electronic nature of the substrate. For instance, in the amination of aryl boronic acids, its performance is significantly better with electron-rich substrates.[6]
-
O-pivaloyl hydroxylammonium triflate (PONT): This reagent is noted for its stability and ease of handling. It has been successfully employed in various catalytic amination reactions.
Experimental Protocols
To ensure the reproducibility and reliability of the data presented, we provide detailed experimental protocols for the synthesis and application of this compound.
Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
This procedure is adapted from a reported synthesis.[9]
Workflow Diagram:
Caption: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.
Step-by-Step Protocol:
-
To a stirred solution of 4-methoxybenzylamine (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane, cooled in an ice-water bath, add 2-nitrobenzenesulfonyl chloride (0.9 equivalent) portion-wise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Quench the reaction with 1N hydrochloric acid.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexane to afford N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals (typical yield: 90-91%).[9]
Synthesis of a Secondary Amine followed by Deprotection
This protocol illustrates the alkylation of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide and subsequent deprotection of the nosyl group.[9]
Workflow Diagram:
Caption: Two-step synthesis of a secondary amine.
Step-by-Step Protocol:
Alkylation:
-
To a stirred mixture of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 equivalent) and potassium carbonate (3.0 equivalents) in anhydrous DMF, add the desired alkyl bromide (1.1 equivalents).
-
Heat the mixture at 60°C for approximately 70 minutes.
-
After cooling to room temperature, dilute with water and extract with ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the N,N-disubstituted 2-nitrobenzenesulfonamide.
Deprotection:
-
To a solution of thiophenol (2.5 equivalents) in acetonitrile, cooled in an ice-water bath, add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) dropwise.
-
After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile.
-
Heat the reaction mixture at 50°C for 40 minutes.
-
Cool to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate to yield the desired secondary amine.
Mechanistic Insights: The Role of the Nosyl Group
The efficacy of this compound is intrinsically linked to the properties of the 2-nitrobenzenesulfonyl (nosyl) group.
Deprotection Mechanism Diagram:
Caption: Deprotection of the nosyl group via a Meisenheimer complex.
The electron-withdrawing nitro group in the ortho position makes the sulfur atom of the sulfonyl group highly electrophilic and activates the aromatic ring towards nucleophilic aromatic substitution. During deprotection, a soft nucleophile, such as a thiolate, attacks the ipso-carbon of the aromatic ring, forming a resonance-stabilized Meisenheimer complex.[4] This is followed by the elimination of the sulfonamide and subsequent protonation to release the free amine. This mild deprotection strategy is a significant advantage over other sulfonyl protecting groups that require harsher cleavage conditions.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile reagent for the synthesis of secondary amines via electrophilic amination of organometallic reagents. Its key strengths lie in the high yields achievable and the mild conditions required for the deprotection of the nosyl group, ensuring broad functional group compatibility.
While reagents like DPPH offer advantages in specific applications, such as the amination of electron-deficient aryl boronic acids, the robust and well-established chemistry of nitrobenzenesulfonamides makes them a reliable choice for many synthetic campaigns.
The continued development of new N-O reagents will undoubtedly expand the toolkit of synthetic chemists. Future innovations will likely focus on improving atom economy, reducing the cost of reagents, and developing catalytic systems that operate under even milder and more environmentally benign conditions. As the demand for complex nitrogen-containing molecules in pharmaceuticals and materials science continues to grow, the strategic application of powerful reagents like this compound will remain paramount.
References
- 1. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Versatile Synthesis of Nitrogen-Containing Compounds by Means of Nitrobenzenesulfonamides [jstage.jst.go.jp]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of 4-Methoxybenzyl (PMB) Group Cleavage in Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group for the nitrogen atom of sulfonamides in multi-step organic synthesis. Its stability under various conditions and, crucially, the multiple orthogonal methods for its removal make it an invaluable tool in the synthesis of complex molecules, including pharmaceutically active compounds. Understanding the kinetics of the PMB cleavage from sulfonamides is paramount for optimizing reaction conditions, minimizing side-product formation, and improving overall synthetic efficiency.
This guide provides an in-depth comparison of the common methods for PMB group cleavage from sulfonamides, with a focus on their reaction kinetics. While specific kinetic data for the cleavage from sulfonamides is not extensively documented in peer-reviewed literature, we will draw upon established principles and available data from analogous systems, such as PMB-protected ethers and amides, to provide a comprehensive and practical overview.
Mechanistic Overview of PMB Cleavage
The removal of the PMB group from a sulfonamide nitrogen typically proceeds through two primary mechanistic pathways: acid-catalyzed cleavage and oxidative cleavage . The choice between these methods is dictated by the overall functionality of the substrate and the desired selectivity.
Acid-Catalyzed Cleavage
Acid-catalyzed deprotection relies on the protonation of the ether oxygen of the PMB group, followed by the departure of the stable 4-methoxybenzyl carbocation. This carbocation is then trapped by a nucleophilic scavenger present in the reaction mixture.
Caption: General mechanism of acid-catalyzed PMB deprotection.
Commonly used acids for this transformation include trifluoroacetic acid (TFA) and triflic acid (TfOH). The rate of cleavage is highly dependent on the acidity of the medium and the stability of the resulting carbocation. The presence of the electron-donating methoxy group on the benzyl ring significantly stabilizes the carbocation, facilitating cleavage under milder acidic conditions compared to an unsubstituted benzyl group.
Oxidative Cleavage
Oxidative cleavage is a highly effective method for PMB deprotection, particularly when acid-sensitive functional groups are present in the molecule. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are frequently employed. The mechanism involves the formation of a charge-transfer complex between the electron-rich PMB group and the oxidant, followed by electron transfer and subsequent hydrolysis to release the deprotected sulfonamide.[1]
Caption: General mechanism of oxidative PMB deprotection with DDQ.
Comparative Analysis of Cleavage Methods
The choice of deprotection strategy is a critical decision in a synthetic route. Below is a comparative analysis of the most common methods, highlighting their kinetic profiles and substrate compatibility.
| Deprotection Method | Reagents | Typical Conditions | Reaction Rate | Advantages | Disadvantages |
| Acid-Catalyzed | Trifluoroacetic acid (TFA) | Neat or in CH₂Cl₂ | Fast to moderate | Volatile byproducts, effective for robust substrates. | Not suitable for acid-labile groups. |
| Triflic acid (TfOH) | Catalytic amounts in CH₂Cl₂ | Very fast | High efficiency with catalytic amounts. | Strong acid, may cause side reactions. | |
| Bismuth(III) triflate (Bi(OTf)₃) | Catalytic amounts in DCE | Moderate | Mild Lewis acid, good functional group tolerance.[2] | May require elevated temperatures. | |
| Oxidative | DDQ | CH₂Cl₂/H₂O | Fast | High selectivity for PMB over other benzyl-type groups.[3] | Stoichiometric amounts of oxidant needed, DDQ can be expensive. |
| CAN | Acetonitrile/H₂O | Very fast | Powerful oxidant, readily available. | Can oxidize other sensitive functional groups. | |
| Electrochemical | Anodic oxidation | MeOH, Et₄NBF₄ | Controllable | Reagent-free, environmentally friendly.[4] | Requires specialized equipment. |
Experimental Protocols for Kinetic Monitoring
Accurate kinetic data can be obtained by monitoring the reaction progress over time using various analytical techniques. Below are detailed protocols for monitoring the cleavage of PMB-sulfonamides.
General Experimental Workflow
Caption: Workflow for a typical kinetic study of PMB deprotection.
Protocol for Kinetic Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring reaction kinetics due to its high resolution and sensitivity.
Materials:
-
PMB-protected sulfonamide
-
Deprotecting agent (e.g., TFA or DDQ)
-
Appropriate solvent (e.g., acetonitrile, dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate for acid-catalyzed reactions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Internal standard (a compound that does not react or interfere with the analysis)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting material (PMB-sulfonamide), the deprotected product (sulfonamide), and the internal standard.
-
Calibration: Prepare standard solutions of the starting material and product of known concentrations containing the internal standard and generate calibration curves.
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of the PMB-sulfonamide and the internal standard in the chosen solvent.
-
Reaction Initiation: Add the deprotecting agent to initiate the reaction and start a timer.
-
Sampling and Quenching: At regular intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Using the calibration curves, determine the concentrations of the starting material and product at each time point. Plot the concentration versus time and fit the data to the appropriate rate law to determine the rate constant.
Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy allows for the in-situ monitoring of reactions without the need for sampling and quenching.
Materials:
-
PMB-protected sulfonamide
-
Deprotecting agent
-
Deuterated solvent (e.g., CDCl₃, CD₃CN)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Record a ¹H NMR spectrum of the PMB-sulfonamide in the deuterated solvent to identify characteristic peaks for the starting material and the expected product.
-
Reaction Setup: In an NMR tube, dissolve a known amount of the PMB-sulfonamide in the deuterated solvent.
-
Reaction Initiation: Add the deprotecting agent to the NMR tube, quickly mix, and place it in the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic peaks of the starting material and the product in each spectrum. The relative integrals will be proportional to their concentrations. Plot the relative concentration versus time to determine the reaction kinetics.
Quantitative Data and Comparison
Table 2: Illustrative Reaction Times for PMB Deprotection
| Substrate Type | Reagent | Conditions | Approximate Reaction Time for >95% Conversion | Reference |
| PMB-ether | 0.1 equiv TfOH | Et₂O, with sulfonamide scavenger | < 1 hour | [5] |
| PMB-ether | 1.1-1.5 equiv DDQ | CH₂Cl₂/H₂O, rt | 1-4 hours | [6] |
| PMB-sulfonamide | Catalytic Bi(OTf)₃ | DCE, 85 °C | 2 hours | [2] |
| PMB-sulfonamide | TFA | CH₂Cl₂, rt | 3-6 hours |
Key Kinetic Insights:
-
Acid Strength: The rate of acid-catalyzed cleavage is directly proportional to the strength of the acid. Triflic acid (TfOH) is significantly more effective than trifluoroacetic acid (TFA), often allowing for catalytic use and much faster reaction times.[5]
-
Oxidant Reactivity: For oxidative cleavage, the choice of oxidant plays a crucial role. CAN is generally a more powerful and less selective oxidant than DDQ. DDQ offers excellent selectivity for the PMB group in the presence of other benzyl-type ethers.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate. For oxidative cleavage with DDQ, the presence of water is essential for the hydrolysis of the intermediate.[6]
-
Substrate Structure: The electronic and steric properties of the sulfonamide can affect the rate of cleavage. Electron-withdrawing groups on the sulfonamide may slightly decrease the rate of acid-catalyzed cleavage by destabilizing the transition state.
Conclusion and Recommendations
The selection of a deprotection strategy for the PMB group on sulfonamides should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, desired reaction time, and scalability.
-
For substrates that are stable to strong acids, catalytic TfOH offers a very rapid and efficient method for PMB removal.
-
When high selectivity is required, particularly in the presence of other acid-labile or oxidizable groups, DDQ is the reagent of choice.
-
For milder acid-catalyzed conditions with good functional group tolerance, catalytic Bi(OTf)₃ presents a viable alternative.
-
For process development and green chemistry initiatives, electrochemical deprotection is an emerging and promising technique.
It is strongly recommended that researchers perform kinetic studies on their specific substrates to optimize deprotection conditions. The protocols outlined in this guide provide a solid foundation for conducting such investigations, enabling more efficient and reliable synthetic outcomes.
References
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Modern Amine Protecting Groups in Organic Synthesis
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the amine functional group is both a blessing and a curse. Its nucleophilicity and basicity are central to the construction of countless molecular architectures, yet these same properties necessitate a strategy of temporary masking to prevent undesirable side reactions.[1][2] This is where the art and science of amine protection become paramount.
This guide provides an in-depth comparison of modern amine protecting groups, moving beyond a simple catalog to explain the causality behind their selection and use. As scientists, our goal is not just to follow protocols but to understand them, enabling us to troubleshoot, innovate, and design more efficient synthetic routes. An ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and, critically, be selectively removed under mild conditions that leave the rest of the molecule unscathed.[1][3]
We will explore the mechanistic underpinnings, field-proven protocols, and strategic applications of the most vital protecting groups in the chemist's arsenal: the versatile carbamates, the robust sulfonamides, and unique alkyl-type guardians.
The Carbamate Family: The Workhorses of Amine Protection
Carbamates are arguably the most popular class of amine protecting groups, offering a diverse range of cleavage conditions which is the foundation of orthogonal synthesis strategies.[4] By converting a nucleophilic amine into a significantly less reactive carbamate, they provide robust protection.[5]
Boc (tert-Butyloxycarbonyl) Group
The Boc group is a cornerstone of modern synthesis, prized for its stability in basic, nucleophilic, and hydrogenolytic conditions, yet readily cleaved by acid.[6] This dual nature makes it exceptionally useful in a vast array of synthetic contexts.[7]
Mechanism of Protection & Deprotection
-
Protection: The most common method involves the reaction of an amine with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O). The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride. The resulting intermediate collapses, releasing a tert-butyl carbonate leaving group which decomposes into carbon dioxide and tert-butoxide, driving the reaction forward.[6][7][8]
-
Deprotection: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[8][11]
Experimental Protocols
Protocol 1: General Boc-Protection of a Primary Amine [10][12]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (THF).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq) to the mixture.
-
Reaction: Stir vigorously at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.
Protocol 2: General Boc-Deprotection using TFA [13]
-
Dissolution: Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate in vacuo to obtain the deprotected amine.
Cbz (Carboxybenzyl) Group
Introduced in the 1930s, the Cbz (or Z) group is a foundational protecting group in peptide synthesis.[5][14] Its key feature is its stability to both acidic and basic conditions, with selective removal achieved through catalytic hydrogenolysis.[5][14]
Mechanism of Protection & Deprotection
-
Protection: Amines are typically protected by reacting them with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The reaction is a straightforward nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl of Cbz-Cl, displacing the chloride ion. A base is required to neutralize the HCl byproduct.[5][15]
-
Deprotection: The most common and mildest method is catalytic hydrogenolysis.[14] Using a palladium on carbon catalyst (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is cleaved.[5][14] This releases the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as a byproduct.[5][15]
Experimental Protocols
Protocol 3: General Cbz-Protection of an Amine [5]
-
Setup: Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Extract the mixture with an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the Cbz-protected amine.
Protocol 4: Cbz-Deprotection via Catalytic Hydrogenolysis [14]
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (H₂), often using a balloon, at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).
-
Workup: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[16] Its defining characteristic is its lability under mild basic conditions, while remaining stable to acids.[17][18] This provides perfect orthogonality with acid-labile side-chain protecting groups (like tert-butyl), which is the foundation of the dominant Fmoc/tBu SPPS strategy.[16]
Mechanism of Protection & Deprotection
-
Protection: Amines are protected by reacting with Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for its greater stability.[16] The reaction proceeds under basic conditions.
-
Deprotection: The key to the Fmoc group's base-lability is the acidity of the proton at the C9 position of the fluorenyl ring system. A mild base, typically a secondary amine like piperidine, abstracts this proton.[16][19] This initiates a β-elimination (E1cB mechanism), cleaving the C-O bond and liberating the carbamic acid, which decarboxylates. The reactive dibenzofulvene byproduct is trapped by the excess piperidine, forming a stable adduct and driving the reaction to completion.[18][19]
Experimental Protocols
Protocol 5: Standard Fmoc-Deprotection in SPPS [16]
-
Resin Preparation: Swell the Fmoc-amino acid-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Initial Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain.
-
Final Deprotection: Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, yielding the free N-terminal amine ready for the next coupling cycle.
Alloc (Allyloxycarbonyl) Group
The Alloc group provides a unique and powerful orthogonal strategy. It is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc.[20] Instead, it is selectively cleaved under very mild conditions using a transition metal catalyst, typically Palladium(0).[6][21]
Mechanism of Protection & Deprotection
-
Protection: Similar to Cbz, protection is achieved by reacting an amine with allyl chloroformate (Alloc-Cl).[21]
-
Deprotection: The mechanism is a catalytic cycle involving a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The cycle begins with the coordination and oxidative addition of the Pd(0) catalyst to the allyl group, forming a π-allyl-palladium(II) complex.[21] This cleavage releases the carbamate, which decarboxylates to the free amine. An allyl scavenger (e.g., phenylsilane, dimedone) is required to react with the allyl group on the palladium complex, regenerating the active Pd(0) catalyst.[22][23]
Experimental Protocols
Protocol 6: Alloc-Deprotection using Pd(0) [22]
-
Setup: Dissolve the Alloc-protected amine in an anhydrous, deoxygenated solvent like DCM or THF under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the allyl scavenger (e.g., phenylsilane, 5-10 eq).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (2-5 mol%).
-
Reaction: Stir the mixture at room temperature for 15-60 minutes. The reaction is often very fast. Monitor completion by TLC.
-
Workup: Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst and scavenger byproducts, or subjected to an appropriate aqueous workup and extraction.
Sulfonamide Protecting Groups: The Robust Guardians
When extreme stability is required, sulfonamides are the protecting group of choice. The N-S bond is exceptionally robust, resistant to a wide range of acidic, basic, and oxidative/reductive conditions that would cleave most carbamates.[24] This robustness, however, means that their removal requires specific and often harsh conditions.[25]
-
Tosyl (Ts): The p-toluenesulfonyl group is a classic example of a highly stable protecting group. Its removal often requires potent reducing conditions, such as sodium in liquid ammonia or sodium naphthalenide, which limits its applicability in complex molecules with sensitive functional groups.[24][26]
-
Nosyl (Ns): The 2-nitrobenzenesulfonyl group was developed as a more user-friendly alternative to Tosyl.[24] The electron-withdrawing nitro group makes the sulfur atom more electrophilic and susceptible to cleavage by soft nucleophiles. The most common method for Nosyl deprotection is treatment with a thiolate, such as thiophenol in the presence of a base like potassium carbonate.[24][27]
Experimental Protocols
Protocol 7: Nosyl-Deprotection using Thiophenol [24]
-
Setup: Dissolve the Nosyl-protected amine in a polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Workup: Dilute the reaction with water and extract with an organic solvent. Wash the organic layer thoroughly to remove DMF and byproducts, dry, and concentrate to yield the deprotected amine.
Alkyl-Type Protection: The Sterically-Driven Strategy
Trityl (Trt) Group
The triphenylmethyl (Trityl) group is a bulky, acid-labile protecting group.[28] Its significant steric hindrance is its most important feature, allowing for the selective protection of primary amines over secondary amines.[29][30] It is widely used in nucleoside and carbohydrate chemistry.[28] Deprotection is easily achieved under mild acidic conditions, similar to Boc, such as dilute TFA or acetic acid.[30][31]
Comparative Analysis and Orthogonal Strategies
The true power of protecting groups is realized when they are used in concert. Orthogonality is the concept of using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[24][32] This allows for the selective deprotection of one functional group while all others remain protected, a cornerstone of complex molecule synthesis.[5][12]
A classic example is the Fmoc/tBu strategy in SPPS :
-
The N-terminus is temporarily protected with the base-labile Fmoc group.
-
Reactive amino acid side chains are protected with acid-labile groups like tert-butyl (tBu) .
-
During each cycle of peptide elongation, only the Fmoc group is removed with piperidine, leaving the side-chain protection intact.
-
After the entire peptide is assembled, a final treatment with strong acid (TFA) removes all the tBu-based side-chain protecting groups simultaneously.[3][16]
Data Presentation: Comparison of Modern Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Common Protection Reagent | Stable To | Labile To (Cleavage Conditions) |
| tert-Butyloxycarbonyl | Boc | tBu-O-CO- | (Boc)₂O | Base, H₂, Nucleophiles | Strong Acid (TFA, HCl)[6][9] |
| Carboxybenzyl | Cbz or Z | Bn-O-CO- | Cbz-Cl | Acid, Base | Hydrogenolysis (H₂, Pd/C)[5][15] |
| 9-Fluorenylmethoxy-carbonyl | Fmoc | Fm-CH₂-O-CO- | Fmoc-OSu | Acid, H₂ | Base (Piperidine, DBU)[16][17] |
| Allyloxycarbonyl | Alloc | CH₂=CHCH₂-O-CO- | Alloc-Cl | Acid, Base | Pd(0) Catalysis + Scavenger[6][21] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | o-NO₂-Ph-SO₂- | Ns-Cl | Acid, Oxidants | Thiolates (e.g., PhSH, K₂CO₃)[24] |
| Triphenylmethyl | Trityl (Trt) | Ph₃C- | Trt-Cl | Base, H₂ | Mild Acid (dil. TFA, AcOH)[28][30] |
Workflow: Selecting the Appropriate Amine Protecting Group
The choice of a protecting group is a critical strategic decision dictated by the overall synthetic plan. The following workflow can guide this selection process.
Conclusion
The strategic selection and application of amine protecting groups are fundamental to the success of complex organic synthesis. While classic groups like Boc and Cbz remain indispensable, modern additions like Fmoc and Alloc have revolutionized fields like peptide synthesis by expanding the toolbox for orthogonal strategies. Understanding the mechanistic basis for their stability and cleavage is not merely academic; it is the key to designing robust, efficient, and elegant synthetic routes. By carefully considering the reaction conditions that a molecule must endure, researchers can choose the optimal guardian for their amine, ensuring it is revealed only when its reactivity is desired.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. fiveable.me [fiveable.me]
- 25. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protecting group - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. total-synthesis.com [total-synthesis.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 31. acgpubs.org [acgpubs.org]
- 32. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of research chemicals. This guide provides a detailed, step-by-step protocol for the proper disposal of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, a complex molecule featuring nitroaromatic, sulfonamide, and benzyl-protected hydroxylamine moieties. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical reactivity of the compound's functional groups, designed to empower laboratory personnel to manage this chemical waste with confidence and precision.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on the hazardous characteristics of its constituent functional groups is essential.
-
Nitroaromatic Compounds: These are often classified as hazardous substances. They can be strong oxidizing agents and may react vigorously with reducing agents.[1] Some nitroaromatic compounds are also suspected carcinogens.[1]
-
Sulfonamides: This class of compounds can exhibit a range of biological activities. While not typically considered acutely hazardous, they should be handled with care.
-
Benzyl Ethers: Generally stable, but the ether linkage can be cleaved under certain conditions, which could be relevant during chemical degradation disposal methods.[2]
-
Hydroxylamine Derivatives: The N-O bond in hydroxylamines is reactive and can be cleaved, potentially leading to the formation of reactive nitrogen species.[3][4]
Personal Protective Equipment (PPE):
A steadfast commitment to safety begins with appropriate personal protective equipment. The following table outlines the minimum PPE requirements for handling this compound.
| Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the compound or its solutions, which could be irritating or harmful to the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.[5] | Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dusts are generated or if handling outside of a fume hood.[1] | Protects against the inhalation of fine particles of the solid compound, which could be harmful to the respiratory system. |
| Protective Clothing | A lab coat should be worn to prevent contamination of personal clothing. | Provides a barrier against accidental spills and contamination. |
II. Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor. This ensures compliance with all federal, state, and local regulations.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.
-
Solid Waste:
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a separate, sealed bag or container labeled as "Hazardous Waste - Contaminated Debris."
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste.[6] Subsequent rinses with soap and water can typically be discarded down the drain, but institutional policies should be consulted.
-
Step 2: Liquid Waste Management
If this compound is in a solution:
-
Collect the liquid waste in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container must be compatible with the solvent used.
-
The label must include "Hazardous Waste," the full chemical name of the solute, the solvent(s), and the approximate concentrations.
-
Never mix incompatible waste streams. A chemical compatibility chart should be consulted if there is any uncertainty.[7]
Step 3: Storage Pending Disposal
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[8] This area should be away from general laboratory traffic and incompatible chemicals.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9] They will ensure that the waste is handled and disposed of in accordance with all regulatory requirements.
III. Chemical Rationale and In-Lab Neutralization (Cautionary Note)
While professional disposal is the standard, understanding the chemical reactivity of this compound can inform emergency spill response and, in some specific and controlled circumstances, potential in-lab deactivation. It is critical to emphasize that any in-lab chemical treatment of hazardous waste should only be performed by highly trained personnel with a thorough understanding of the reaction and its potential hazards, and in strict accordance with institutional EHS guidelines.
The presence of the nitro group makes this compound potentially reactive with strong reducing agents. The sulfonamide linkage can be cleaved under certain conditions, and the benzyl ether can be cleaved by hydrogenolysis.[2] The hydroxylamine N-O bond is also a point of reactivity.[4] A combination of these factors makes in-lab neutralization a complex and potentially hazardous undertaking that is not recommended without specific, validated procedures.
IV. Logical Workflow for Disposal
The following diagram, rendered in DOT language, illustrates the decision-making process for the proper disposal of this compound.
V. References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from --INVALID-LINK--
-
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2023). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. Retrieved from --INVALID-LINK--
-
Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). Molecules. Retrieved from --INVALID-LINK--
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from --INVALID-LINK--
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from --INVALID-LINK--
-
Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. (2023). Synlett. Retrieved from --INVALID-LINK--
-
Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from --INVALID-LINK--
-
Hydroxylamine. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
a) The mechanism for initial N–O bond formation yielding hydroxylamine... (2020). Angewandte Chemie International Edition. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). VEGSCI Inc. Retrieved from --INVALID-LINK--
-
Safety Data Sheet for 4-Nitrobenzenesulfonamide. (2024). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Biodegradation of Nitroaromatic Compounds and Explosives. (2001). CRC Press. Retrieved from --INVALID-LINK--
-
Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from --INVALID-LINK--
-
Classification of Hazardous Wastes. (n.d.). EMB Region 3. Retrieved from --INVALID-LINK--
-
2-Nitrobenzenesulfonamide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
This compound. (2022). ChemicalBook. Retrieved from --INVALID-LINK--
-
benzyl ether cleavage. (2018, December 31). [Video]. YouTube. Retrieved from --INVALID-LINK--
-
N-(Benzyloxy)-4-nitrobenzenesulfonamide. (n.d.). AK Scientific, Inc. Retrieved from --INVALID-LINK--
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (2005). Tetrahedron Letters. Retrieved from --INVALID-LINK--
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from --INVALID-LINK--
-
Depolymerizable poly(benzyl ether)-based materials for selective room temperature recycling. (2021). Journal of Polymer Science. Retrieved from --INVALID-LINK--
-
N-(4-METHOXY-PHENYL)-2-NITRO-BENZENESULFONAMIDE. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from --INVALID-LINK--
-
SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes. (n.d.). Central Pollution Control Board. Retrieved from --INVALID-LINK--
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. Retrieved from --INVALID-LINK--
-
Removal of the endocrine disrupter butyl benzyl phthalate from the environment. (2009). Indian Journal of Microbiology. Retrieved from --INVALID-LINK--
-
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--
-
4-Methoxybenzenesulfonamide. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--
-
WO/2021/009568 BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF. (2021). World Intellectual Property Organization. Retrieved from --INVALID-LINK--
-
Clean-Up® Benzenesulfonic Acid, High-Load Column. (n.d.). UCT. Retrieved from --INVALID-LINK--
-
WO/2024/175999 BENZENESULFONAMIDE DERIVATIVES AND USES THEREOF AS PROTEIN BINDERS. (2024). WIPO Patentscope. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Navigating the Safe Handling of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide, a compound of interest in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside essential logistical plans for its operational handling and disposal.
Understanding the Hazard Profile: A Logic-Driven Approach
-
Nitroaromatics : Compounds containing a nitro group on an aromatic ring are often associated with toxicity and can be skin and eye irritants.[1] Some nitroaromatic compounds are also known to be harmful if inhaled.[1]
-
Sulfonamides : This functional group is common in pharmaceuticals. While many are well-tolerated, some can cause allergic skin reactions.
-
Benzyl Ethers : Generally stable, the primary hazards would likely arise from the other functional groups.
Based on the hazard profiles of similar molecules like 2-Nitrobenzenesulfonamide and N-(Benzyloxy)-4-nitrobenzenesulfonamide, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is critical to mitigate potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile rubber gloves | Provides chemical resistance. Double gloving is recommended when handling the solid or solutions.[4] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles.[5][6] |
| Body Protection | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Prevents skin contact with the compound.[4] |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[7] |
Experimental Workflow: Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the disposable gown, ensuring complete coverage.
-
Respiratory Protection (if required): Fit the respirator to your face, ensuring a proper seal.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs underneath. Don the second pair of gloves over the gown cuffs.[4]
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Procedural Guidance for Safe Handling and Disposal
Operational Plan: A Step-by-Step Guide
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of any dust or vapors.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material and place it into a sealed container for disposal.
Disposal Plan: Ensuring Environmental and Personnel Safety
Organic nitro compounds should be treated as hazardous waste.[1]
-
Waste Collection: Collect all waste materials, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix organic nitro compound waste with other waste streams, especially strong oxidizing or reducing agents, to prevent potentially violent reactions.[9][10]
-
Disposal Protocol: Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
References
- 1. reddit.com [reddit.com]
- 2. aksci.com [aksci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. calpaclab.com [calpaclab.com]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
